Clenbuterol-d9
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJMRWALKKWQGH-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Clenbuterol-d9: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Clenbuterol-d9 is the deuterated analog of Clenbuterol, a beta-2 adrenergic agonist.[1] Its primary application in a research and development setting is as an internal standard for the quantification of Clenbuterol in various biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The stable isotope labeling of this compound allows it to be distinguished from the unlabeled analyte by its mass-to-charge ratio (m/z) in a mass spectrometer, while exhibiting nearly identical chemical and physical properties, making it an ideal internal standard for accurate quantification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. Data has been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Chemical Name | 4-amino-3,5-dichloro-α-[[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]methyl]-benzenemethanol | [2][3] |
| Alternate Names | 4-Amino-3,5-dichloro-α-[[(1,1-dimethylethyl-d9)amino]methyl]benzenemethanol, NAB 365-d9 | |
| CAS Number | 129138-58-5 | |
| Molecular Formula | C₁₂H₉D₉Cl₂N₂O | |
| Molecular Weight | 286.2 g/mol | |
| Exact Mass | 285.13600 Da | |
| Isotopic Purity | ≥98 atom% D | |
| Appearance | Solid | |
| Melting Point | 112-115 °C | |
| Boiling Point | 404.921 °C at 760 mmHg | |
| Density | 1.292 g/cm³ | |
| Solubility | DMSO: Slightly soluble, Methanol: Slightly soluble |
Synthesis
The synthesis of this compound hydrochloride has been described in the patent literature. A key step involves the reaction of 4-amino-α-bromo-3,5-dichloroacetophenone with D9-tert-butylamine. The resulting intermediate, 4-amino-alpha-D9-tert-butylamine-3, 5-dichloroacetophenone, is then reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation to yield D9-Clenbuterol. The product is subsequently purified and can be converted to the hydrochloride salt. The reported purity of the final product is 99% by HPLC, with a deuterium isotope abundance of 98 atom% D as determined by mass spectrometry.
Application as an Internal Standard in Analytical Methods
This compound is extensively used as an internal standard to improve the accuracy and precision of quantitative analytical methods for Clenbuterol. The general workflow for its use in a typical bioanalytical method is depicted below.
Experimental Protocols
Detailed experimental protocols are often specific to the laboratory and the matrix being analyzed. However, a general outline based on published methods is provided below.
Sample Preparation: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)
For the analysis of Clenbuterol in biological matrices like urine or serum, a preliminary extraction step is crucial to remove interfering substances.
-
Liquid-Liquid Extraction (LLE): This involves extracting the analyte and internal standard from the aqueous biological sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to retain the analyte and internal standard, while allowing interfering compounds to be washed away. The retained compounds are then eluted with a suitable solvent. Common SPE sorbents for Clenbuterol include C18 and polydivinylbenzene (PDVB).
Chromatographic Separation
-
Liquid Chromatography (LC): Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed to separate Clenbuterol and this compound from other components in the extracted sample before they enter the mass spectrometer. A C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., with formic acid or ammonium acetate) and an organic solvent like methanol or acetonitrile.
Mass Spectrometric Detection
-
Tandem Mass Spectrometry (MS/MS): This is the preferred detection method due to its high selectivity and sensitivity. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion for both Clenbuterol and this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
A known mass transition for Clenbuterol is m/z 277.08 → 202.95, and for this compound, it is m/z 286.1 → 203.9.
Signaling Pathway and Chemical Structure
Clenbuterol is a β2-adrenergic receptor agonist. The chemical structure of this compound, highlighting the positions of the nine deuterium atoms on the tert-butyl group, is shown below.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Clenbuterol-d9
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its analytical methodologies, and its biological significance. This compound is the deuterated analog of Clenbuterol, a potent β2-adrenergic receptor agonist.[1][2] Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantification of Clenbuterol in various biological matrices by mass spectrometry-based assays.[1][3]
Core Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a clear comparison of its key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉D₉Cl₂N₂O | [4] |
| Molecular Weight | 286.25 g/mol | |
| Exact Mass | 285.1361093 Da | |
| CAS Number | 129138-58-5 | |
| Appearance | Solid | |
| Melting Point | 112-115°C | |
| Boiling Point | 404.921°C at 760 mmHg | |
| Density | 1.292 g/cm³ | |
| Solubility | DMSO: Slightly soluble, Methanol: Slightly soluble | |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₉) |
Experimental Protocols
This compound is primarily utilized as an internal standard in chromatographic and mass spectrometric methods for the detection and quantification of Clenbuterol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A common application of this compound is in LC-MS/MS analysis for the determination of Clenbuterol in biological samples such as serum and urine.
Sample Preparation (Solid-Phase Extraction):
-
A biological sample (e.g., 1.0 mL of urine) is diluted with deionized water.
-
The sample is fortified with a known concentration of this compound internal standard.
-
The mixture is loaded onto a solid-phase extraction (SPE) column (e.g., a strongly acidic cation exchanger).
-
The column is washed with methanol and water to remove interfering substances.
-
The analyte and internal standard are eluted with a mixture of ammonia solution and methanol.
-
The eluate is evaporated to dryness and the residue is reconstituted in the LC-MS mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: Kinetex Evo C18 (2.1 × 100 mm, 2.6 μm)
-
Mobile Phase: A gradient of 0.1% v/v acetic acid in water (Solvent A) and methanol (Solvent B).
-
Flow Rate: 500 µL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive-ion electrospray
-
MS Detection: Multiple Reaction Monitoring (MRM)
-
Clenbuterol Transition: m/z 277.08 → 202.95
-
This compound Transition: m/z 286.1 → 203.9
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another technique where this compound is used as an internal standard for the detection of Clenbuterol, particularly in doping analysis.
Sample Preparation and Derivatization:
-
Urine samples are hydrolyzed with β-glucuronidase.
-
Extraction is performed using methyl tert-butyl ether.
-
The extract is dried under nitrogen.
-
The residue is derivatized with N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) with NH₄I.
GC-MS Conditions:
-
Gas Chromatograph: Agilent 6890N
-
Mass Spectrometer: Agilent 5975 inert
-
Detection Mode: Selected Ion Monitoring (SIM) or tandem MS (MS/MS) for confirmation. The limit of detection for Clenbuterol can be as low as 0.03 ng/mL using GC-MS/MS.
Signaling Pathway of Clenbuterol
Clenbuterol exerts its effects by acting as a β2-adrenergic receptor agonist. The activation of this receptor initiates a downstream signaling cascade. This compound, being structurally and functionally similar to Clenbuterol, is expected to follow the same pathway.
The binding of Clenbuterol to the β2-adrenergic receptor leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP-responsive element binding protein (CREB). This signaling pathway is crucial for its effects on smooth muscle relaxation, protein synthesis in skeletal muscle, and lipolysis in adipose tissue.
Caption: Clenbuterol Signaling Pathway.
Experimental Workflow for Pharmacokinetic Studies
This compound is essential for pharmacokinetic studies of Clenbuterol, allowing for accurate quantification of the drug and its metabolites over time. A typical workflow involves the administration of Clenbuterol to a subject, followed by the collection of biological samples at various time points.
The use of online solid-phase extraction coupled with UHPLC-MS/MS provides a sensitive and automated method for analyzing these samples.
Caption: Pharmacokinetic Study Workflow.
References
Clenbuterol-d9 (CAS Number: 129138-58-5): A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Synthesis, Analytical Applications, and Biological Signaling Pathways of a Key Deuterated Internal Standard
This technical guide provides an in-depth overview of Clenbuterol-d9, a deuterated analog of the β2-adrenergic agonist Clenbuterol. Primarily utilized as an internal standard in analytical toxicology and doping control, this guide details its chemical properties, synthesis, and comprehensive experimental protocols for its application in mass spectrometry-based quantification. Furthermore, it explores the molecular signaling pathways influenced by Clenbuterol, offering researchers a detailed resource for experimental design and data interpretation.
Core Compound Data
This compound is a stable isotope-labeled version of Clenbuterol, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass-to-charge ratio.[1][2]
| Property | Value | Reference |
| CAS Number | 129138-58-5 | [1] |
| Molecular Formula | C₁₂H₉D₉Cl₂N₂O | [1] |
| Molecular Weight | 286.25 g/mol | [1] |
| Appearance | White to off-white solid | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Primary Application | Internal standard for GC-MS and LC-MS analysis |
Synthesis of this compound
The synthesis of this compound hydrochloride involves a multi-step process, with a key step being the reaction of 4-amino-α-bromo-3,5-dichloroacetophenone with D9-tert-butylamine. The resulting intermediate is then reduced to form this compound.
A patented synthesis method describes the reaction of 4-amino-α-bromo-3,5-dichloroacetophenone and D9-tert-butylamine in the presence of a tertiary amine organic base to form the intermediate 4-amino-α-D9-tert-butylamine-3,5-dichloroacetophenone. This intermediate is then subjected to reduction or catalytic hydrogenation to yield this compound, which can be subsequently converted to its hydrochloride salt. One specific method involves the reduction of 4-amino-α-D9-tert-butylamine-3,5-dichloroacetophenone hydrochloride with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran.
Analytical Methodologies: Quantification of Clenbuterol using this compound
This compound is instrumental in the accurate quantification of Clenbuterol in various biological matrices, including urine, blood, and tissue samples. It corrects for variations in sample preparation and instrument response.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used technique for the detection and quantification of Clenbuterol due to its high sensitivity and specificity.
Experimental Protocol: Quantification of Clenbuterol in Urine using LC-MS/MS
-
Sample Preparation:
-
To 2 mL of urine, add 2 µL of this compound internal standard solution (e.g., 1 ng/mL in methanol).
-
Add 400 µL of 1 M hydrochloric acid.
-
Perform liquid-liquid extraction by adding 4 mL of methyl tert-butyl ether, shaking for 10 minutes, and centrifuging at 2500 rpm for 5 minutes.
-
Discard the organic layer. Add 0.2 mL of 5 M aqueous potassium hydroxide and 4 mL of methyl tert-butyl ether to the aqueous phase.
-
Shake for 10 minutes and centrifuge at 2500 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters:
-
Chromatographic Column: A C18 column (e.g., Acquity UPLC HSS T3) is commonly used.
-
Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid (e.g., 0.1%), is often employed.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Clenbuterol and this compound.
-
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
| Clenbuterol | 277.1 | 203.0, 259.0, 168.0, 132.0 | |
| This compound | 286.1 | 203.9 |
Workflow for LC-MS/MS Analysis of Clenbuterol
Caption: Workflow for the quantification of Clenbuterol in urine using LC-MS/MS with this compound as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for Clenbuterol analysis, which often requires derivatization of the analyte to improve its volatility and chromatographic properties.
Experimental Protocol: Quantification of Clenbuterol in Urine using GC-MS
-
Sample Preparation and Extraction:
-
Spike the urine sample with this compound internal standard.
-
Perform enzymatic hydrolysis using β-glucuronidase to release conjugated Clenbuterol.
-
Extract the sample using a suitable organic solvent such as methyl tert-butyl ether under alkaline conditions.
-
Evaporate the organic extract to dryness.
-
-
Derivatization:
-
The dried residue is derivatized to make the analyte more volatile for GC analysis. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide (NH₄I).
-
The reaction is typically carried out at an elevated temperature (e.g., 70°C for 30 minutes).
-
-
GC-MS Parameters:
-
GC Column: A capillary column with a non-polar stationary phase (e.g., HP-5MS) is suitable.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometry: Selected Ion Monitoring (SIM) or tandem MS (MS/MS) can be used to monitor characteristic ions.
-
| Analyte (as bis-TMS derivative) | Monitored Ions (m/z) | Reference |
| Clenbuterol | 335, 337, 300, 86 | |
| This compound | (M+9 ions corresponding to Clenbuterol fragments) |
Workflow for GC-MS Analysis of Clenbuterol
Caption: Workflow for the quantification of Clenbuterol in urine using GC-MS with this compound as an internal standard.
Biological Activity and Signaling Pathways
Clenbuterol exerts its biological effects primarily through its action as a β2-adrenergic receptor agonist. This interaction triggers a cascade of intracellular signaling events that can influence various physiological processes, including muscle growth and metabolism.
Akt/eNOS/NO/Cx43 Signaling Pathway
Studies have shown that Clenbuterol can protect against ischemia/reperfusion-induced arrhythmia by modulating the Akt/eNOS/NO/Cx43 signaling pathway. Activation of β2-adrenergic receptors by Clenbuterol leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO). NO plays a crucial role in maintaining the phosphorylation state of Connexin 43 (Cx43), a gap junction protein essential for proper cardiac conduction.
Experimental Protocol: Analysis of Akt and eNOS Phosphorylation by Western Blot
-
Tissue/Cell Lysate Preparation:
-
Homogenize tissue samples or lyse cultured cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and eNOS (p-eNOS), as well as antibodies for total Akt and eNOS as loading controls.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Clenbuterol-Induced Akt/eNOS Signaling Pathway
Caption: Signaling cascade initiated by Clenbuterol binding to the β2-adrenergic receptor, leading to cardioprotective effects.
mTOR Signaling Pathway
Clenbuterol has also been shown to influence the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth, proliferation, and protein synthesis. Studies have demonstrated that Clenbuterol administration can increase the phosphorylation of downstream targets of mTOR, such as the S6 kinase 1 (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This activation of the mTOR pathway is thought to contribute to the muscle-sparing and growth-promoting effects of Clenbuterol.
Experimental Protocol: Analysis of mTOR Signaling by Western Blot
-
Sample Preparation and Western Blotting:
-
Follow the same general procedure for lysate preparation, SDS-PAGE, and Western blotting as described for the Akt/eNOS pathway.
-
Use primary antibodies specific for the phosphorylated forms of mTOR (p-mTOR), p70S6K (p-p70S6K), and 4E-BP1 (p-4E-BP1), as well as their total protein counterparts for normalization.
-
Clenbuterol and the mTOR Signaling Pathway
References
Clenbuterol-d9 Hydrochloride: A Technical Guide for Researchers
CAS Number: 184006-60-8
This technical guide provides an in-depth overview of Clenbuterol-d9 hydrochloride, a deuterated isotopolog of Clenbuterol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document details its physicochemical properties, analytical applications, experimental protocols, and relevant biological signaling pathways.
Physicochemical and Analytical Properties
This compound hydrochloride is primarily utilized as an internal standard in analytical chemistry for the precise quantification of clenbuterol in biological matrices.[1][2] Its deuterium labeling provides a distinct mass shift, enabling clear differentiation from the unlabeled analyte in mass spectrometry-based methods.[1]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 184006-60-8 | [1][] |
| Molecular Formula | C₁₂H₉D₉Cl₂N₂O · HCl | |
| Molecular Weight | 322.71 g/mol | |
| Synonyms | 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butyl-d9-amino)ethanol hydrochloride | |
| Isotopic Purity | ≥97.0% | |
| Chemical Purity (HPLC) | ≥98.0% |
Table 2: Analytical and Storage Information
| Parameter | Details | Reference |
| Primary Application | Internal standard for quantification of clenbuterol by UPLC-MS/MS | |
| Format | Neat solid or solution in methanol (e.g., 0.1 mg/mL) | |
| Mass Shift | M+9 | |
| Storage Temperature | 2-8°C | |
| Shelf Life | Limited, refer to the expiry date on the label |
Experimental Protocols: Quantification of Clenbuterol in Human Urine by UPLC-MS/MS
The following is a representative protocol for the determination of clenbuterol in human urine using this compound hydrochloride as an internal standard. This protocol is a synthesis of methodologies described in the literature.
Materials and Reagents
-
Clenbuterol hydrochloride analytical standard
-
This compound hydrochloride (Internal Standard, IS)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid
-
Deionized water
-
Phosphate buffer (0.8 M, pH 7.0)
-
β-glucuronidase from E. coli
-
Hydrochloric acid (1 M)
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide
Preparation of Standard and Internal Standard Solutions
-
Clenbuterol Stock Solution (1 mg/mL): Accurately weigh and dissolve clenbuterol hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the clenbuterol stock solution with methanol to achieve a concentration range of 5 pg/mL to 300 pg/mL.
-
Internal Standard Working Solution (1 ng/mL): Dilute the this compound stock solution in methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 2 mL of urine into a glass tube.
-
Add 2 µL of the 1 ng/mL this compound internal standard working solution.
-
To hydrolyze conjugated clenbuterol, add 50 µL of β-glucuronidase and 1 mL of phosphate buffer. Incubate at 55°C for 1 hour.
-
Acidify the sample by adding 400 µL of 1 M hydrochloric acid.
-
Add 4 mL of MTBE, vortex for 10 minutes, and centrifuge at 2500 rpm for 5 minutes.
-
Discard the organic (upper) layer.
-
Basify the remaining aqueous layer by adding ammonium hydroxide.
-
Perform a second extraction with 4 mL of MTBE. Vortex and centrifuge as before.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% methanol).
-
Inject a portion (e.g., 20 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
UPLC Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 × 100 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Positive ion electrospray (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clenbuterol: m/z 277.1 → 203.0 and 277.1 → 259.1 (or newer transitions 277.1 → 132.0 and 277.1 → 168.0 for improved specificity).
-
This compound (IS): m/z 286.1 → 203.9.
-
Biological Signaling Pathways
Clenbuterol exerts its physiological effects primarily by acting as a selective β2-adrenergic receptor (β2-AR) agonist. Its deuterated form, this compound, is expected to have identical pharmacological activity. The binding of clenbuterol to β2-ARs, which are G-protein coupled receptors, initiates several downstream signaling cascades.
Canonical β2-Adrenergic Receptor/cAMP/PKA Pathway
The primary mechanism of action involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). This pathway is central to many of clenbuterol's effects, including smooth muscle relaxation.
Caption: Canonical β2-AR signaling pathway initiated by Clenbuterol.
PI3K/Akt/mTOR Pathway
Clenbuterol has also been shown to activate the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating protein synthesis and cell growth. This anabolic effect is one of the reasons for its illicit use in sports and livestock. The activation can be triggered by the Gβγ subunits of the G-protein.
Caption: Clenbuterol-induced activation of the PI3K/Akt/mTOR pathway.
UPLC-MS/MS Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of clenbuterol using its deuterated analog as an internal standard.
Caption: General workflow for UPLC-MS/MS quantification of Clenbuterol.
References
In-Depth Technical Guide: Clenbuterol-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated analog of Clenbuterol, Clenbuterol-d9. It is primarily utilized as an internal standard for the precise quantification of Clenbuterol in various biological matrices. This document details its physicochemical properties, and outlines a standard experimental protocol for its application in analytical toxicology and related fields.
Physicochemical and Purity Data
The following table summarizes the key quantitative data for this compound and its hydrochloride salt. These parameters are crucial for accurate and reproducible experimental work.
| Property | Value | Citations |
| Molecular Weight | 286.25 g/mol | [1][2][3][4] |
| 286.2 g/mol | [5] | |
| 286.24 g/mol | ||
| Molecular Weight (HCl) | 322.71 g/mol | |
| Chemical Formula | C₁₂H₉D₉Cl₂N₂O | |
| Chemical Formula (HCl) | C₁₂D₉H₉Cl₂N₂O · HCl | |
| Isotopic Purity | >98 atom% D | |
| ≥99% (d1-d9 deuterated forms) | ||
| ≥97.0% | ||
| HPLC Purity | >99.0% | |
| ≥98.0% | ||
| >95% | ||
| CAS Number | 129138-58-5 | |
| Alternate Names | 4-Amino-3,5-dichloro-α-[[(1,1-dimethylethyl-d9)amino]methyl]benzenemethanol, NAB-365-d9 |
Application in Quantitative Analysis
This compound serves as an ideal internal standard for the quantification of Clenbuterol in biological samples via isotope dilution mass spectrometry. Its nine deuterium atoms provide a distinct mass shift (M+9), allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties. This ensures similar behavior during sample preparation and chromatographic separation, effectively correcting for matrix effects and variations in instrument response.
The primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for residue analysis in food safety, pharmaceutical metabolism studies, and anti-doping control.
Experimental Protocol: Quantification of Clenbuterol in Biological Matrices using LC-MS/MS
The following is a generalized experimental methodology for the quantification of Clenbuterol in biological samples such as urine or plasma, utilizing this compound as an internal standard.
1. Sample Preparation
-
Spiking: A known concentration of this compound internal standard is added to the biological sample (e.g., urine, plasma).
-
Extraction: The analyte and internal standard are extracted from the matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): Samples are alkalinized, and extraction is performed using an organic solvent like tert-butyl methyl ether (TBME).
-
Solid-Phase Extraction (SPE): The sample is passed through a solid-phase cartridge to which the analytes adsorb. After washing, the analytes are eluted with a suitable solvent.
-
2. Chromatographic Separation
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is typically employed for rapid and efficient separation.
-
Column: A C18 or other suitable reversed-phase column is used to separate Clenbuterol from other matrix components.
-
Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
3. Mass Spectrometric Detection
-
Instrumentation: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Clenbuterol and this compound.
-
Clenbuterol Transitions: For example, m/z 277.1 → 203.0 and 277.1 → 259.1.
-
This compound Transitions: The precursor ion will be shifted by +9 (e.g., m/z 286.1), and corresponding product ions will also be monitored.
-
4. Quantification
-
Calibration Curve: A calibration curve is generated by analyzing standards containing known concentrations of Clenbuterol and a fixed concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
Calculation: The concentration of Clenbuterol in the unknown sample is determined by calculating its peak area ratio to the this compound internal standard and interpolating this value on the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship in the quantification process.
Caption: Experimental workflow for Clenbuterol quantification.
Caption: Ratiometric approach for accurate quantification.
References
A Technical Guide to the Synthesis of Deuterium-Labeled Clenbuterol (Clenbuterol-d9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), is a cornerstone technique in modern pharmaceutical research and development. The substitution of hydrogen with deuterium can significantly alter a molecule's physicochemical properties, most notably its metabolic rate, due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. This principle is widely exploited to enhance the pharmacokinetic profiles of drug candidates.
Deuterium-labeled compounds are also indispensable as internal standards in quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their chemical similarity to the analyte ensures comparable behavior during sample extraction and ionization, while their mass difference allows for clear differentiation, leading to highly accurate and precise quantification. Clenbuterol-d9, a deuterated analog of the β2-adrenergic agonist clenbuterol, is frequently used as an internal standard for the detection and quantification of clenbuterol in various biological matrices, which is crucial in food safety testing and anti-doping controls.[1][2] This guide provides an in-depth overview of the synthetic routes, experimental protocols, and analytical data for the preparation of deuterium-labeled clenbuterol.
Synthetic Strategies and Workflows
The most common strategy for synthesizing this compound involves the introduction of a deuterated tert-butyl group. The key starting material for this is D9-tert-butylamine. The synthesis generally follows a two-stage process: first, the formation of a key intermediate by reacting a substituted acetophenone with D9-tert-butylamine, and second, the reduction of the keto group to a hydroxyl group to yield the final product.
The overall workflow can be visualized as follows:
References
Clenbuterol-d9 as an Internal Standard: A Technical Guide to its Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the core principles underpinning the use of Clenbuterol-d9 as an internal standard in quantitative analytical methods, primarily focusing on liquid chromatography-mass spectrometry (LC-MS). The use of stable isotope-labeled internal standards (SIL-IS) is widely recognized as the "gold standard" in bioanalysis for ensuring data accuracy and reliability.[1][2] this compound exemplifies this standard, offering robust performance in complex matrices.
The fundamental mechanism behind the efficacy of this compound is Isotope Dilution Mass Spectrometry (IDMS).[3][4] In this technique, a known quantity of the isotopically labeled analyte, this compound, is added to a sample at the beginning of the analytical process.[5] The underlying principle is that the labeled standard is chemically and physically identical to the native, unlabeled analyte. Consequently, it experiences the same processing variations—such as extraction inefficiencies, injection volume fluctuations, and matrix-induced ionization suppression or enhancement—as the target analyte. Quantification is then based on the ratio of the mass spectrometric response of the native analyte to that of the known amount of the added internal standard, ensuring a highly accurate and precise measurement.
Core Mechanism: The Role of Isotopic Labeling
This compound's effectiveness stems from its structural identity to Clenbuterol, with the only significant difference being the substitution of nine hydrogen atoms with their heavier stable isotope, deuterium. This subtle modification has profound implications for the analytical process:
-
Physicochemical Equivalence : The deuterated and non-deuterated forms of Clenbuterol exhibit nearly identical physicochemical properties. This ensures they behave in the same manner during sample preparation, including liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Co-elution : In liquid chromatography, this compound and Clenbuterol have virtually the same retention time, causing them to co-elute from the analytical column. This is critical for accurate compensation of matrix effects, as both compounds are exposed to the same co-eluting matrix components at the same time in the mass spectrometer's ion source.
-
Distinct Mass-to-Charge (m/z) Ratios : Despite their chemical similarity, the mass difference allows the mass spectrometer to easily distinguish between the analyte and the internal standard. This enables independent monitoring and quantification of each compound.
-
Ratiometric Measurement : The final concentration is determined by the ratio of the peak area of the analyte to the peak area of the internal standard. Because any loss or variation affects both compounds equally, the ratio remains constant and directly proportional to the initial analyte concentration. This corrects for procedural errors and instrument variability, leading to a robust and reliable assay.
Data Presentation
Quantitative data from method validation studies demonstrate the performance of this compound.
| Validation Parameter | Typical Performance Metric | Significance |
| Linearity (R²) | > 0.999 | Indicates a strong correlation between the analyte/IS ratio and concentration across a defined range. |
| Limit of Quantification (LOQ) | 0.1 ng/mL in urine | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Accuracy (% RE) | Within ±15% (±20% at LOQ) | Measures the closeness of the determined value to the true value. For this method, accuracy was reported between 93.1% and 98.7%. |
| Precision (% RSD) | ≤15% (≤20% at LOQ) | Describes the closeness of repeated measurements. Reported precision ranged from 1.26% to 8.99%. |
| Recovery | Consistent and reproducible | While not needing to be 100%, recovery should be consistent for both the analyte and the internal standard. |
| Matrix Effect | Compensated | The ability of the co-eluting IS to negate the impact of ion suppression or enhancement from matrix components. |
Data sourced from a validated SPE-UHPLC-MS/MS method for Clenbuterol in human urine.
| Feature | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Chromatographic Retention Time | Co-elutes with the analyte. | May have a different retention time. |
| Extraction Recovery | Nearly identical to the analyte. | Can differ significantly from the analyte. |
| Matrix Effect Compensation | Provides superior compensation due to co-elution. | Can be compromised by chromatographic shifts, leading to differential ion suppression. |
| Ionization Efficiency | Virtually identical to the analyte. | May differ, affecting the response ratio. |
| Overall Reliability | Considered the "gold standard" for robust and defensible quantitative analysis. | Less reliable, may introduce variability. |
Experimental Protocols
The following is a representative protocol for the quantification of Clenbuterol in urine using this compound as an internal standard, based on established LC-MS/MS methods.
1. Sample Preparation (Online Solid-Phase Extraction - SPE)
-
Initial Step : Dilute 100 µL of the urine sample with 880 µL of high-purity water.
-
Internal Standard Spiking : Add 20 µL of a 0.5 µg/mL this compound working solution to achieve a final concentration of 10 ng/mL.
-
Online SPE :
-
Inject the prepared sample onto an extraction column.
-
Load the analyte and wash the column with a high-aqueous mobile phase (e.g., 5% methanol in 0.1% acetic acid) for a set time (e.g., 6 minutes) to remove interfering substances.
-
Switch the valve system to elute the trapped analyte and internal standard from the SPE column onto the analytical column for separation.
-
2. UHPLC Conditions
-
Analytical Column : C18 reversed-phase column (e.g., Kinetex Evo C18, 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A : 0.1% v/v Acetic Acid in Water.
-
Mobile Phase B : Methanol.
-
Gradient Elution :
-
Hold at 5% B for 0.5 min.
-
Linear gradient from 5% to 95% B over 4.5 min.
-
Hold at 95% B for 2 min.
-
-
Flow Rate : 500 µL/min.
-
Column Temperature : 40 °C.
3. Mass Spectrometry Conditions
-
Instrument : Triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray Ionization, Positive Mode (ESI+).
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
-
Key Parameters :
-
Desolvation Gas Temperature: 350 °C
-
Desolvation Gas Flow: 13 L/min
-
Capillary Voltage: 2500 V
-
-
MRM Transitions :
-
Clenbuterol : m/z 277.1 → 203.0 (quantifier), 277.1 → 259.1 (qualifier)
-
This compound : m/z 286.1 → 209.0 (or other appropriate product ion)
-
4. Data Analysis and Quantification
-
Integrate the peak areas for the selected MRM transitions for both Clenbuterol and this compound.
-
Calculate the peak area ratio (Clenbuterol Area / this compound Area) for all samples, calibrators, and quality controls.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Clenbuterol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Conclusion
The use of this compound as an internal standard provides a robust and highly reliable mechanism for the accurate quantification of Clenbuterol in complex biological matrices. Its near-identical chemical and physical properties to the unlabeled analyte ensure that it effectively tracks and compensates for variability throughout the entire analytical workflow. This co-elution and co-extraction behavior, combined with the precise ratiometric measurement enabled by mass spectrometry, minimizes the impact of matrix effects and procedural errors. For researchers, scientists, and drug development professionals, employing this compound is a critical step in generating defensible, high-quality data essential for applications ranging from clinical toxicology and pharmaceutical research to anti-doping analysis.
References
In-Depth Technical Guide to the Isotopic Purity of Clenbuterol-d9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isotopic purity of Clenbuterol-d9, a deuterated analog of Clenbuterol widely used as an internal standard in quantitative analytical methods. The document details the importance of isotopic purity, methods for its determination, and provides a summary of commercially available standards. Experimental protocols for synthesis and analysis are outlined, and the key signaling pathway of Clenbuterol is visualized. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with Clenbuterol and its deuterated analogs.
Introduction
Clenbuterol is a potent β2-adrenergic agonist used therapeutically as a bronchodilator. Due to its anabolic properties, it is also illicitly used as a performance-enhancing drug in sports and as a growth promoter in livestock. Accurate and sensitive detection of Clenbuterol in various biological matrices is therefore of significant importance for both clinical and forensic toxicology, as well as for food safety monitoring.
Stable isotope-labeled internal standards are crucial for achieving high accuracy and precision in quantitative mass spectrometry-based assays. This compound, in which nine hydrogen atoms have been replaced by deuterium, is the most commonly used internal standard for the quantification of Clenbuterol. The isotopic purity of this compound is a critical parameter that directly impacts the accuracy of the analytical results. This guide provides an in-depth technical overview of the synthesis, analysis, and quality assessment of this compound.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound reference standards is a key factor for its use in quantitative analysis. A summary of the isotopic purity and chemical purity from various suppliers is presented in Table 1. The data is primarily sourced from Certificates of Analysis (CoA) and product specifications.
| Supplier | Product Number | Isotopic Purity (atom % D) | Isotopic Distribution (d-species) | Chemical Purity (by HPLC) |
| LGC Standards | CDN-D-4287 | 99.1% | d7: 0.30%, d8: 7.17%, d9: 92.52% | >98% |
| WITEGA Laboratorien | BA008 | 98.2 atom% D | Not specified | >99.0% |
| CDN Isotopes | D-4287 | 99 atom % D | Not specified | Not specified |
| MedchemExpress | HY-B1615S | Not specified | Not specified | 99.86% |
| Sigma-Aldrich | 184006-60-8 | ≥97.0% | Not specified | ≥98.0% |
Table 1: Summary of Isotopic and Chemical Purity of Commercial this compound Standards
Experimental Protocols
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride typically involves a multi-step process starting from a suitable precursor. A general synthetic route, based on patent literature, is outlined below.[1][2]
Workflow for the Synthesis of this compound Hydrochloride
Caption: General workflow for the synthesis of this compound hydrochloride.
Methodology:
-
Bromination: 4-Amino-3,5-dichloroacetophenone is brominated to yield 4-amino-α-bromo-3,5-dichloroacetophenone.
-
Amination: The resulting bromo-derivative is reacted with D9-tert-butylamine to introduce the deuterated tert-butyl group, forming 4-amino-α-(D9-tert-butylamino)-3,5-dichloroacetophenone.
-
Reduction: The ketone functionality is reduced to a hydroxyl group using a suitable reducing agent, such as sodium borohydride (NaBH4), to yield this compound.
-
Salt Formation: The free base of this compound is converted to the hydrochloride salt by treatment with hydrochloric acid.
Determination of Isotopic Purity by Mass Spectrometry
Mass spectrometry (MS) is a primary technique for determining the isotopic purity of deuterated compounds. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.
Workflow for Isotopic Purity Analysis by Mass Spectrometry
Caption: Workflow for determining isotopic purity using mass spectrometry.
Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometric Analysis: The sample is introduced into a high-resolution mass spectrometer, typically via direct infusion or liquid chromatography (LC). The instrument is operated in full-scan mode to acquire the mass spectrum of the molecular ion region.
-
Data Analysis:
-
The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound (d0 to d9).
-
The intensity of each isotopologue peak is measured.
-
The isotopic purity is calculated as the percentage of the d9 isotopologue relative to the sum of all isotopologues.
-
Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for determining isotopic purity. Both proton (¹H) and deuterium (²H) NMR can be employed.
Workflow for Isotopic Purity Analysis by NMR Spectroscopy
Caption: Workflow for determining isotopic purity using NMR spectroscopy.
Protocol:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) containing a known amount of an internal standard.
-
¹H NMR Analysis:
-
A quantitative ¹H NMR spectrum is acquired.
-
The integrals of the residual proton signals in the deuterated positions are compared to the integral of a signal from the non-deuterated part of the molecule or the internal standard.
-
This comparison allows for the calculation of the degree of deuteration.
-
-
²H NMR Analysis:
-
A ²H NMR spectrum is acquired.
-
The integral of the deuterium signal is compared to the integral of a known reference to determine the amount of deuterium present.
-
Clenbuterol Signaling Pathway
Clenbuterol exerts its effects by acting as a β2-adrenergic receptor agonist. The activation of this receptor initiates a downstream signaling cascade.
Clenbuterol Signaling Pathway Diagram
Caption: Simplified signaling pathway of Clenbuterol via the β2-adrenergic receptor.
Conclusion
The isotopic purity of this compound is a critical parameter for its reliable use as an internal standard in quantitative analytical methods. This technical guide has provided an overview of the available quantitative data for commercial standards, outlined the general experimental protocols for its synthesis and analysis, and visualized its primary signaling pathway. For researchers, scientists, and drug development professionals, a thorough understanding and verification of the isotopic purity of this compound are essential for ensuring the accuracy and validity of analytical data. It is recommended to always refer to the Certificate of Analysis provided by the supplier for lot-specific isotopic purity data.
References
Technical Guide to the Certificate of Analysis for Clenbuterol-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Clenbuterol-d9. This compound is the deuterium-labeled form of Clenbuterol, a β2-adrenergic agonist. It serves as an essential internal standard for the accurate quantification of Clenbuterol in various biological matrices during research, clinical, and forensic applications.[1][2][3][4] Understanding the components of its CoA is critical for ensuring data integrity and the validity of experimental results.
Core Data Presentation
A Certificate of Analysis for a reference standard like this compound quantifies its purity and identity. The following table summarizes the key quantitative data typically found, compiled from various suppliers.
| Parameter | Specification | Typical Value(s) | Analytical Technique(s) |
| Chemical Purity | The percentage of the desired compound in the material. | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | The percentage of the deuterated isotopologue relative to all isotopic variants. | ≥97.0% atom % D | Mass Spectrometry (MS) |
| Overall Purity | A final purity assessment, often combining chemical and other analyses. | >99.0% | HPLC |
| Identity | Confirmation of the chemical structure. | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |
| Mass Shift | The difference in mass due to isotopic labeling. | M+9 | Mass Spectrometry (MS) |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of analytical methods. While specific parameters may vary between laboratories, the following sections outline the general methodologies for the key experiments cited in a this compound CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To separate and quantify this compound from any non-deuterated Clenbuterol and other impurities.
Methodology:
-
Standard Preparation: A known concentration of the this compound reference standard is accurately weighed and dissolved in a suitable solvent, typically methanol or acetonitrile, to prepare a stock solution. A series of dilutions are then made to create calibration standards.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is typically used.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly employed.
-
Mobile Phase: A gradient elution is often used, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.
-
Detection: UV detection is performed at a wavelength where Clenbuterol exhibits maximum absorbance.
-
-
Data Analysis: The purity is determined by calculating the area of the this compound peak as a percentage of the total peak area in the chromatogram.
Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation
Objective: To confirm the molecular weight of this compound, thereby verifying its identity and determining the isotopic enrichment.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: An appropriate ionization technique is used, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
-
Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis:
-
Identity: The mass spectrum is examined for the presence of the molecular ion peak corresponding to the theoretical mass of this compound.
-
Isotopic Purity: The relative intensities of the ion peaks for this compound and any residual non-deuterated Clenbuterol are compared to calculate the isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To elucidate the molecular structure of the compound and confirm the positions of the deuterium atoms.
Methodology:
-
Sample Preparation: A small amount of the this compound is dissolved in a deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
Data Acquisition: ¹H (proton) and ¹³C (carbon) NMR spectra are acquired. The absence of signals in the proton NMR at the positions where deuterium has been incorporated, compared to the spectrum of non-deuterated Clenbuterol, confirms the isotopic labeling.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the remaining signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm that the overall molecular structure is correct.
Visualizations
To further clarify the processes and principles involved, the following diagrams illustrate a typical workflow for a Certificate of Analysis and the role of this compound in mass spectrometry.
Caption: Workflow for a Certificate of Analysis.
Caption: Use of this compound in Mass Spectrometry.
References
Stability of Clenbuterol-d9 in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability of Clenbuterol-d9 in various solutions and under different environmental conditions. The stability of deuterated standards is critical for their use as internal standards in quantitative analytical methods, ensuring accuracy and reliability of results. While specific stability studies on this compound are limited in publicly available literature, the stability of Clenbuterol hydrochloride (HCl) serves as a reliable surrogate for understanding its degradation profile. Deuterium labeling does not typically alter the fundamental chemical stability of a molecule under common storage and experimental conditions.
Recommended Storage Conditions
For routine use, this compound as a solid or in solution should be stored under controlled conditions to minimize degradation. Manufacturer recommendations and available literature suggest the following:
| Form | Storage Temperature | Duration | Solvent |
| Powder | -20°C | Up to 3 years | - |
| In Solution | -80°C | Up to 6 months | Not specified |
| Methanol Solution | 2-8°C | Not specified | Methanol |
Forced Degradation Studies of Clenbuterol HCl
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. A comprehensive study by Prajapati & Kothari (2020) investigated the stability of Clenbuterol HCl under various stress conditions as per the International Council for Harmonisation (ICH) Q1A (R2) guidelines. The results are summarized below, providing a strong indication of the expected stability of this compound.[1]
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acidic Hydrolysis | 0.1 N HCl | 8 hours | 80°C | 8.78 |
| Neutral Hydrolysis | Water | 8 hours | 80°C | No degradation |
| Basic Hydrolysis | 0.1 N NaOH | 8 hours | 80°C | No degradation |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temperature | No degradation |
| Thermal | - | 48 hours | 80°C | No degradation |
| Photolytic (Sunlight) | Sunlight | 8 hours | Room Temperature | 9.00 |
Stability in Organic Solvents
-
Methanol: A commercially available solution of D9-Clenbuterol hydrochloride in methanol recommends storage at 4°C.[2]
-
Acetonitrile/Sodium Perchlorate: A study on the enantiomeric resolution of Clenbuterol found it to be stable for at least 7 days at 80°C in a mobile phase consisting of acetonitrile and 0.3 M sodium perchlorate.[3]
-
Ethanol, DMSO, Dimethylformamide (DMF): Clenbuterol HCl is soluble in these solvents. While specific stability data is not provided, for long-term storage, it is advisable to prepare fresh solutions or store aliquots at -80°C.[4]
-
Aqueous Solutions: It is recommended not to store aqueous solutions of Clenbuterol HCl for more than one day.[4]
Experimental Protocols
Forced Degradation Study Protocol
The following protocol is adapted from the stability-indicating LC-MS/MS method development for Clenbuterol HCl by Prajapati & Kothari (2020).
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Thermostatic water bath
-
Photostability chamber or direct sunlight exposure setup
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Reflux the mixture at 80°C for 8 hours in a water bath.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute the solution with methanol to a final concentration of 100 µg/mL.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of water.
-
Reflux the mixture at 80°C for 8 hours in a water bath.
-
Cool the solution to room temperature.
-
Dilute the solution with methanol to a final concentration of 100 µg/mL.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Reflux the mixture at 80°C for 8 hours in a water bath.
-
Cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Dilute the solution with methanol to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature for 24 hours.
-
Dilute the solution with methanol to a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in a hot air oven at 80°C for 48 hours.
-
After the specified time, dissolve the powder in methanol to achieve a concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the this compound solution (1000 µg/mL in methanol) to direct sunlight for 8 hours.
-
Dilute the solution with methanol to a final concentration of 100 µg/mL.
-
-
Analysis:
-
Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating LC-MS/MS method.
-
Determine the percentage of degradation by comparing the peak area of the parent drug in the stressed samples to that of the control.
-
Proposed Degradation Pathway of Clenbuterol
Based on the forced degradation studies of Clenbuterol HCl, a potential degradation pathway involves the formation of specific degradation products (DP) under acidic and photolytic stress. The following diagram illustrates the proposed mechanism.
Caption: Proposed degradation pathway of Clenbuterol under stress conditions.
Experimental Workflow for Stability Testing
The logical flow for conducting a stability study of this compound in solution is outlined below.
Caption: General workflow for a solution stability study.
Conclusion
This technical guide provides a comprehensive overview of the stability of this compound in solution, primarily based on data from its non-deuterated counterpart, Clenbuterol HCl. The forced degradation studies indicate that this compound is expected to be stable under neutral, basic, oxidative, and thermal stress, but may degrade under acidic and photolytic conditions. For long-term storage of solutions, it is recommended to use organic solvents and store at low temperatures (-20°C or -80°C). The provided experimental protocols and workflows offer a framework for researchers to conduct their own stability assessments tailored to their specific needs. As with any standard, it is crucial to handle and store this compound solutions appropriately to ensure their integrity for accurate and reliable analytical measurements.
References
In-Depth Technical Guide: Solubility of Clenbuterol-d9 in Methanol
This technical guide provides a comprehensive overview of the solubility of Clenbuterol-d9 in methanol, intended for researchers, scientists, and drug development professionals. The document details quantitative solubility data, experimental protocols for solubility determination, and relevant biological pathways.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. The deuterated internal standard, this compound, exhibits specific solubility characteristics in methanol.
Solubility of this compound in Methanol
Commercially available certified reference materials provide a quantitative measure of this compound hydrochloride's solubility in methanol. These solutions are typically prepared at a concentration of 100 µg/mL[1][2]. While some sources qualitatively describe the solubility as "slightly soluble," the value of 100 µg/mL serves as a key quantitative indicator for preparing standard solutions for analytical purposes[1].
Table 1: Quantitative Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound hydrochloride | Methanol | 100 µg/mL | As free base, from certified reference material |
| Clenbuterol hydrochloride | Ethanol | ~12 mg/mL | Non-deuterated form |
| Clenbuterol hydrochloride | DMSO | ~20 mg/mL | Non-deuterated form |
| Clenbuterol hydrochloride | Dimethyl formamide | ~25 mg/mL | Non-deuterated form |
| Clenbuterol hydrochloride | PBS (pH 7.2) | ~3 mg/mL | Non-deuterated form |
Experimental Protocol: Determination of Thermodynamic Solubility
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol outlines the steps for determining the solubility of this compound in methanol.
Materials and Equipment
-
This compound (solid form)
-
Methanol (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Vials for sample analysis
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of methanol in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that a true equilibrium is reached.
-
-
Equilibration:
-
Place the sealed container in a temperature-controlled orbital shaker or on a magnetic stirrer.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After the equilibration period, allow the suspension to settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the mixture at a high speed.
-
Carefully collect the supernatant. To ensure complete removal of any remaining solid particles, filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in methanol with known concentrations.
-
Analyze the filtered, saturated solution and the standard solutions using a validated analytical method such as HPLC or LC-MS.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve. This concentration represents the solubility of this compound in methanol at the specified temperature.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key processes relevant to the study of this compound.
Clenbuterol Signaling Pathway
Clenbuterol acts as a β2-adrenergic receptor agonist. Its interaction with the receptor initiates a downstream signaling cascade.
Caption: Clenbuterol's β2-adrenergic receptor signaling cascade.
Experimental Workflow for Solubility Determination
The shake-flask method follows a structured workflow to ensure accurate and reproducible solubility measurements.
Caption: Workflow for the shake-flask solubility determination method.
References
Sourcing High-Purity Clenbuterol-d9 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available Clenbuterol-d9, a deuterated analog of Clenbuterol, essential for its use as an internal standard in quantitative analytical methods. This document offers a comparative analysis of suppliers, detailed experimental protocols for its application, and visual representations of key scientific processes to aid researchers in its effective procurement and utilization.
Core Principles of Isotope Dilution Mass Spectrometry
This compound is primarily employed as an internal standard in isotope dilution mass spectrometry (ID-MS) for the accurate quantification of Clenbuterol in complex biological matrices. The fundamental principle of this technique relies on the addition of a known quantity of the stable isotope-labeled standard (this compound) to a sample containing the analyte of interest (Clenbuterol). As the deuterated standard is chemically identical to the analyte, it co-elutes during chromatographic separation and co-ionizes in the mass spectrometer. Any sample loss during extraction and analysis affects both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, precise and accurate quantification can be achieved, compensating for matrix effects and variations in instrument response.
Below is a diagram illustrating the logical relationship in this analytical approach.
Caption: Principle of Isotope Dilution Mass Spectrometry using this compound.
Comparative Analysis of this compound Suppliers
The selection of a suitable this compound supplier is critical for ensuring the accuracy and reliability of research data. The following table summarizes the key specifications of this compound offered by various reputable suppliers. Researchers are advised to consult the Certificate of Analysis (CoA) for lot-specific information.
| Supplier | Product Form | Purity | Isotopic Enrichment | Price (USD) | Notes |
| WITEGA Laboratorien | Neat | > 99.0% (HPLC)[1] | > 98 atom% D[1] | Contact for quote | Marketed as a traceable reference standard for residue analysis.[1][2] |
| MedchemExpress | Solid | ≥98.0% | Not specified | 250 (1 mg)[3] | For research use only. |
| Sigma-Aldrich | Neat (as HCl salt) | Analytical Standard | Not specified | Contact for quote | Marketed as an analytical standard. |
| LGC Standards | Neat | >95% (HPLC) | 99 atom % D | Contact for quote | |
| Cayman Chemical | Solid | ≥98% | ≥99% deuterated forms (d1-d9) | Contact for quote | Intended for use as an internal standard for GC- or LC-MS. |
| AbMole BioScience | Powder | ≥98.0% | Not specified | 448 (5 mg) | For research use only. |
| Sapphire Bioscience | Solid | Not specified | Not specified | 340 (1 mg, AUD) | Internal standard for quantification by GC- or LC-MS. |
| CDN Isotopes | Solid | Not specified | 99 atom % D | Contact for quote | |
| Santa Cruz Biotechnology | Solid | Not specified | Not specified | Contact for quote | For research use only. |
Experimental Protocols for Clenbuterol Quantification
The following are generalized protocols for the quantification of Clenbuterol in biological matrices using this compound as an internal standard, based on published research methodologies.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a common method for extracting and concentrating Clenbuterol from urine samples.
-
Sample Pre-treatment: To 2 mL of urine, add 400 µL of 1 M hydrochloric acid and an appropriate volume of this compound internal standard solution (e.g., to a final concentration of 10 ng/mL).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for approximately 10 minutes.
-
Elution: Elute the analyte and internal standard with 4 mL of a mixture of methanol, acetonitrile, and ammonium hydroxide (e.g., 47.5:47.5:5, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 10:90, acetonitrile:water).
LC-MS/MS Analysis
The reconstituted sample extract is then analyzed by liquid chromatography-tandem mass spectrometry.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water with 5 mM ammonium acetate and B) 0.1% formic acid in acetonitrile is typical.
-
Flow Rate: A flow rate of 0.2 mL/min is often employed.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clenbuterol: m/z 277.1 → 203.0 and 277.1 → 259.1 (quantifier and qualifier ions).
-
This compound: m/z 286.1 → 203.9.
-
-
The following diagram illustrates a typical experimental workflow for the analysis of Clenbuterol in biological samples.
Caption: Experimental Workflow for Clenbuterol Quantification.
Conclusion
The selection of a high-quality this compound standard is paramount for the integrity of research findings. This guide provides a foundation for researchers to compare available options and implement robust analytical methodologies. It is imperative to obtain lot-specific Certificates of Analysis from suppliers to ensure the material meets the stringent requirements for purity and isotopic enrichment necessary for accurate and reproducible quantitative analysis.
References
- 1. This compound - Traceable Reference Standard for Residue Analysis (CAS 129138-58-5) [witega.de]
- 2. Clenbuterol in the horse: confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Safety Data Sheet for Clenbuterol-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and analytical considerations for Clenbuterol-d9. The information is compiled from various safety data sheets and peer-reviewed scientific literature to support researchers, scientists, and drug development professionals in its safe and effective use.
Chemical and Physical Properties
This compound is the deuterated form of Clenbuterol, a β2-adrenergic agonist. The inclusion of deuterium isotopes makes it a valuable internal standard for quantitative analysis by mass spectrometry.[1]
| Property | Value | Reference |
| Chemical Name | 4-Amino-3,5-dichloro-α-[[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]methyl]-benzenemethanol | [2] |
| Synonyms | (±)-Clenbuterol-d9 (trimethyl-d9), NAB 365-d9 | |
| CAS Number | 129138-58-5 | [2] |
| Molecular Formula | C₁₂H₉D₉Cl₂N₂O | [2] |
| Molecular Weight | 286.2 g/mol | [2] |
| Physical State | Solid | |
| Appearance | White to off-white solid | |
| Melting Point | 120 - 123 °C (248 - 253 °F) | |
| Solubility | DMSO: Slightly soluble, Methanol: Slightly soluble | |
| Storage Temperature | 2-8°C |
Toxicological Information
Toxicological data for this compound is limited; however, the data for the unlabeled Clenbuterol provides a strong basis for assessing its potential hazards. Clenbuterol is classified as toxic if swallowed or inhaled.
| Toxicity Metric | Value | Species | Route | Reference |
| LD50 | 159 mg/kg | Rat | Oral | |
| LD50 | 67 mg/kg | Rat | Intraperitoneal | |
| LD50 | 148 mg/kg | Rat | Subcutaneous | |
| LD50 | 1.187 - 2.769 mg/kg | Rat | Oral | |
| LC50 | 0.5 mg/l (4 h) | Rat | Inhalation |
Potential Health Effects:
-
Acute Effects: May cause sympathomimetic effects such as increased heart rate, tremors, anxiety, and headache. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.
-
Chronic Effects: Prolonged use can lead to cardiovascular issues, including tachycardia and arrhythmias.
Handling and Safety Precautions
Due to its toxicity, this compound should be handled with care in a laboratory setting.
| Aspect | Recommendation |
| Engineering Controls | Use in a well-ventilated area, preferably a fume hood. |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, and a lab coat are required. For operations that may generate dust, a NIOSH-approved respirator is recommended. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. |
Mechanism of Action: β2-Adrenergic Signaling Pathway
Clenbuterol acts as a selective agonist for β2-adrenergic receptors. Its binding initiates a signaling cascade that has significant effects on smooth muscle, skeletal muscle, and adipose tissue.
Caption: this compound signaling pathway via the β2-adrenergic receptor.
The binding of Clenbuterol to the β2-adrenergic receptor activates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP). The increased levels of cAMP activate Protein Kinase A (PKA). PKA then phosphorylates cAMP-responsive element binding protein (CREB). Phosphorylated CREB upregulates the expression of the histone demethylase JHDM2a, which regulates downstream metabolic genes, leading to decreased adipose cell size and increased muscle fiber size.
Experimental Protocols: Analytical Methods
This compound is primarily used as an internal standard for the quantification of Clenbuterol in biological matrices. Various analytical methods have been developed for its detection, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being a highly sensitive and specific technique.
Detailed Methodology for LC-MS/MS Analysis in Human Urine
This protocol is a synthesized example based on common practices found in the literature for the determination of Clenbuterol in urine, using this compound as an internal standard.
Objective: To quantify the concentration of Clenbuterol in a human urine sample.
Materials:
-
Clenbuterol analytical standard
-
This compound internal standard (IS) solution (e.g., 1 ng/mL in methanol)
-
Human urine sample
-
0.8 M Phosphate buffer (pH 7.0)
-
β-Glucuronidase from E. coli
-
1 M Hydrochloric acid
-
Methyl tert-butyl ether (MTBE)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation (Screening):
-
Pipette 2 mL of the urine sample into a glass test tube.
-
Add 1 mL of 0.8 M phosphate buffer (pH 7.0).
-
Add a known amount of β-Glucuronidase.
-
Spike the sample with a known concentration of this compound internal standard solution (e.g., 2 µL of 1 ng/mL).
-
Incubate the mixture at 55°C for 1 hour to hydrolyze Clenbuterol glucuronide conjugates.
-
Proceed to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleanup.
-
-
Sample Preparation (Confirmation with LLE):
-
To 2 mL of the hydrolyzed urine sample, add 400 µL of 1 M hydrochloric acid.
-
Add 4 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 2500 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot (e.g., 20 µL) of the reconstituted sample into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient elution
-
Flow Rate: 0.4 mL/min
-
-
MS/MS Conditions (Example in Multiple Reaction Monitoring - MRM mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Capillary Voltage: 2500 V
-
Desolvation Gas Temperature: 350°C
-
Desolvation Gas Flow: 13 L/min
-
MRM Transitions:
-
Clenbuterol: e.g., m/z 277.1 → 203.0 and 277.1 → 168.0
-
This compound (IS): e.g., m/z 286.1 → 209.0
-
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of Clenbuterol standard spiked into blank urine and processed through the same procedure.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of Clenbuterol in the unknown sample by interpolating from the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for the analysis of Clenbuterol in urine using LC-MS/MS.
Analytical Method Validation Data
The performance of analytical methods for Clenbuterol detection is crucial for obtaining reliable results. The following table summarizes typical validation parameters from published methods.
| Parameter | Value | Matrix | Method | Reference |
| Limit of Detection (LOD) | 2 pg/mL | Human Urine | LC-MS/MS | |
| Limit of Detection (LOD) | 0.0125 ng/mL | Human Urine | SPE-UHPLC-MS/MS | |
| Limit of Quantification (LOQ) | 0.1 ng/mL | Human Urine | SPE-UHPLC-MS/MS | |
| Recovery | 100.18 - 112.28% | Human Urine | SPE-UHPLC-MS/MS | |
| Linear Range | 0.10 - 8.0 ng/mL | Bovine Urine | LC-MS/MS |
This guide provides essential safety and technical information for the handling and use of this compound in a research environment. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental results.
References
An In-Depth Technical Guide to Clenbuterol-d9 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clenbuterol-d9 is the deuterated analog of Clenbuterol, a potent and selective β2-adrenergic receptor agonist. While Clenbuterol itself is investigated for its therapeutic effects, this compound serves a critical role in preclinical research, primarily as an internal standard for the accurate quantification of Clenbuterol in various biological matrices during in vitro studies. Its stable isotope-labeled nature ensures that its chemical and biological behavior is nearly identical to that of the unlabeled compound, while its distinct mass allows for clear differentiation in mass spectrometry-based analyses. This guide provides a comprehensive overview of the technical aspects of using this compound in in vitro research, including its properties, relevant experimental protocols, and the biological pathways it helps to investigate.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| Chemical Formula | C₁₂H₉D₉Cl₂N₂O |
| Molecular Weight | Approximately 286.25 g/mol |
| CAS Number | 129138-58-5 |
| Appearance | Solid |
| Purity (Isotopic) | Typically ≥97.0% |
| Storage | 2-8°C |
| Primary Application | Internal standard for quantification of Clenbuterol by GC-MS or LC-MS/MS |
Biological Activity and Mechanism of Action
This compound, like its non-deuterated counterpart, is a potent agonist of the β2-adrenergic receptor. The biological activity of Clenbuterol is what necessitates the use of this compound for accurate quantification in studies investigating these effects.
| Parameter | Value (for Clenbuterol) |
| Target Receptor | β2-adrenergic receptor |
| EC₅₀ | 31.9 nM[1] |
| EC₅₀ (equine tracheal muscle relaxation) | 2.1 nM[2] |
| K_d_ (competitive binding study) | 24 nM |
The activation of the β2-adrenergic receptor by Clenbuterol initiates a well-characterized signaling cascade. This pathway is a common subject of investigation in in vitro studies.
Caption: β2-Adrenergic Receptor Signaling Pathway Activated by Clenbuterol.
Experimental Protocols
The primary use of this compound is as an internal standard in quantitative assays. Below are detailed protocols for common in vitro experiments where this compound would be essential for accurate measurements of Clenbuterol.
In Vitro Metabolism Study Using Liver Microsomes
This protocol describes how to assess the metabolic stability of Clenbuterol in vitro, using this compound for accurate quantification of the parent compound.
Materials:
-
Clenbuterol
-
This compound (for internal standard)
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Clenbuterol in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of this compound in the same solvent at a known concentration.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the Clenbuterol working solution.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction in the aliquots by adding ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the samples vigorously to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of Clenbuterol remaining at each time point, using the signal from this compound to correct for any sample loss during preparation and analysis.
-
Caption: Workflow for In Vitro Metabolism Assay of Clenbuterol.
Quantification of Clenbuterol in Cell Lysates
This protocol outlines the procedure for quantifying the amount of Clenbuterol taken up by or associated with cells in culture, using this compound as an internal standard.
Materials:
-
Cultured cells (e.g., a cell line expressing the β2-adrenergic receptor)
-
Clenbuterol
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere and grow.
-
Treat the cells with various concentrations of Clenbuterol for a defined period.
-
-
Cell Lysis and Sample Collection:
-
After treatment, wash the cells with ice-cold PBS to remove any residual Clenbuterol from the medium.
-
Lyse the cells using a suitable lysis buffer.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation for Analysis:
-
Add a known amount of this compound internal standard to the cell lysate.
-
Add acetonitrile to precipitate the proteins.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of Clenbuterol in the cell lysate using a validated LC-MS/MS method, normalizing the results with the signal from this compound.
-
β2-Adrenergic Receptor Binding Assay (for Clenbuterol)
While this compound is not directly used in the binding assay itself, this protocol is fundamental to characterizing the interaction of Clenbuterol with its target. This compound would be used in subsequent quantitative studies of Clenbuterol in a complex biological system.
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor.[3]
-
Radioligand (e.g., [¹²⁵I]-cyanopindolol).[3]
-
Non-labeled competitor (e.g., alprenolol or unlabeled Clenbuterol).[3]
-
Incubation buffer (e.g., 50 mM Tris-HCl, 12 mM MgCl₂, 2 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In assay tubes, combine the cell membranes, incubation buffer, and varying concentrations of unlabeled Clenbuterol.
-
For determining total binding, omit the unlabeled competitor.
-
For determining non-specific binding, include a high concentration of a non-labeled antagonist like alprenolol.
-
-
Incubation:
-
Add the radioligand to all tubes.
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data to determine the Ki (inhibitory constant) of Clenbuterol.
-
cAMP Functional Assay (for Clenbuterol)
This assay measures the functional consequence of β2-adrenergic receptor activation by Clenbuterol.
Materials:
-
Cells expressing the β2-adrenergic receptor.
-
Clenbuterol.
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
-
Phosphodiesterase (PDE) inhibitor (optional, to prevent cAMP degradation).
-
Cell stimulation buffer.
Procedure:
-
Cell Preparation:
-
Culture cells to an appropriate confluency.
-
Harvest and resuspend the cells in stimulation buffer.
-
-
Agonist Stimulation:
-
Dispense the cell suspension into a microplate.
-
Add varying concentrations of Clenbuterol to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the Clenbuterol concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Data Presentation
The use of this compound as an internal standard is crucial for generating reliable quantitative data in the experiments described above.
Table 1: Physicochemical and Pharmacological Properties of Clenbuterol and this compound
| Property | Clenbuterol | This compound |
| Molecular Formula | C₁₂H₁₈Cl₂N₂O | C₁₂H₉D₉Cl₂N₂O |
| Molecular Weight | ~277.19 g/mol | ~286.25 g/mol |
| CAS Number | 37148-27-9 | 129138-58-5 |
| Biological Target | β2-adrenergic receptor | β2-adrenergic receptor |
| EC₅₀ | 31.9 nM | Assumed to be similar to Clenbuterol |
| Primary Use in Vitro | Test compound | Internal standard for quantification |
Table 2: Example Quantitative Data from In Vitro Assays
| Assay | Parameter | Typical Value (for Clenbuterol) |
| Receptor Binding Assay | K_i_ (human β2-AR) | In the nanomolar range |
| cAMP Functional Assay | EC₅₀ (cAMP production) | 31.9 nM |
| In Vitro Metabolism | Half-life (t₁/₂) in liver microsomes | Dependent on species and conditions |
| LC-MS/MS Quantification | Limit of Detection (LOD) | As low as 10 pg/mL in serum |
Conclusion
This compound is an indispensable tool for researchers studying the in vitro pharmacology and metabolism of Clenbuterol. Its use as an internal standard ensures the accuracy and reliability of quantitative data obtained from mass spectrometry-based methods. This technical guide provides a foundation for the application of this compound in in vitro studies by detailing its properties, the biological context of its parent compound, and comprehensive protocols for its use in key experimental workflows. The provided diagrams and tables serve as quick references for the signaling pathways and experimental designs relevant to Clenbuterol research.
References
Methodological & Application
Application Note and Protocol for the Quantification of Clenbuterol in Biological Matrices using Clenbuterol-d9 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clenbuterol is a beta-2 adrenergic agonist used therapeutically as a bronchodilator.[1][2][3] However, it is also illicitly used as a growth-promoting agent in livestock and as a performance-enhancing drug in sports due to its anabolic properties.[2][3] Consequently, sensitive and reliable analytical methods are required for the detection and quantification of clenbuterol in various biological matrices to ensure food safety and enforce anti-doping regulations.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the primary analytical technique for determining clenbuterol levels due to its high sensitivity, selectivity, and shorter analysis time compared to methods like gas chromatography-mass spectrometry (GC-MS), which often require time-consuming derivatization steps. The use of a stable isotope-labeled internal standard, such as Clenbuterol-d9, is crucial for accurate quantification. This compound corrects for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.
This document provides a detailed protocol for the analysis of clenbuterol in various biological matrices using LC-MS/MS with this compound as an internal standard.
Experimental Workflow
The general workflow for the analysis of clenbuterol using an internal standard is depicted below.
Caption: Experimental workflow for clenbuterol analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for clenbuterol analysis.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOD | LOQ | Reference |
| Human Urine | 2 pg/mL | - | |
| Human Urine | 7 pg/mL | - | |
| Human Urine | 0.03 ng/mL | - | |
| Human Urine | - | 0.1 ng/mL | |
| Equine Serum | 4 pg/mL | 10 pg/mL | |
| Bovine Liver | 0.11 µg/kg | 0.21 µg/kg | |
| Bovine Liver | < 0.1 µg/kg | - | |
| Bovine Muscle | - | 0.2 µg/kg | |
| Bovine Milk | - | 0.05 µg/kg | |
| Animal Products | - | 0.00005 mg/kg |
Table 2: Linearity and Recovery
| Matrix | Linearity Range | Recovery (%) | Reference |
| Human Urine | 0.06 - 8.0 ng/mL | 86 - 112 | |
| Bovine Liver | - | 15 | |
| Bovine Liver | - | > 90 | |
| Bovine Muscle | - | 84.3 - 91.1 | |
| Bovine Milk | - | 87.7 - 98.3 | |
| Beef | 0.1 - 1.6 ng/g | - |
Experimental Protocols
Reagents and Materials
-
Clenbuterol hydrochloride and this compound hydrochloride analytical standards.
-
HPLC or LC-MS grade solvents (e.g., methanol, acetonitrile, ethyl acetate).
-
High-purity water.
-
Formic acid, acetic acid, ammonium formate, ammonium acetate.
-
Solid-phase extraction (SPE) cartridges (e.g., C18, HLB).
-
Other reagents for sample preparation as required by the specific matrix (e.g., β-glucuronidase, sulfatase).
Sample Preparation
The choice of sample preparation technique depends on the complexity of the matrix.
-
To a volume of urine, add a known amount of this compound internal standard solution.
-
For conjugated clenbuterol, enzymatic hydrolysis with β-glucuronidase/sulfatase may be required.
-
Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) using an appropriate cartridge.
-
Evaporate the extract to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Homogenize a weighed portion of the tissue sample.
-
Spike the homogenate with this compound internal standard.
-
Matrix solid-phase dispersion (MSPD) can be an effective technique. This involves grinding the sample with a sorbent (e.g., C18) and packing it into a cartridge.
-
Alternatively, perform solvent extraction (e.g., with ethyl acetate or acetone) followed by centrifugation.
-
The resulting extract often requires a clean-up step using SPE.
-
Elute the analyte and internal standard, evaporate to dryness, and reconstitute.
-
To a volume of serum, add the this compound internal standard.
-
An automated solid-phase extraction method can be employed for clean-up.
-
Elute the analytes, evaporate the solvent, and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-20 µL.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor to product ion transitions are monitored for both clenbuterol and this compound. Commonly used transitions include:
-
Clenbuterol: m/z 277.1 → 203.0, 277.1 → 259.1, 277.1 → 168.0, 277.1 → 132.0.
-
This compound: m/z 286.1 → 203.9 or m/z 286 → 204.
-
Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of clenbuterol and a fixed concentration of this compound.
-
Process the calibration standards alongside the unknown samples using the same extraction procedure.
-
Generate a calibration curve by plotting the ratio of the peak area of clenbuterol to the peak area of this compound against the concentration of clenbuterol.
-
Determine the concentration of clenbuterol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of clenbuterol in a variety of biological matrices. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers and professionals in the fields of food safety, anti-doping, and toxicology. The high sensitivity and specificity of this method make it suitable for detecting trace levels of clenbuterol, ensuring compliance with regulatory limits.
References
Application Notes and Protocols for the Quantification of Clenbuterol in Biological Matrices using GC-MS with Clenbuterol-d9 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of clenbuterol in biological samples, such as urine, plasma, and tissues, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with Clenbuterol-d9 as an internal standard.
Introduction
Clenbuterol is a beta-2 adrenergic agonist used illicitly as a performance-enhancing drug in sports and as a growth promoter in livestock.[1] Accurate and sensitive detection methods are crucial for both anti-doping control and food safety monitoring. Gas chromatography-mass spectrometry (GC-MS) offers high specificity and sensitivity for the quantification of clenbuterol.[2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the analytical results.[3][4]
This document outlines the complete workflow, from sample preparation to data analysis, providing researchers with the necessary information to implement a robust and reliable GC-MS method for clenbuterol quantification.
Signaling Pathway
Clenbuterol exerts its effects by binding to and activating beta-2 adrenergic receptors. This initiates a signaling cascade involving the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[5] Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to physiological responses such as increased lipolysis and thermogenesis.
Experimental Workflow
The general workflow for the GC-MS analysis of clenbuterol using an internal standard involves sample preparation (extraction and derivatization), followed by GC-MS analysis and data processing.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of clenbuterol using GC-MS with this compound as an internal standard.
Table 1: Method Performance in Urine
| Parameter | GC-MS (SIM) | GC-MS/MS | Reference |
| Limit of Detection (LOD) | 2 ng/mL | 0.03 ng/mL | |
| Limit of Quantification (LOQ) | - | 0.06 ng/mL | |
| Linearity Range | - | 0.06 - 8.0 ng/mL | |
| Correlation Coefficient (r²) | - | >0.99 | |
| Recovery | - | 86 - 112% | |
| Precision (RSD) | - | < 15% |
Table 2: Method Performance in Plasma and Meat
| Matrix | Parameter | Value | Reference |
| Plasma | LOD | 0.5 ng/mL | |
| LOQ | 1.5 ng/mL | ||
| Linearity Range | 5 - 200 ng/mL | ||
| Recovery | 89 - 101% | ||
| Meat | LOD | 0.1 µg/kg | |
| Recovery | 72.0 - 84.2% |
Experimental Protocols
Protocol 1: Analysis of Clenbuterol in Urine
This protocol is adapted from a method for doping control analysis.
5.1.1. Materials and Reagents
-
Clenbuterol and this compound hydrochloride standards
-
β-glucuronidase from E. coli
-
Methyl tert-butyl ether (MTBE)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (NH₄I)
-
Phosphate buffer (pH 7)
-
Potassium carbonate/bicarbonate buffer (pH 9.6)
5.1.2. Sample Preparation
-
To 2 mL of urine, add a known amount of this compound internal standard solution.
-
Add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase solution.
-
Incubate the mixture at 55°C for 1 hour to hydrolyze clenbuterol conjugates.
-
Cool the sample to room temperature and add 0.5 mL of potassium carbonate/bicarbonate buffer (pH 9.6).
-
Perform liquid-liquid extraction by adding 5 mL of MTBE and vortexing for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
5.1.3. Derivatization
-
To the dry residue, add 50 µL of a freshly prepared mixture of MSTFA and NH₄I (1000:2, v/w).
-
Vortex the tube and heat at 60°C for 20 minutes.
-
After cooling, the sample is ready for GC-MS injection.
5.1.4. GC-MS Parameters
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp 1: 20°C/min to 240°C
-
Ramp 2: 10°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Mass Spectrometer: Agilent 5975 or equivalent
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Clenbuterol-TMS derivative: m/z 335, 337, 243
-
This compound-TMS derivative: m/z 344, 346, 252
-
Protocol 2: Analysis of Clenbuterol in Meat Tissue
This protocol is based on a method for food safety analysis.
5.2.1. Materials and Reagents
-
Clenbuterol and this compound hydrochloride standards
-
Tris-HCl buffer (pH 8.5)
-
Perchloric acid
-
Sodium hydroxide (1M)
-
Potassium phosphate buffer (pH 3)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Toluene
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
5.2.2. Sample Preparation
-
Homogenize 5 g of minced meat tissue with 10 mL of Tris-HCl buffer.
-
Spike the homogenate with a known amount of this compound internal standard.
-
Centrifuge the homogenate at 10,000 rpm for 15 minutes.
-
To the supernatant, add 0.5 mL of perchloric acid, mix, and centrifuge again.
-
Adjust the pH of the resulting supernatant to 6 with 1M NaOH and potassium phosphate buffer.
-
Condition a C18 SPE cartridge with methanol and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then with a methanol/water mixture.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
5.2.3. Derivatization
-
Reconstitute the dry residue in 50 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
Evaporate the derivatization reagent and reconstitute the residue in 50 µL of toluene for GC-MS analysis.
5.2.4. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Injector Temperature: 290°C
-
Injection Mode: Splitless (2 µL)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 15°C/min to 290°C, hold for 10 min
-
-
Carrier Gas: Helium
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Clenbuterol-TMS derivative: m/z 243, 335, 337
-
This compound-TMS derivative: m/z 252, 344, 346
-
Conclusion
The use of this compound as an internal standard in GC-MS methods provides a robust and reliable approach for the quantification of clenbuterol in various biological matrices. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of anti-doping, food safety, and pharmaceutical analysis. Proper method validation is crucial to ensure the accuracy and precision of the results.
References
- 1. eujournal.org [eujournal.org]
- 2. Comparative analytical quantitation of clenbuterol in biological matrices using GC-MS and EIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Clenbuterol: Understanding Its Mechanisms and Legalities Press Services [pr.oregoncapitalinsider.com]
Application Note: High-Sensitivity Quantification of Clenbuterol in Human Urine Using Clenbuterol-d9 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of clenbuterol in human urine samples. The protocol employs Clenbuterol-d9 as an internal standard (IS) to ensure accuracy and precision, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodologies, including liquid-liquid extraction (LLE) and online solid-phase extraction (SPE), are suitable for various research and drug development applications, including anti-doping control, toxicological screening, and pharmacokinetic studies. The performance of these methods meets the stringent requirements set by the World Anti-Doping Agency (WADA).
Introduction
Clenbuterol is a beta-2 adrenergic agonist with therapeutic applications in treating respiratory conditions. However, due to its anabolic and lipolytic properties, it is often misused as a performance-enhancing drug in sports and for promoting muscle growth in livestock.[1][2] Consequently, regulatory bodies like WADA have set minimum required performance limits (MRPL) for its detection in athlete urine samples, necessitating highly sensitive and specific analytical methods.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting variations in sample preparation and instrument response, thereby ensuring reliable quantification. This document provides detailed protocols for the analysis of clenbuterol in urine using this compound.
Experimental Protocols
Two primary sample preparation protocols are presented: a traditional liquid-liquid extraction (LLE) method for high sensitivity and an automated online solid-phase extraction (SPE) method for high throughput.
Protocol 1: Liquid-Liquid Extraction (LLE) for High-Sensitivity Confirmation
This protocol is optimized for enhanced sensitivity and removal of interfering matrix components.[3]
Materials:
-
Urine sample
-
This compound internal standard solution (1 ng/mL in methanol)
-
1 M Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
5 M Potassium hydroxide (KOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Pipette 2 mL of urine into a glass centrifuge tube.
-
Add 2 µL of the 1 ng/mL this compound internal standard solution.
-
Add 400 µL of 1 M HCl.
-
Add 4 mL of MTBE, vortex for 10 minutes, and then centrifuge at 2500 rpm for 5 minutes.
-
Discard the upper organic layer.
-
To the remaining aqueous phase, add 0.2 mL of 5 M KOH.
-
Add 4 mL of MTBE, vortex for 10 minutes, and then centrifuge at 2500 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Inject 20 µL into the LC-MS/MS system.
Protocol 2: Online Solid-Phase Extraction (SPE) Coupled with UHPLC-MS/MS
This method minimizes manual sample handling and is ideal for routine analysis of a large number of samples.
Materials:
-
Urine sample
-
This compound internal standard solution (final concentration 10 ng/mL)
-
Milli-Q water (or equivalent)
Procedure:
-
Dilute the urine sample 4-fold with Milli-Q water.
-
Add the this compound internal standard to achieve a final concentration of 10 ng/mL.
-
Directly inject 100 µL of the diluted and spiked sample into the online SPE-UHPLC-MS/MS system.
LC-MS/MS Parameters
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 20 µL (LLE) or 100 µL (Online SPE) |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2500 - 5000 V |
| Desolvation Gas Temp | 350°C |
| Desolvation Gas Flow | 13 L/min |
| Fragmentor Voltage | 90 V |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clenbuterol | 277.1 | 203.0 | Optimized for instrument |
| 277.1 | 259.1 | Optimized for instrument | |
| 277.1 | 168.0 | Optimized for instrument | |
| 277.1 | 132.0 | Optimized for instrument | |
| This compound | 286.1 | 209.0 | Optimized for instrument |
| 286.1 | 268.1 | Optimized for instrument |
Note: The selection of specific ion transitions is crucial for specificity. The transitions 277.1 → 168.0 and 277.1 → 132.0 have been shown to reduce false-positive results.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods.
Table 1: Method Performance Characteristics
| Parameter | LLE Method | Online SPE Method |
| Limit of Detection (LOD) | 2 pg/mL | 0.0125 ng/mL |
| Limit of Quantification (LOQ) | Not explicitly stated, but method is sensitive below MRPL | 0.1 ng/mL |
| Linearity (r²) | > 0.99 | 0.9999 |
| Calibration Range | 0.06 - 8.0 ng/mL (GC-MS method) | 0.1 - 50 ng/mL |
| Recovery | 95.5% | 100.18 - 112.28% |
| Precision (%RSD) | Not explicitly stated | 1.26 - 8.99% |
| Accuracy (%RE) | Not explicitly stated | 93.1 - 98.7% |
Visualizations
Experimental Workflow for LLE-Based Urine Analysis
References
Application Note: Solid-Phase Extraction Protocol for the Determination of Clenbuterol and its Isotope-Labeled Internal Standard Clenbuterol-d9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clenbuterol is a beta-2 adrenergic agonist illicitly used as a growth promoter in livestock and as a performance-enhancing substance in sports.[1][2] Its detection at trace levels in complex biological matrices such as urine, serum, and tissue requires robust and sensitive analytical methods. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers efficient cleanup and concentration of analytes from such matrices prior to instrumental analysis.[2][3]
This application note provides a detailed protocol for the solid-phase extraction of clenbuterol from biological samples using its deuterated analog, Clenbuterol-d9, as an internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotope-labeled internal standard is crucial for correcting potential analyte loss during sample preparation and for compensating for matrix effects during LC-MS/MS analysis.[4]
Materials and Reagents
-
Clenbuterol hydrochloride analytical standard
-
This compound hydrochloride (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid
-
Ammonia solution
-
Phosphate buffer (e.g., 100 mM, pH 6.0)
-
SPE cartridges (e.g., Strongly acidic cation exchanger, Mixed-mode cation exchange, or C18)
-
Centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Experimental Protocol
This protocol outlines a general procedure that can be adapted for various biological matrices. Specific steps for urine and tissue samples are provided.
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve clenbuterol HCl and this compound HCl in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., methanol/water mixture) to prepare working standard solutions at desired concentrations for calibration curves and spiking.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into samples, quality controls, and calibration standards (e.g., 10 ng/mL).
Sample Preparation
For Urine Samples:
-
Pipette 1-2 mL of the urine sample into a centrifuge tube.
-
Add the this compound internal standard solution to achieve a final concentration of 10 ng/mL.
-
Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex for 30 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
The supernatant is ready for SPE.
For Tissue Samples (e.g., Liver, Muscle):
-
Weigh 1-2 g of the homogenized tissue sample into a 50 mL centrifuge tube.
-
Add the this compound internal standard solution.
-
Add 8 mL of deionized water and vortex for 20 minutes, followed by 30 minutes in an ultrasonic bath.
-
For enhanced extraction, an acidic solution (e.g., perchloric acid or 3% acetic acid) can be added.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant for SPE. A second extraction of the pellet may be performed to improve recovery.
Solid-Phase Extraction (SPE)
The following is a general procedure using a mixed-mode or cation exchange SPE cartridge. Cartridge selection may need to be optimized based on the specific matrix and desired outcomes.
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Equilibration: Equilibrate the cartridge with 5 mL of the sample loading buffer (e.g., phosphate buffer, pH 6.0).
-
Sample Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge to remove interferences.
-
Pass 5 mL of deionized water.
-
Pass 5 mL of methanol.
-
-
Elution: Elute the analytes (clenbuterol and this compound) with 5 mL of a freshly prepared solution of 5% ammonia in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the initial mobile phase for LC-MS/MS analysis. Vortex briefly and transfer to an autosampler vial.
LC-MS/MS Analysis
The reconstituted sample is then analyzed using a suitable LC-MS/MS method. Optimization of chromatographic conditions and mass spectrometric parameters is essential for achieving desired sensitivity and selectivity.
Data Presentation
Quantitative data from various studies on clenbuterol extraction are summarized in the table below. These values can serve as a benchmark for method performance.
| Parameter | Matrix | SPE Sorbent | Recovery (%) | LOD | LOQ | Citation |
| Recovery | Human & Calf Urine | C8 Extraction Disks | ~85% | 10 ng/mL | - | |
| Recovery | Porcine Tissue | - | 87.9 - 103.6% | 0.07 µg/kg | - | |
| Recovery | Meat | C18 & Ion Exchange | 70 - 83% | 1 µg/kg | - | |
| Linearity | Human Urine | Online SPE | R² = 0.9999 | - | 0.1 ng/mL | |
| Accuracy | Human Urine | Online SPE | 93.1 - 98.7% | - | 0.1 ng/mL | |
| LOD | Human Urine | - | 2.0 ng/mL | - | - | |
| LOD | Human Urine | - | 2 pg/mL | - | - | |
| LOQ | Human Serum | PDMS/DVB Fiber | - | 5 ng/mL | 24 ng/mL |
Experimental Workflow Diagram
References
Application Note: High-Recovery Liquid-Liquid Extraction of Clenbuterol from Biological Matrices using a Deuterated Internal Standard
Abstract
This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantitative analysis of clenbuterol in various biological matrices, including urine, serum, plasma, and tissue. The use of a deuterated internal standard, clenbuterol-d9, ensures high accuracy and precision by correcting for matrix effects and variations in extraction efficiency and instrument response. This method is suitable for applications in clinical and forensic toxicology, anti-doping control, and veterinary drug residue analysis. The protocol is followed by a summary of performance data and a detailed experimental workflow.
Introduction
Clenbuterol is a beta-2-adrenergic agonist illicitly used as a performance-enhancing drug in sports and as a growth promoter in livestock.[1][2][3] Its detection at trace levels requires sensitive and specific analytical methods.[1][3] Liquid-liquid extraction is a widely used sample preparation technique for clenbuterol analysis, offering a simple and effective means of isolating the analyte from complex biological matrices. The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification, as it closely mimics the chemical behavior of the analyte throughout the extraction and analysis process. This document provides a comprehensive protocol for the LLE of clenbuterol using a deuterated standard, followed by analysis using chromatographic techniques coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS).
Data Presentation
The following tables summarize typical quantitative data for the liquid-liquid extraction of clenbuterol from various biological matrices. These values are compiled from multiple studies and represent the expected performance of the described method.
Table 1: Extraction Recovery of Clenbuterol
| Biological Matrix | Extraction Solvent | Recovery (%) | Reference |
| Bovine Urine | Dichloromethane | >98% | |
| Human Urine | Methyl tert-butyl ether | 86 - 112% | |
| Plasma | Ethyl acetate-isopropanol (7:3, v/v) | 89 - 101% | |
| Beef Sausages | Hexane | 95.70 - 100.04% | |
| Porcine Tissue | Not Specified | 87.9 - 103.6% |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Biological Matrix | Analytical Method | LOD | LOQ | Reference |
| Human Urine | GC-MS/MS | 0.03 ng/mL | - | |
| Human Urine | SPE-UHPLC-MS/MS | - | 0.1 ng/mL | |
| Bovine Urine | Not Specified | 0.05 ng/mL | 0.10 ng/mL | |
| Human Serum | SPME-LC-UV | 5 ng/mL | 24 ng/mL | |
| Plasma | GC-MS | 0.5 ng/mL | 1.5 ng/mL | |
| Porcine Tissue | SPE-DLLME-HPLC-UV | 0.07 µg/kg | - |
Experimental Protocols
This section provides a detailed methodology for the liquid-liquid extraction of clenbuterol from biological matrices using a deuterated internal standard.
Materials and Reagents
-
Clenbuterol analytical standard
-
This compound hydrochloride (internal standard, IS)
-
Methanol (LC-MS grade)
-
Dichloromethane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium sulfate (anhydrous)
-
Phosphate buffer (0.8 M, pH 7.0)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials with inserts
Standard Solution Preparation
-
Clenbuterol Stock Solution (1 mg/mL): Accurately weigh and dissolve clenbuterol hydrochloride in methanol to prepare a 1 mg/mL stock solution.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare working standard solutions at desired concentrations.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 ng/mL in methanol.
Sample Preparation
For Urine and Serum/Plasma Samples:
-
Pipette 1-2 mL of the biological fluid (urine, serum, or plasma) into a clean glass centrifuge tube.
-
Add a known amount of the this compound internal standard spiking solution to each sample, calibrator, and quality control sample.
-
Vortex mix for 30 seconds.
For Tissue Samples:
-
Homogenize 1-2 g of the tissue sample.
-
Add 8 mL of deionized water and vortex for 20 minutes.
-
Add the this compound internal standard spiking solution.
-
Proceed with the liquid-liquid extraction protocol.
Liquid-Liquid Extraction Procedure
-
pH Adjustment: Adjust the pH of the sample to approximately 9-11 by adding 1 M NaOH. This step is crucial for ensuring that clenbuterol is in its free base form, which is more soluble in organic solvents.
-
Solvent Addition: Add 5 mL of the extraction solvent (e.g., a mixture of ethyl acetate and isopropanol (7:3, v/v) or dichloromethane) to the centrifuge tube.
-
Extraction: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and facilitate the transfer of clenbuterol from the aqueous phase to the organic phase.
-
Phase Separation: Centrifuge the mixture at 3000-4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.
-
Re-extraction (Optional but Recommended): Repeat the extraction process (steps 2-5) on the remaining aqueous layer with a fresh portion of the extraction solvent to maximize recovery. Combine the organic extracts.
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or GC-MS.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the liquid-liquid extraction of clenbuterol.
Caption: Workflow for Clenbuterol LLE.
Caption: Role of the Deuterated Standard.
References
Application Notes and Protocols for the Derivatization of Clenbuterol for GC-MS Analysis with an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clenbuterol is a potent β2-adrenergic agonist that has been illicitly used as a growth-promoting agent in livestock and as a performance-enhancing drug in athletes. Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the sensitive and specific detection of clenbuterol in various biological matrices. However, due to the low volatility and polar nature of the clenbuterol molecule, a derivatization step is crucial to improve its chromatographic behavior and achieve the required sensitivity for detection. This document provides detailed application notes and protocols for the derivatization of clenbuterol for GC-MS analysis, incorporating the use of an internal standard for accurate quantification.
Overview of Derivatization Strategies
The primary goal of derivatization in the context of GC-MS analysis of clenbuterol is to replace the active hydrogen atoms in its amino and hydroxyl groups with non-polar, thermally stable groups. This process increases the volatility of the analyte, reduces its polarity, and improves its chromatographic peak shape. Several derivatization reagents have been successfully employed for clenbuterol analysis.
Common derivatization approaches include:
-
Silylation: This is one of the most common techniques, involving the introduction of a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are frequently used.[1][2]
-
Cyclic Derivatives: Formation of cyclic derivatives can lead to stable products with characteristic mass spectra. Trimethylboroxine can be used to form a cyclic boronate derivative.[3][4] Another approach involves using chloro(chloromethyl)dimethylsilane (CMDCS) to generate a cyclic dimethylsilamorpholine (DMS) derivative.[5]
The choice of derivatization reagent can significantly impact the fragmentation pattern in the mass spectrometer and the overall sensitivity of the method. For instance, while silylating agents like MSTFA and BSTFA are effective, the resulting TMS derivatives can sometimes lead to extensive fragmentation in the ion source, producing low mass-to-charge ratio (m/z) ions that may not be ideal for confirmation purposes.
The Role of an Internal Standard
For accurate and reliable quantification, the use of an internal standard (IS) is highly recommended. The IS is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer. It is added to the sample at a known concentration before any sample preparation steps. The IS helps to compensate for any loss of analyte during extraction, derivatization, and injection, as well as for variations in instrument response.
Commonly used internal standards for clenbuterol analysis include:
-
Deuterated Clenbuterol (Clenbuterol-d9): This is the ideal internal standard as it has nearly identical chemical and physical properties to clenbuterol, but a different mass due to the presence of deuterium atoms.
-
Timolol: A beta-blocker that has been successfully used as an internal standard in some methods.
-
Methapyrilene: Another compound that has been utilized as an internal standard for clenbuterol analysis.
Experimental Workflow
The overall workflow for the analysis of clenbuterol in biological samples using GC-MS with derivatization and an internal standard can be summarized in the following diagram.
Figure 1: General workflow for clenbuterol analysis by GC-MS.
Detailed Experimental Protocols
Protocol 1: Derivatization with BSTFA + 1% TMCS
This protocol is adapted from a method for the analysis of clenbuterol in meat samples.
a. Sample Preparation and Extraction:
-
Homogenize 1 g of minced meat sample with 1 mL of Tris-HCl buffer (50 mM, pH 8.5).
-
Add the internal standard (e.g., this compound) to the homogenate.
-
Add 2 mL of n-heptane, vortex for 2 minutes, and centrifuge at 10,000 rpm for 15 minutes at 4°C.
-
Discard the upper organic layer. Repeat the extraction with n-heptane.
-
Proceed with solid-phase extraction (SPE) for cleanup if necessary, following established laboratory procedures.
-
Evaporate the final extract to dryness under a gentle stream of nitrogen.
b. Derivatization:
-
To the dried residue, add 50 µL of BSTFA containing 1% TMCS.
-
Vortex the mixture to ensure complete dissolution.
-
Heat the vial at 80°C for 60 minutes in a heating block or oven.
-
After cooling to room temperature, evaporate the derivatization reagent under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of toluene.
c. GC-MS Analysis:
-
Inject 2 µL of the final solution into the GC-MS system.
-
GC Conditions (Example):
-
Column: HP-1MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode.
-
Oven Temperature Program: Initial temperature of 70°C, ramped according to the specific instrument and column to achieve good separation.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Characteristic Ions for Clenbuterol-TMS derivative (m/z): 86 (primary ion), 57, 212, 243.
-
Protocol 2: Derivatization with MSTFA/NH4I
This protocol is based on a method for the analysis of clenbuterol in urine.
a. Sample Preparation and Extraction:
-
To a urine sample, add the internal standard (e.g., Timolol).
-
Adjust the pH to 12 with a K2CO3/KHCO3 buffer.
-
Extract the clenbuterol using a mixture of diethyl ether and tert-butanol (4:1, v/v).
-
Separate the organic layer and evaporate it to dryness.
b. Derivatization:
-
To the dried extract, add a mixture of MSTFA and NH4I (e.g., 1 mL MSTFA with 10 mg NH4I).
-
Incubate the mixture to facilitate the derivatization reaction. Reaction conditions (time and temperature) should be optimized.
c. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
GC Conditions (Example): Use a suitable capillary column and temperature program for the separation of the clenbuterol derivative.
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Selected Ions for Clenbuterol-bis-TMS derivative (m/z): 405, 337, 336, 335, 300, 227.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various published methods for the GC-MS analysis of clenbuterol.
Table 1: Comparison of Derivatization Reagents and Performance
| Derivatization Reagent | Internal Standard | Matrix | LOD | LOQ | Recovery (%) | Linearity Range | Reference |
| Trimethylboroxine | --- | Plasma | 0.5 ng/mL | 1.5 ng/mL | 89 - 101 | 5 - 200 ng/mL | |
| Trimethylboroxine | --- | Urine | 0.2 ng/µL | 0.7 ng/µL | 91 - 95 | 5 - 200 ng/mL | |
| MSTFA/NH4I | Timolol | Urine | 0.02 ng/mL | --- | 94.3 | --- | |
| BSTFA + 1% TMCS | --- | Meat | --- | --- | 72.0 - 84.2 | 0.1 - 5.0 µg/kg | |
| MSTFA with NH4I | --- | Urine | 2 ng/mL (GC-MS) | --- | 86 - 112 | 0.06 - 8.0 ng/mL | |
| MSTFA with NH4I | --- | Urine | 0.03 ng/mL (GC-MS/MS) | --- | 86 - 112 | 0.06 - 8.0 ng/mL |
Table 2: GC-MS Parameters for Clenbuterol Derivative Analysis
| Derivatization Reagent | Derivative | Key Diagnostic Ions (m/z) | GC Column Example | Reference |
| BSTFA + 1% TMCS | TMS derivative | 86, 57, 212, 243 | HP-1MS | |
| MSTFA/NH4I | bis-TMS derivative | 405, 337, 336, 335, 300, 227 | --- | |
| MSTFA with NH4I | TMS derivative | 86, 335, 337 | HP-1 |
Conclusion
The successful analysis of clenbuterol by GC-MS is highly dependent on an effective derivatization strategy and the use of an appropriate internal standard. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and validate robust and sensitive methods for the detection and quantification of clenbuterol in various biological matrices. The choice of derivatization reagent and internal standard should be carefully considered based on the specific matrix, required sensitivity, and available instrumentation. Method validation, including the assessment of linearity, limit of detection, limit of quantification, accuracy, and precision, is essential to ensure the reliability of the analytical results.
References
Application Note: Quantification of Clenbuterol in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Introduction
Clenbuterol is a potent β2-adrenergic agonist used therapeutically as a bronchodilator for treating respiratory disorders in some countries. However, it is also illicitly used as a performance-enhancing drug in sports and as a growth-promoting agent in livestock. Due to its potential for abuse and the associated health risks, sensitive and reliable methods for the quantification of clenbuterol in biological matrices are crucial for clinical and forensic toxicology, as well as for anti-doping control. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of clenbuterol in human plasma. The use of a stable isotope-labeled internal standard, Clenbuterol-d9, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][2]
Principle of the Method
This method involves the extraction of clenbuterol and the internal standard, this compound, from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of clenbuterol to this compound against a calibration curve prepared in a surrogate matrix.
Materials and Reagents
-
Analytes: Clenbuterol hydrochloride (Sigma-Aldrich)[3]
-
Internal Standard: this compound hydrochloride (Sigma-Aldrich)
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm)
-
Reagents: Ammonium formate, Phosphate buffer (pH 6.0)
-
Plasma: Drug-free human plasma
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve appropriate amounts of clenbuterol hydrochloride and this compound hydrochloride in methanol to obtain stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the clenbuterol stock solution with 50% methanol in water to create working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50% methanol in water to obtain a final concentration of 10 ng/mL.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control (QC) samples at desired concentrations.
Plasma Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 1 mL of plasma sample, standard, or QC, add 20 µL of the 10 ng/mL this compound internal standard working solution and vortex. Add 1 mL of phosphate buffer (pH 6.0) and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Clenbuterol | m/z 277.1 → 203.1 (Quantifier), m/z 277.1 → 168.0 (Qualifier) |
| This compound | m/z 286.1 → 204.0 (Quantifier) |
Results and Method Validation
The method was validated according to international guidelines for bioanalytical method validation. The following parameters were assessed:
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 0.01 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL |
| Limit of Detection (LOD) | 4 pg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
Workflow Diagram
References
Application Notes and Protocols for Clenbuterol-d9 in Doping Control Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Clenbuterol-d9 as an internal standard for the quantitative and confirmatory analysis of clenbuterol in human urine for doping control purposes. The protocols detailed below are based on established gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Introduction
Clenbuterol is a beta-2 adrenergic agonist prohibited in sports at all times by the World Anti-Doping Agency (WADA) due to its potential for anabolic effects and performance enhancement.[1][2][3] The detection of clenbuterol in an athlete's urine sample constitutes an adverse analytical finding.[2] To ensure the accuracy and reliability of analytical results, a stable isotope-labeled internal standard, such as this compound, is crucial for monitoring sample preparation recovery and correcting for matrix effects during analysis.[4] Modern analytical techniques can detect clenbuterol at very low concentrations, making it essential to differentiate between illicit use and potential contamination from food sources in some regions.
Analytical Approaches
The two primary analytical techniques for clenbuterol confirmation in doping control are GC-MS and LC-MS/MS. While both methods offer high sensitivity and specificity, LC-MS/MS has become more prevalent due to its simpler sample preparation, as it does not require the derivatization step necessary for GC-MS analysis.
Quantitative Data Summary
The following tables summarize key quantitative data from various validated methods for the detection of clenbuterol in urine.
Table 1: Comparison of Analytical Methods for Clenbuterol Detection
| Parameter | GC-MS (SIM) | GC-HRMS | GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | 2 ng/mL | 0.06 ng/mL | 0.03 ng/mL | 2 - 7 pg/mL |
| Linear Range | Not specified | Not specified | 0.06 - 8.0 ng/mL | 0.1 - 50 ng/mL |
| Recovery | Not specified | Not specified | 86 - 112% | 93.1 - 98.7% (Accuracy) |
| Precision (RSD) | Not specified | Not specified | < 15% | 1.26 - 8.99% |
Table 2: WADA Minimum Required Performance Limit (MRPL)
| Analyte | MRPL in Urine |
| Clenbuterol | 2 ng/mL |
Experimental Workflows
The general workflow for the analysis of clenbuterol in urine samples using an internal standard is depicted below.
Caption: General workflow for clenbuterol analysis in doping control.
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS and LC-MS/MS Analysis
This protocol describes a common liquid-liquid extraction (LLE) procedure for the isolation of clenbuterol from a urine matrix.
Materials:
-
Urine sample
-
This compound hydrochloride internal standard solution
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 7.0)
-
Potassium carbonate/potassium hydrogen carbonate buffer (pH 12)
-
Diethylether/tert-butanol (4:1, v/v) or Methyl tert-butyl ether
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
To a 5 mL aliquot of the urine sample in a centrifuge tube, add a known quantity of this compound internal standard.
-
Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase.
-
Vortex the mixture and incubate at 50°C for 1 hour for enzymatic hydrolysis.
-
Allow the sample to cool to room temperature.
-
Adjust the pH of the sample to approximately 12 by adding potassium carbonate/potassium hydrogen carbonate buffer.
-
Add 5 mL of the extraction solvent (e.g., diethylether/tert-butanol).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
The dried residue is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Derivatization for GC-MS Analysis
This step is required to increase the volatility of clenbuterol for gas chromatography.
Materials:
-
Dried sample extract from Protocol 1
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with Ammonium Iodide (NH4I)
-
Heating block or oven
Procedure:
-
To the dried extract, add 50 µL of the derivatizing agent (e.g., MSTFA/NH4I).
-
Seal the tube and heat at 70°C for 15 minutes.
-
Cool the sample to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Protocol 3: GC-MS/MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS)
Typical GC Conditions:
-
Column: Phenyl methyl siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 150°C, ramp to 280°C at 20°C/min, hold for 5 minutes.
Typical MS/MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Ion Source Temperature: 230°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clenbuterol: Precursor ion m/z 335 -> Product ions m/z 300, 227
-
This compound: (Adjust m/z values according to the deuteration pattern)
-
Caption: Workflow for GC-MS/MS analysis of clenbuterol.
Protocol 4: LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Typical LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Column Temperature: 40°C
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clenbuterol: Precursor ion m/z 277.1 -> Product ions m/z 203.0, 259.1, 132.0, 168.0
-
This compound: (Adjust m/z values according to the deuteration pattern)
-
Caption: Workflow for LC-MS/MS analysis of clenbuterol.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of clenbuterol in doping control analysis. Both GC-MS/MS and LC-MS/MS methods provide the necessary sensitivity and specificity to meet WADA requirements. The choice of method may depend on laboratory resources and desired sample throughput, with LC-MS/MS offering a more streamlined workflow. The detailed protocols and data provided in these application notes serve as a valuable resource for laboratories involved in anti-doping analysis.
References
Application Notes and Protocols for the Detection of Clenbuterol in Meat Samples Using a Labeled Standard
Introduction
Clenbuterol is a beta-agonist used illicitly as a growth promoter in livestock to increase muscle mass and reduce fat.[1] Its use in food-producing animals is banned in many countries, including the United States and the European Union, due to potential adverse health effects in consumers, such as cardiac and central nervous system issues.[2] Consequently, sensitive and reliable methods for detecting clenbuterol residues in meat products are crucial for food safety and regulatory compliance.[3]
This document provides a detailed protocol for the quantitative analysis of clenbuterol in meat samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotopically labeled internal standard. The use of a labeled standard, such as Clenbuterol-D9, is essential for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[2][4]
Principle
The method involves the extraction of clenbuterol and the labeled internal standard from a homogenized meat sample, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components. The purified extract is then analyzed by LC-MS/MS. The chromatographic system separates clenbuterol from other compounds, and the mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio (m/z) of the parent and product ions. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Workflow
Caption: A flowchart illustrating the major steps in the analysis of clenbuterol in meat samples.
Materials and Reagents
-
Clenbuterol hydrochloride (analytical standard)
-
This compound hydrochloride (labeled internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Perchloric acid
-
Sodium hydroxide
-
Potassium phosphate monobasic
-
Deionized water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges: C18 and Strong Cation Exchange (SCX)
-
0.45 µm syringe filters
Instrumentation
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve clenbuterol and this compound in methanol to prepare individual stock solutions.
-
Intermediate Solutions (1 µg/mL): Dilute the stock solutions with methanol to prepare intermediate solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate clenbuterol solution with the initial mobile phase. Spike each calibration standard with the this compound intermediate solution to a final concentration of 1 ng/mL.
Sample Preparation
-
Homogenization: Weigh 2 g of the minced meat sample into a 50 mL polypropylene centrifuge tube.
-
Spiking: Add a known amount of the this compound internal standard solution to the sample.
-
Extraction: Add 8 mL of deionized water and vortex for 20 minutes. Follow this with 30 minutes in an ultrasonic bath. Then, add 2 mL of 3% acetic acid and store at 4°C for at least one hour.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
Solid-Phase Extraction (SPE) Cleanup
This protocol utilizes a two-step SPE cleanup for enhanced purity.
-
C18 Cartridge:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the sample preparation step onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
-
SCX Cartridge:
-
Condition a strong cation-exchange (SCX) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the eluate from the C18 cartridge onto the SCX cartridge.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol.
-
Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the final eluate to dryness under a gentle stream of nitrogen at 45-50°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
The following are typical parameters and can be optimized for the specific instrumentation used.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase (e.g., Acquity UPLC HSS T3) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Optimized for analyte separation |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
| Collision Gas | Argon |
MRM Transitions
The following MRM transitions are commonly used for clenbuterol and its labeled standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clenbuterol | 277.1 | 203.0 | Optimized |
| Clenbuterol (Qualifier) | 279.1 | 205.0 | Optimized |
| This compound | 286.1 | 203.9 | Optimized |
Data Analysis and Validation
Quantification
A calibration curve is constructed by plotting the peak area ratio of clenbuterol to this compound against the concentration of the calibration standards. The concentration of clenbuterol in the meat samples is then determined from this curve.
Method Validation Parameters
The method should be validated according to international guidelines, such as those from the European Union (Decision 2002/657/EC) or VICH. Key validation parameters are summarized below.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 1.6 ng/g | |
| 20 - 500 pg/mL | ||
| Limit of Detection (LOD) | 10 ng/kg | |
| 0.108 ng/g | ||
| 5 pg/g | ||
| Limit of Quantification (LOQ) | 15 ng/kg | |
| 0.129 ng/g | ||
| 10 pg/g | ||
| Recovery | 63 ± 7% | |
| ~75% | ||
| 95.70 - 100.40% | ||
| Precision (RSD%) | < 15% | - |
Logical Relationship Diagram
Caption: A diagram showing the logical flow from sample input to final quantification.
Conclusion
The described LC-MS/MS method using a labeled internal standard provides a robust, sensitive, and specific approach for the determination of clenbuterol in meat samples. Proper sample preparation and cleanup are critical for minimizing matrix effects and achieving reliable results. Adherence to this protocol and thorough method validation will ensure accurate quantification of clenbuterol residues, supporting food safety monitoring programs.
References
- 1. Clenbuterol residues in non-liver containing meat as a cause of collective food poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods for the detection of clenbuterol. | Semantic Scholar [semanticscholar.org]
- 4. Laboratory validation of an LC-MS/MS method for the detection of ractopamine, clenbuterol and salbutamol in bovine and swine muscle at sub-μg kg-1 regulatory limits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clenbuterol-d9 in Pharmacokinetic Studies of Clenbuterol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Clenbuterol-d9 as an internal standard in the pharmacokinetic analysis of clenbuterol. Detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with a summary of key pharmacokinetic parameters and a visualization of the relevant biological pathway.
Introduction
Clenbuterol is a potent, long-acting beta-2 adrenergic agonist used therapeutically as a bronchodilator.[1] It is also illicitly used as a performance-enhancing drug in sports and as a growth promoter in livestock due to its anabolic and lipolytic effects.[1][2] Accurate and sensitive quantification of clenbuterol in biological matrices is crucial for pharmacokinetic studies, doping control, and food safety.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This compound has nearly identical chemical and physical properties to clenbuterol, ensuring similar extraction recovery and ionization efficiency. This minimizes analytical variability and improves the accuracy and precision of the measurement.[3]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of clenbuterol from various studies. These values were determined using analytical methods that employed a deuterated internal standard, such as this compound, for accurate quantification.
Table 1: Pharmacokinetic Parameters of Clenbuterol in Horses
| Parameter | Value | Conditions | Reference |
| Cmax | ~500 pg/mL | 0.8 µg/kg, BID, oral, 10 days | [3] |
| Tmax | ~2 hours | Single oral administration | |
| Half-life (t½) | ~7 hours | Following last dose on day 10 | |
| Mean Trough Conc. | ~150 pg/mL | 0.8 µg/kg, BID, oral, 10 days |
Table 2: Pharmacokinetic Parameters of Clenbuterol in Humans
| Parameter | Value | Conditions | Reference |
| Cmax | 0.1 ng/mL | 20 µg single oral dose | |
| 0.2 ng/mL | 40 µg single oral dose | ||
| 0.35 ng/mL | 80 µg single oral dose | ||
| Tmax | 2-3 hours | Single oral dose | |
| Half-life (t½) | ~35 hours | Single oral dose | |
| Plasma Protein Binding | 96-98% | 80 µg single dose | |
| Steady State | Achieved by day 4 | Twice daily dosing |
Table 3: Pharmacokinetic Parameters of Clenbuterol in Cattle
| Parameter | Value | Conditions | Reference |
| Cmax | 15.34 ± 5.38 ng/mL | 10 µg/kg, twice daily, drench, 20 days | |
| Mean Residence Time | 36.3 ± 7.5 hours | 0.8 µg/kg, twice daily, in feed, 10 days | |
| Steady State | Achieved at 3 days | Therapeutic protocol | |
| Achieved at 5 days | Growth promoting protocol |
Experimental Protocols
General Workflow for Clenbuterol Pharmacokinetic Analysis
The following diagram illustrates the general workflow for the analysis of clenbuterol in biological samples using this compound as an internal standard.
Detailed Protocol: Solid-Phase Extraction (SPE) from Serum/Plasma
This protocol is adapted from methodologies described for the analysis of clenbuterol in serum and plasma.
Materials:
-
Serum or plasma samples
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
0.1 M Sodium phosphate buffer (pH 6.0)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Pipette 1.0 mL of serum or plasma into a clean centrifuge tube.
-
Add a known amount of this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution).
-
Add 1.0 mL of 0.1 M sodium phosphate buffer (pH 6.0).
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
-
Elution:
-
Elute the clenbuterol and this compound from the cartridge with 3 mL of methanol into a clean collection tube.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Detailed Protocol: LC-MS/MS Analysis
This protocol outlines typical parameters for the quantification of clenbuterol using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate clenbuterol from matrix components (e.g., start with 10% B, ramp to 90% B).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clenbuterol:
-
Quantifier: m/z 277.1 → 203.1
-
Qualifier: m/z 277.1 → 168.0
-
-
This compound:
-
Quantifier: m/z 286.1 → 204.1
-
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument to maximize signal intensity for the specified transitions.
Signaling Pathway
Clenbuterol exerts its effects by acting as an agonist for the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a downstream signaling cascade.
Conclusion
The use of this compound as an internal standard is essential for the accurate and precise quantification of clenbuterol in pharmacokinetic studies. The detailed protocols provided in these application notes offer a robust framework for researchers to develop and validate their own analytical methods. The summarized pharmacokinetic data and the visualization of the signaling pathway contribute to a comprehensive understanding of clenbuterol's behavior in biological systems.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. Clenbuterol Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clenbuterol in the horse: confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clenbuterol-d9 in Food Safety Residue Analysis
Introduction
Clenbuterol is a β2-adrenergic agonist used therapeutically as a bronchodilator.[1][2] However, it is illegally used as a growth promoter in livestock to increase muscle mass and reduce fat.[1][3][4] The consumption of meat containing clenbuterol residues can lead to adverse health effects in humans, including increased heart rate, muscular tremors, and anxiety. Consequently, the use of clenbuterol in food-producing animals is banned in many countries, including the United States, the European Union, and China.
To ensure food safety and enforce regulations, sensitive and reliable analytical methods are required to detect and quantify clenbuterol residues in various food matrices. The use of a stable isotope-labeled internal standard, such as Clenbuterol-d9, is crucial for accurate quantification in complex matrices by compensating for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the determination of clenbuterol in food samples using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This method involves the extraction of clenbuterol and the internal standard, this compound, from a homogenized food sample. The extract is then purified using solid-phase extraction (SPE) to remove interfering matrix components. The final extract is analyzed by LC-MS/MS, where the analytes are separated chromatographically and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of clenbuterol to that of this compound against a calibration curve.
Experimental Protocols
1. Sample Preparation (Meat Tissue)
This protocol is a composite of methodologies described in the scientific literature.
a. Reagents and Materials
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ammonia solution
-
Formic acid
-
Clenbuterol analytical standard
-
This compound analytical standard
-
Strongly acidic cation exchanger SPE cartridges (e.g., 500 mg)
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
b. Standard Solution Preparation
-
Prepare individual stock solutions of clenbuterol and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solutions with the initial mobile phase to create a calibration curve (e.g., 0.1 to 50 ng/mL).
-
Prepare a this compound internal standard working solution (e.g., 100 ng/mL) for spiking into samples.
c. Extraction
-
Weigh 5-15 g of homogenized meat sample into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard working solution (e.g., 50 µL of 50 ng/mL).
-
Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile, ethyl acetate, or methanol).
-
Homogenize the mixture for 1-2 minutes, followed by vortexing for 20 minutes.
-
Centrifuge the mixture at 4000-10000 rpm for 10-15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction step on the residue and combine the supernatants.
d. Clean-up (Solid-Phase Extraction)
-
Condition a strongly acidic cation exchanger SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 10 mL of methanol to remove interferences.
-
Elute the analytes with 10 mL of a mixture of ammonia solution/methanol (e.g., 1:49 v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following are typical LC-MS/MS conditions.
a. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, which is decreased over time to elute the analytes.
-
Flow Rate: 0.3 - 0.6 mL/min
-
Column Temperature: 25 - 40°C
-
Injection Volume: 2 - 10 µL
b. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Clenbuterol: m/z 277.08 → 202.95
-
This compound: m/z 286.1 → 203.9
-
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
Quantitative Data Summary
The following tables summarize quantitative data from various studies for the analysis of clenbuterol in food matrices.
Table 1: Method Performance Characteristics
| Matrix | Method | LOD | LOQ | Recovery (%) | Linearity Range | Reference |
| Beef Sausage | UHPLC-MS/MS | 5 pg/g | 10 pg/g | 95.7 - 100.4 | 20 - 500 pg/g | |
| Beef | UPLC-MS/MS | - | - | - | 0.1 - 1.6 ng/g | |
| Bovine Meat | ELISA | 0.1 µg/kg | - | 72.0 - 84.2 | - | |
| Pork, Beef, Hog Liver | HPLC | 0.1 ng/g | 0.31 ng/g | 80.9 - 90.6 | 0.2 - 1.0 ng/mL | |
| Meat | UPLC-MS/MS | 0.02 µg/kg | 0.05 µg/kg | 80 - 100 | - | |
| Bovine Muscle | LC-ESI/MS/MS | - | 0.2 µg/kg | 84.3 - 91.1 | - | |
| Milk | LC-ESI/MS/MS | - | 0.05 µg/kg | 87.7 - 98.3 | - |
Table 2: Mass Spectrometric Parameters for Clenbuterol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Clenbuterol | 277.08 | 202.95 | |
| This compound | 286.1 | 203.9 | |
| Clenbuterol | 277 | 203 | |
| This compound | 286 | 204 |
Visualizations
Experimental Workflow for Clenbuterol Residue Analysis
Caption: Workflow for clenbuterol residue analysis.
Logical Relationship of Quantification
Caption: Quantification logic using an internal standard.
References
Application Note: Quantitative Analysis of Clenbuterol in Animal Feed using Isotope Dilution LC-MS/MS with Clenbuterol-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clenbuterol is a beta-2-adrenergic agonist illicitly used as a growth promoter in livestock to increase muscle mass and reduce fat.[1] Its presence in the food chain poses a significant risk to human health, leading to a ban on its use in animal feed in many countries.[2] This application note details a robust and sensitive analytical method for the quantification of clenbuterol in animal feed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Clenbuterol-d9 as an internal standard for accurate and reliable quantification.
Principle
The method employs an isotope dilution strategy, where a known amount of a stable isotope-labeled internal standard (this compound) is added to the sample at the beginning of the extraction process. This internal standard mimics the chemical behavior of the analyte (clenbuterol) throughout sample preparation and analysis, correcting for any matrix effects or variations in extraction efficiency and instrument response. Quantification is achieved by measuring the ratio of the analyte's signal to that of the internal standard.
Caption: High-level workflow for clenbuterol analysis.
Materials and Reagents
-
Standards: Clenbuterol hydrochloride and this compound hydrochloride (≥98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%), Ethyl acetate
-
Salts and Buffers: Sodium chloride, Anhydrous sodium sulfate, Ammonium acetate
-
Solid-Phase Extraction (SPE): Mixed-mode cation exchange (MCX) cartridges
Experimental Protocols
Standard Solution Preparation
Prepare stock solutions of clenbuterol and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a spiking solution of this compound through serial dilutions in methanol.
Sample Preparation
-
Homogenization: Weigh 5 g of a representative, homogenized animal feed sample into a 50 mL centrifuge tube.
-
Spiking: Add a known amount of the this compound internal standard solution to the sample.
-
Extraction:
-
Add 20 mL of acetonitrile.
-
Vortex for 1 minute and then shake vigorously for 30 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.[3]
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction step on the residue and combine the supernatants.
-
-
Clean-up (Solid-Phase Extraction):
-
Condition an MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.
-
Elute the analytes with 5 mL of a 5% ammonium hydroxide in methanol solution.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
Caption: Detailed sample preparation workflow.
LC-MS/MS Analysis
-
Liquid Chromatograph: HPLC or UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm)[4]
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium acetate[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Mass Spectrometric Parameters
The following table summarizes the optimized MRM transitions for clenbuterol and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Clenbuterol | 277.1 | 203.0 | 168.0 |
| This compound | 286.1 | 204.0 | - |
Data sourced from multiple studies.
Method Validation Data
The following table presents typical validation parameters for the analysis of clenbuterol in complex matrices.
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.15 - 0.2 µg/kg |
| Linearity (r²) | > 0.99 |
| Recovery | 85% - 110% |
| Precision (RSD%) | < 15% |
Data represents a compilation from various sources on clenbuterol analysis in animal-related products.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate means for the quantification of clenbuterol in animal feed. The detailed protocol for sample preparation and instrumental analysis, along with the presented validation data, demonstrates the suitability of this method for routine monitoring and regulatory compliance testing.
References
Application Notes and Protocols for the Use of Clenbuterol-d9 in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of clenbuterol in various biological matrices using Clenbuterol-d9 as an internal standard. The methodologies are intended for forensic toxicology, sports doping control, and clinical research applications.
Introduction
Clenbuterol is a potent β2-adrenergic agonist used therapeutically as a bronchodilator. However, it is often misused for its anabolic and lipolytic effects in both sports and animal husbandry. The detection and quantification of clenbuterol in biological specimens are crucial for forensic investigations and anti-doping programs. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and reliable quantification by mass spectrometry. This compound mimics the chemical and physical properties of the analyte, compensating for variations during sample preparation, chromatography, and ionization, thereby ensuring high precision and accuracy.[1]
This document outlines detailed protocols for the analysis of clenbuterol in urine, hair, and serum/plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of clenbuterol using this compound.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Biological Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Citation |
| Human Urine | UHPLC-MS/MS with online-SPE | 0.0125 | 0.1 | 0.1 - 50 | 93.1 - 98.7 | [2][3] |
| Human Urine | LC-MS/MS | 0.002 | - | - | - | [4] |
| Calf Hair | UPLC-MS/MS | 0.0036 (pg/mg) | - | - | 88.6 - 116.9 | [5] |
| Human Hair | LC-MS/MS | 0.02 (pg/mg) | - | - | - | |
| Bovine Urine | LC-MS/MS | - | - | 0.05 - 0.75 | 73.67 - 118.80 |
Table 2: Performance Characteristics of GC-MS/MS and GC-HRMS Methods
| Biological Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Citation |
| Human Urine | GC-MS/MS | 0.03 | - | 0.06 - 8.0 | 86 - 112 | |
| Human Urine | GC-HRMS | 0.06 | - | - | 93.0 - 98.0 | |
| Human Urine | GC-MS (SIM) | 2 | - | - | - | |
| Plasma | GC-MS | 0.5 | 1.5 | 5 - 200 | 89 - 101 | |
| Urine | GC-MS | 0.2 (ng/µL) | 0.7 (ng/µL) | 5 - 200 | 91 - 95 |
Experimental Protocols
Analysis of Clenbuterol in Human Urine by LC-MS/MS
This protocol describes the extraction and analysis of clenbuterol from human urine samples.
3.1.1. Materials and Reagents
-
Clenbuterol and this compound standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
β-glucuronidase from E. coli
-
Phosphate buffer (0.8 M, pH 7.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Deionized water
3.1.2. Sample Preparation
-
Enzymatic Hydrolysis: To a 2 mL urine sample, add 1 mL of 0.8 M phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase solution.
-
Internal Standard Spiking: Add an appropriate amount of this compound internal standard solution (e.g., 1 ng/mL final concentration).
-
Incubation: Incubate the mixture at 55°C for 1 hour.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
-
Elute the analyte with 2 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
3.1.3. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Clenbuterol: e.g., m/z 277.1 → 203.2 (quantifier), 277.1 → 132.1 (qualifier)
-
This compound: e.g., m/z 286 → 204
-
Experimental Workflow for Urine Analysis (LC-MS/MS)
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
minimizing matrix effects in clenbuterol analysis with Clenbuterol-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of clenbuterol using Clenbuterol-d9 as an internal standard to minimize matrix effects. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for clenbuterol analysis?
A1: this compound, a deuterated analog of clenbuterol, is used as an internal standard (IS) in quantitative analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its primary purpose is to compensate for variations in the analytical process, most notably the matrix effect.[2][3] Since this compound is structurally and chemically very similar to clenbuterol, it behaves nearly identically during sample preparation (extraction, cleanup) and ionization in the mass spectrometer. Any signal enhancement or suppression experienced by the analyte (clenbuterol) due to interfering compounds in the sample matrix will also be experienced by the internal standard. By comparing the signal of the analyte to the known concentration of the internal standard, a more accurate quantification can be achieved.[4]
Q2: What are "matrix effects" and how do they impact clenbuterol analysis?
A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. In the context of LC-MS/MS analysis of clenbuterol from biological samples (e.g., urine, plasma, tissue), endogenous components like salts, lipids, and proteins can co-extract with clenbuterol. During ionization in the mass spectrometer, these co-eluting substances can either suppress or enhance the signal of clenbuterol, leading to inaccurate quantification (underestimation or overestimation of the concentration). The use of a stable isotope-labeled internal standard like this compound is the most recognized technique to correct for these matrix effects.
Q3: What are the typical sample preparation techniques for clenbuterol analysis in various matrices?
A3: The choice of sample preparation technique depends on the complexity of the matrix. The goal is to extract clenbuterol and remove as many interfering components as possible. Common methods include:
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases to separate it from matrix components.
-
Solid-Phase Extraction (SPE): This is a highly effective cleanup method where the sample is passed through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a different solvent. This is a widely used technique for complex matrices like tissue and urine.
-
Protein Precipitation (PP): For plasma or serum samples, this method uses a solvent or acid to denature and precipitate proteins, which are then removed by centrifugation.
-
Online SPE-UHPLC-MS/MS: This automated approach integrates sample cleanup directly with the analytical separation, minimizing manual steps and potential for error.
Troubleshooting Guide
Problem 1: High variability in quantitative results between replicate samples.
Possible Cause: Inconsistent matrix effects that are not being fully compensated for by the internal standard. This can happen with highly complex or variable matrices.
Solution:
-
Optimize Sample Cleanup: Improve the sample preparation method to remove more of the interfering matrix components. Consider switching from a simple protein precipitation to a more rigorous SPE protocol.
-
Chromatographic Separation: Adjust the liquid chromatography (LC) method to better separate clenbuterol from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.
-
Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components and thus minimize their effect.
Problem 2: Poor recovery of clenbuterol and/or this compound.
Possible Cause: Suboptimal extraction during sample preparation.
Solution:
-
pH Adjustment: Ensure the pH of the sample is optimized for the extraction of clenbuterol, which is a basic compound.
-
Solvent Selection: For LLE, experiment with different organic solvents to improve extraction efficiency. For SPE, ensure the correct sorbent and elution solvents are being used according to the analyte's properties.
-
Enzymatic Hydrolysis: In urine samples, clenbuterol can be present as a conjugate. Including a hydrolysis step with an enzyme like β-glucuronidase can improve the recovery of the parent compound.
Problem 3: The observed matrix effect is still high (>15-20%) even with an internal standard.
Possible Cause: The concentration of interfering substances is so high that it is affecting the ionization of both the analyte and the internal standard in a non-linear fashion.
Solution:
-
Post-Column Infusion Experiment: To identify the regions of significant ion suppression or enhancement in your chromatogram, a post-column infusion experiment can be performed. This will help in adjusting the chromatography to move the analyte peak to a cleaner region of the chromatogram.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This can help to normalize the matrix effects between the calibrators and the unknown samples.
Experimental Protocols
Example Protocol: Clenbuterol Analysis in Urine using SPE and LC-MS/MS
This is a generalized protocol based on common practices. Researchers should validate the method for their specific application.
-
Sample Pre-treatment:
-
To 1 mL of urine, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 1 mL of acetate buffer (pH 5.2).
-
(Optional, for conjugated clenbuterol) Add 50 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 2 hours.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with water, followed by a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute clenbuterol and this compound with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+). Monitor the specific precursor-to-product ion transitions for clenbuterol and this compound.
-
Data Presentation: Typical LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Clenbuterol | 277.1 | 203.0 | 168.0 |
| This compound | 286.1 | 212.0 | 174.0 |
Note: Specific ion transitions should be optimized for the instrument being used.
Data Presentation: Example Method Validation Results
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Accuracy (% RE) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 85-110% |
| Matrix Effect | < 15% |
| Limit of Quantification (LOQ) | 0.1 - 2 ng/mL |
These are typical acceptance criteria for bioanalytical method validation.
Visualizations
Workflow for Clenbuterol Analysis
Caption: Experimental workflow for clenbuterol analysis.
Concept of Matrix Effect Compensation
Caption: How internal standards correct matrix effects.
References
Technical Support Center: Optimizing Clenbuterol Recovery from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of clenbuterol from complex biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the extraction of clenbuterol from various biological samples.
Q1: My clenbuterol recovery from urine/plasma using Solid-Phase Extraction (SPE) is consistently low. What are the likely causes and how can I improve it?
A1: Low recovery in SPE can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Suboptimal SPE Cartridge Selection: The choice of sorbent is critical. For clenbuterol, which is a polar compound, reversed-phase sorbents like C18 and C8 are commonly used. Hydrophilic-Lipophilic Balanced (HLB) cartridges can also yield high recoveries.[1] If you are using a cyanopropyl or C8 cartridge and experiencing low recovery, consider switching to a C18 or HLB sorbent, which have shown recoveries exceeding 90% for clenbuterol in plasma.[1]
-
Improper pH Adjustment: The pH of the sample and loading buffer is crucial for ensuring that clenbuterol is in a state that allows for optimal retention on the sorbent. For reversed-phase SPE, the pH should be adjusted to suppress the ionization of clenbuterol.
-
Inadequate Sample Loading and Elution Flow Rates: A flow rate that is too fast during sample loading can lead to analyte breakthrough, while a rapid elution flow rate may not allow for complete desorption of the analyte. For pre-conditioning, a flow rate of 5 mL/min is a good starting point. Sample loading can be set to 10-15 mL/min for 6mL reversed-phase SPE cartridges, and elution can be performed at 3-5 mL/min.[2]
-
Inefficient Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between clenbuterol and the sorbent. If recovery is low, consider increasing the organic solvent concentration in your elution buffer or trying a different solvent system. For instance, 1% trifluoroacetic acid in methanol has been used effectively.[3]
-
Insufficient Drying: For non-polar elution solvents, residual aqueous solvent in the cartridge can hinder the interaction between the elution solvent and the sorbent. Ensure the cartridge is thoroughly dried with nitrogen gas before elution. However, excessive drying can lead to the loss of volatile compounds.[2]
Q2: I am observing significant matrix effects in my LC-MS/MS analysis of clenbuterol extracted from tissue samples. How can I minimize these interferences?
A2: Matrix effects, such as ion suppression or enhancement, are a common challenge with complex matrices like tissue. Here are some strategies to mitigate them:
-
Optimize the Sample Cleanup: A more rigorous cleanup procedure can help remove interfering substances. Consider incorporating a liquid-liquid extraction (LLE) step before SPE or using a more selective SPE sorbent like a Molecularly Imprinted Polymer (MIP). A combined SPE and dispersive liquid-liquid microextraction (DLLME) method has been shown to provide higher selectivity in porcine tissue.
-
Employ a Dilution Approach: If the concentration of clenbuterol is sufficiently high, a simple dilute-and-shoot approach can significantly reduce matrix effects. However, this may not be suitable for trace-level analysis.
-
Utilize an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., clenbuterol-d9) that co-elutes with the analyte can effectively compensate for matrix effects during LC-MS/MS analysis.
-
Chromatographic Separation: Adjusting the HPLC gradient and column chemistry can help separate clenbuterol from co-eluting matrix components.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same extraction procedure can help to compensate for matrix effects.
Q3: What are the best practices for storing biological samples to ensure the stability of clenbuterol before analysis?
A3: Clenbuterol stability can be affected by storage conditions. Studies have shown a gradual decline in clenbuterol recovery from urine samples stored at -15°C over several months, with only 17% recovery after 180 days. Repeated freeze-thaw cycles can also lead to a complete loss of the analyte. Therefore, it is recommended to:
-
Analyze samples as soon as possible after collection.
-
If storage is necessary, freeze samples at -20°C or lower and minimize the number of freeze-thaw cycles.
-
For long-term storage, -80°C is preferable.
Q4: Can I use a QuEChERS-based method for clenbuterol extraction from food matrices like meat?
A4: Yes, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, which are a type of dispersive SPE, can be adapted for clenbuterol analysis in meat and other food products. These methods typically involve an initial extraction with an organic solvent (e.g., acetonitrile) followed by a cleanup step using a mixture of salts and sorbents to remove interferences.
Quantitative Data Summary
The following tables summarize the reported recovery rates of clenbuterol from various complex matrices using different extraction techniques.
Table 1: Clenbuterol Recovery from Urine
| Extraction Method | Sorbent/Disk Type | Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | Molecularly Imprinted Polymer (MIP) | 75 | |
| Disk Extraction | C8 | ~85 | |
| Online SPE-UHPLC-MS/MS | - | 100.18 - 112.28 |
Table 2: Clenbuterol Recovery from Plasma/Serum
| Extraction Method | Sorbent Type | Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | C18 | >90 | |
| Solid-Phase Extraction (SPE) | Oasis HLB | >70 | |
| Solid-Phase Extraction (SPE) | C8 / Cyanopropyl | <62 |
Table 3: Clenbuterol Recovery from Tissue
| Extraction Method | Sorbent Type | Recovery Rate (%) | Reference |
| SPE-Dispersive Liquid-Liquid Microextraction (DLLME) | - | 87.9 - 103.6 | |
| On-line SPE | Divinylbenzene polymer with hydrophilic layer | ~75 | |
| Liquid Chromatography-Tandem Mass Spectrometry | - | 15 |
Experimental Protocols
This section provides detailed methodologies for key clenbuterol extraction experiments.
Protocol 1: Solid-Phase Extraction (SPE) of Clenbuterol from Plasma
-
Sample Pre-treatment: To 0.5 mL of human plasma, add an internal standard solution and dilute with methanol to a final volume of 2 mL. Sonicate the mixture for 5 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove endogenous interferences.
-
Elution: Elute clenbuterol from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Disk Extraction of Clenbuterol from Urine
-
Sample Preparation: No extensive pre-treatment is required.
-
Disk Conditioning: Condition a C8 extraction disk.
-
Sample Loading: Apply the urine sample directly to the conditioned disk.
-
Washing: Wash the disk with 25% methanol in 0.01M sodium hydroxide to remove interferences without significant loss of clenbuterol.
-
Elution: Elute clenbuterol from the disk using an appropriate organic solvent.
-
Analysis: The eluate can be directly injected into an HPLC-UV system for analysis.
Protocol 3: Combined SPE and Dispersive Liquid-Liquid Microextraction (DLLME) for Clenbuterol in Porcine Tissue
-
Initial Extraction (SPE):
-
Homogenize the tissue sample.
-
Perform an initial solid-phase extraction to isolate clenbuterol from the bulk of the matrix.
-
-
Dispersive Liquid-Liquid Microextraction (DLLME):
-
Use the eluent from the SPE step as the disperser solvent in the DLLME procedure.
-
Rapidly inject a mixture of the disperser solvent (containing the analyte) and an extraction solvent into an aqueous phase.
-
A cloudy solution is formed, and the fine droplets of the extraction solvent extract the analyte from the aqueous phase.
-
Centrifuge to sediment the extraction solvent.
-
-
Analysis: Collect the sedimented phase for HPLC-UV analysis.
Visualizations
The following diagrams illustrate the workflows of the described experimental protocols.
Caption: General workflow for Solid-Phase Extraction (SPE) of clenbuterol.
Caption: General workflow for Liquid-Liquid Extraction (LLE) of clenbuterol.
Caption: Workflow for combined SPE and DLLME for clenbuterol in tissue.
References
Technical Support Center: Optimizing Clenbuterol-d9 for Accurate Quantification
Welcome to the technical support center for the optimization of Clenbuterol-d9 as an internal standard in quantitative analytical methods. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter when using this compound. Each question is followed by a detailed explanation and a step-by-step troubleshooting guide.
Q1: What is the optimal concentration of this compound to use as an internal standard?
Answer: The ideal concentration for this compound is experiment-dependent and should be optimized during method development. A general guideline is to use a concentration that produces a strong, reproducible signal without saturating the detector. The response of the internal standard should ideally be in the mid-range of the calibration curve's analyte responses.
Troubleshooting Guide: Selecting this compound Concentration
-
Initial Estimation: Start by preparing a series of known concentrations of this compound in a clean solvent (e.g., methanol) and analyze them to determine the detector's response range.
-
Matrix Matching: Prepare samples with a fixed concentration of this compound in the actual biological matrix (e.g., blank plasma, urine) to assess the impact of matrix effects on the signal intensity.
-
Analyte Response Comparison: The chosen this compound concentration should yield a peak area that is comparable to the peak area of the analyte at the mid-point of its calibration curve.
-
Assay Performance Evaluation: Once a concentration is selected, validate it by assessing the linearity, accuracy, and precision of the quality control (QC) samples at low, medium, and high concentrations of the analyte.[1]
Q2: My this compound signal is low or inconsistent. What are the possible causes and solutions?
Answer: Low or inconsistent signal from this compound can stem from several factors, including issues with sample preparation, matrix effects, or instrument settings.
Troubleshooting Guide: Low/Inconsistent Internal Standard Signal
-
Verify Pipetting and Dilution: Ensure that the internal standard is accurately and consistently added to every sample, calibrator, and QC. Double-check all dilution steps and the concentration of the stock solution.
-
Assess Matrix Effects: Significant ion suppression from the sample matrix can quench the this compound signal.[2][3] To evaluate this, compare the signal response of the internal standard in a neat solution versus in an extracted blank matrix sample. If suppression is significant, consider further sample cleanup or dilution.
-
Optimize MS Parameters: Re-optimize the mass spectrometer's source parameters (e.g., electrospray voltage, gas flows, temperature) for this compound to ensure maximum signal intensity. The mass transitions for this compound are commonly m/z 286.1 → 203.9.[4][5]
-
Check for In-source Instability: Deuterated standards can sometimes exhibit different stability in the ion source compared to the analyte. If you suspect this, try adjusting the source conditions to be less harsh.
Q3: The retention time of this compound is different from the native Clenbuterol. How can I fix this?
Answer: Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography, a phenomenon known as the "isotope effect". This can lead to differential matrix effects, compromising accuracy.
Troubleshooting Guide: Chromatographic Separation of Analyte and IS
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually inspect the degree of separation.
-
Adjust Chromatography:
-
Lower Resolution: If a slight separation is observed, using a column with lower resolving power might be sufficient to make them co-elute as a single peak.
-
Modify Mobile Phase: Adjusting the mobile phase composition, such as the organic solvent to aqueous buffer ratio, can help improve co-elution.
-
Change Gradient: Altering the gradient slope or starting conditions can influence the relative retention of the two compounds.
-
-
Accept and Monitor: If complete co-elution cannot be achieved, it is crucial to ensure that the separation is consistent across all samples and that it does not negatively impact the quantitative performance of the assay.
Q4: I suspect my this compound standard is contaminated with unlabeled Clenbuterol. How can I check this?
Answer: The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ). High isotopic (≥98%) and chemical purity (>99%) are essential for accurate results.
Troubleshooting Guide: Assessing Internal Standard Purity
-
Review Certificate of Analysis (CoA): Always obtain a CoA from your supplier that specifies the isotopic and chemical purity of the this compound.
-
Experimental Verification:
-
Prepare a blank matrix sample (containing no analyte).
-
Spike the sample with your this compound working solution at the concentration used in your assay.
-
Analyze the sample using your LC-MS/MS method and monitor the mass transition for the unlabeled Clenbuterol (e.g., m/z 277.1 → 203.0).
-
-
Evaluate Response: The signal from the unlabeled analyte in this sample should be less than 5% of the signal from your LLOQ sample. If it is higher, it indicates significant contamination.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for Clenbuterol analysis using this compound as an internal standard across various methods and matrices.
Table 1: Linearity and Quantification Limits
| Matrix | Method | Linearity Range | LOQ | LOD | Reference |
| Human Urine | GC-MS/MS | 0.06 - 8.0 ng/mL | - | 0.03 ng/mL | |
| Human Urine | UHPLC-MS/MS | 0.1 - 50 ng/mL | 0.1 ng/mL | - | |
| Human Serum | SPME-LC-UV | 5 - 500 ng/mL | 24 ng/mL | 5 ng/mL | |
| Horse Serum | LC-MS/MS | - | - | 4 pg/mL | |
| Beef Liver | LC-MS/MS | 0.1 - 1.6 ng/g | 0.21 µg/kg | 0.11 µg/kg |
Table 2: Method Performance Metrics
| Matrix | Method | Recovery | Precision (RSD%) | Accuracy (%RE) | Reference |
| Human Urine | GC-MS/MS | 86 - 112% | < 15% | - | |
| Human Urine | UHPLC-MS/MS | - | 1.26 - 8.99% | 93.1 - 98.7% | |
| Various | - | 83.9 - 121.7% | - | - |
Detailed Experimental Protocol: Clenbuterol Quantification in Urine
This section provides a representative protocol for the analysis of Clenbuterol in urine using online Solid-Phase Extraction (SPE) coupled with UHPLC-MS/MS.
1. Materials and Reagents:
-
Clenbuterol analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Blank human urine
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Clenbuterol and this compound in methanol.
-
Working Solutions: Prepare working solutions by serial dilution of the stock solutions.
-
Calibration Standards: Spike blank urine with Clenbuterol working solutions to create a calibration curve (e.g., 0.1 to 50 ng/mL).
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 2.5, and 25 ng/mL).
-
Sample Preparation:
-
To a 1 mL aliquot of urine sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution (final concentration e.g., 10 ng/mL).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
3. LC-MS/MS Conditions:
-
UHPLC System: A system capable of online SPE.
-
SPE Column: e.g., C18, 20 x 2.1 mm, 20 µm.
-
Analytical Column: e.g., C18, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A suitable gradient to separate Clenbuterol from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
-
Clenbuterol: m/z 277.1 → 203.0, 277.1 → 259.1
-
This compound: m/z 286.1 → 203.9
-
4. Data Analysis:
-
Integrate the peak areas for both Clenbuterol and this compound.
-
Calculate the peak area ratio (Clenbuterol / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of unknown samples by interpolation from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for Clenbuterol quantification using this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound quantification issues.
References
troubleshooting poor peak shape in clenbuterol analysis
Technical Support Center: Clenbuterol Analysis
Welcome to the technical support center for . This guide provides detailed answers to frequently asked questions (FAQs), experimental protocols, and data to help you identify and resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: Why is my clenbuterol peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape issue in clenbuterol analysis. It can lead to inaccurate quantification and poor resolution. The primary causes are chemical and physical interactions within the HPLC system.
Primary Causes & Solutions:
-
Secondary Silanol Interactions: Clenbuterol is a basic compound with a pKa of approximately 9.6.[1] At mid-range pH, the secondary amine group in clenbuterol can interact with acidic residual silanol groups on the surface of silica-based columns (e.g., C18).[2][3] This secondary interaction mechanism causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to 2.5-3.5 protonates the silanol groups, minimizing their interaction with the positively charged clenbuterol molecules.[3] Using a buffer is crucial to maintain a stable pH.[2]
-
Solution 2: Use of End-Capped Columns: Modern, fully end-capped columns or those with a polar-embedded phase are designed to shield residual silanols, reducing the opportunity for secondary interactions.
-
Solution 3: Competing Base Additive: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with clenbuterol.
-
-
Column Contamination or Degradation: Accumulation of matrix components from samples like urine or plasma can contaminate the column inlet frit or the stationary phase itself. This disrupts the sample path and can create active sites that cause tailing.
-
Solution: Use a guard column to protect the analytical column from strongly retained contaminants. If tailing appears suddenly, try reversing and flushing the column (if permitted by the manufacturer) or replacing the guard column.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing, especially for early eluting peaks.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to avoid dead volume.
-
Q2: What causes peak fronting in my clenbuterol analysis?
Peak fronting, where the first half of the peak is sloped, is less common than tailing but can still occur.
Primary Causes & Solutions:
-
Sample Overload: Injecting too much clenbuterol can saturate the stationary phase at the column inlet, leading to a fronting peak shape.
-
Solution: Reduce the injection volume or dilute the sample and reinject.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (more eluting power) than the mobile phase, the peak shape can be distorted, often resulting in fronting or splitting.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Q3: My clenbuterol peak is too broad. How can I improve it?
Broad peaks can compromise sensitivity and make it difficult to resolve clenbuterol from other matrix components.
Primary Causes & Solutions:
-
Column Deterioration: Over time, the packed bed of the column can degrade or form voids, leading to a loss of efficiency and broader peaks. This can be caused by pressure shocks or operating outside the recommended pH range of the column.
-
Solution: Replace the column. To extend column lifetime, always operate within the manufacturer's specified pH and pressure limits and use a guard column.
-
-
Low Mobile Phase Buffer Concentration: Insufficient buffer capacity can lead to pH fluctuations within the column, causing peak broadening, especially for ionizable compounds like clenbuterol.
-
Solution: Ensure the buffer concentration is adequate, typically between 10-25 mM, to maintain a consistent pH environment.
-
-
Sample Diffusion: Excessive diffusion can occur in the system due to low flow rates or high temperatures, leading to wider peaks.
-
Solution: Optimize the flow rate and column temperature. While higher temperatures can improve efficiency, they can also impact retention time.
-
Troubleshooting Workflow & Diagrams
A systematic approach is key to diagnosing peak shape problems. The following workflow provides a step-by-step guide to identifying the root cause.
Caption: Troubleshooting workflow for poor clenbuterol peak shape.
The chemical interaction between clenbuterol and the stationary phase is a primary driver of peak tailing.
Caption: Interaction diagram showing the cause of peak tailing.
Quantitative Data & Experimental Protocols
Table 1: Effect of Mobile Phase pH on Clenbuterol Peak Shape
This table summarizes typical results when analyzing clenbuterol on a standard C18 column, demonstrating the importance of pH control. The USP Tailing Factor (T) is a measure of peak symmetry; a value of 1.0 is perfectly symmetrical, with values > 1.2 often considered unacceptable.
| Mobile Phase pH | Buffer | USP Tailing Factor (T) | Peak Width (min) | Observations |
| 7.0 | Phosphate | > 2.0 | 0.45 | Severe tailing due to strong silanol interactions. |
| 4.5 | Acetate | 1.6 - 1.8 | 0.30 | Moderate tailing, improved but not ideal. |
| 3.0 | Formate/Phosphate | 1.1 - 1.3 | 0.22 | Good peak shape, silanol activity is suppressed. |
| 2.7 | Formic Acid | < 1.2 | 0.20 | Excellent peak shape, optimal for quantification. |
Protocol: Generic LC-MS/MS Method for Clenbuterol in Urine
This protocol provides a starting point for method development. Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To clean up the urine sample and concentrate the analyte.
-
Materials: Mixed-mode cation exchange SPE cartridges, Methanol (MeOH), Water (HPLC-grade), Formic Acid (FA), Acetonitrile (ACN), Ammonia solution.
-
Procedure:
-
Centrifuge 5 mL of urine to pellet any solids.
-
Condition the SPE cartridge with 3 mL MeOH, followed by 3 mL water.
-
Load 2 mL of the urine supernatant onto the cartridge.
-
Wash the cartridge with 3 mL of 0.1% FA in water, followed by 3 mL of ACN.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute clenbuterol with 2 mL of 5% ammonia in MeOH.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
2. LC-MS/MS Conditions
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, <2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient: Start at 5-10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Positive Electrospray Ionization - ESI+):
-
Ion Source: ESI+.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 277.1 [M+H]+.
-
Product Ions (Q3): m/z 203.0 (quantifier), m/z 132.0 (qualifier).
-
Instrument Parameters: Optimize desolvation gas flow, temperature, and collision energies according to manufacturer recommendations.
-
References
reducing background noise in GC-MS analysis of clenbuterol
Technical Support Center: GC-MS Analysis of Clenbuterol
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of clenbuterol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on reducing background noise to enhance analytical sensitivity and reliability.
Troubleshooting Guide: High Background Noise
High background noise in your chromatogram can obscure analyte peaks, leading to poor sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating common sources of noise in your GC-MS system.
Q1: My GC-MS baseline is excessively high and noisy. Where should I start troubleshooting?
A systematic approach is crucial to efficiently identify the source of the noise. Begin by running a solvent blank to determine if the noise is inherent to the system or introduced with the sample and its preparation.[1] A review of instrument maintenance logs can also provide valuable clues.[1]
Below is a workflow to guide your troubleshooting process.
Caption: A systematic workflow for diagnosing high baseline noise in GC-MS analysis.
Q2: What are the most common sources of system-related background noise?
Systematic noise can originate from several components of the GC-MS. Here are the most common culprits and their solutions:
| Source | Potential Cause | Recommended Solution |
| Carrier Gas | Gas impurities (e.g., moisture, oxygen, hydrocarbons).[1][2] | Ensure the use of high-purity (99.999% or higher) carrier gas. Install and regularly replace gas purifiers and moisture/oxygen traps.[1] |
| System Leaks | Leaks at fittings and connections (e.g., column nuts, inlet). | Use an electronic leak detector to check all fittings from the gas cylinder to the MS. Tighten or replace any faulty fittings. |
| GC Inlet | Septum bleed from degradation at high temperatures. | Use high-quality, low-bleed septa appropriate for the inlet temperature and replace them regularly. |
| Contaminated inlet liner or O-rings. | Routinely replace the inlet liner with a deactivated one. Inspect and replace O-rings as needed. | |
| GC Column | Column bleed, where the stationary phase degrades at high temperatures. | Use a low-bleed, MS-certified column. Ensure the oven temperature does not exceed the column's maximum limit and condition the column properly before use. |
| Contamination at the head of the column. | Trim the first few centimeters of the column to remove non-volatile residues. | |
| MS Detector | Contaminated ion source. | Vent the mass spectrometer and clean the ion source components (lenses, repeller, extractor) according to the manufacturer's guidelines. |
| Aging electron multiplier (EM). | If the detector gain (EM voltage) is consistently high to achieve a good tune result, the electron multiplier may need replacement. |
Q3: How does column bleed contribute to background noise and how can I identify it?
Column bleed is the thermal degradation of the column's stationary phase, which releases characteristic ions that increase baseline noise. It is more pronounced at higher temperatures.
-
Identification : Column bleed often appears as a gradual rise in the baseline during a temperature-programmed run. Mass spectra taken from the baseline at high temperatures will often show characteristic polysiloxane bleed ions, such as m/z 207 and 281.
-
Mitigation : To minimize bleed, always use a column designed for mass spectrometry (low-bleed), operate below the column's maximum temperature limit, and ensure your carrier gas is free of oxygen and moisture.
Q4: How can my sample preparation introduce background noise?
Matrix effects, where co-extracted endogenous compounds from the sample interfere with the analysis, are a significant source of noise. In clenbuterol analysis, particularly from complex biological matrices like urine or tissue, this is a common issue.
-
Solution : Implement robust sample cleanup procedures. Solid-phase extraction (SPE) is commonly used to remove interfering substances. For even cleaner extracts and reduced background, immunoaffinity chromatography (IAC) can be employed, which uses specific antibodies to isolate clenbuterol. This technique has been shown to significantly improve the limit of detection by reducing biological background interference.
Frequently Asked Questions (FAQs)
Q5: What is the purpose of derivatization for clenbuterol analysis, and can it be a source of noise?
Clenbuterol contains polar functional groups (-OH and -NH2) that result in poor chromatographic peak shape and thermal instability. Derivatization replaces the active hydrogens on these groups with non-polar moieties, typically silyl groups, making the molecule more volatile and suitable for GC analysis.
Common derivatizing reagents include:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Trimethylboroxine.
While essential, the derivatization step can introduce noise if reagents are old, contaminated, or used in excessive amounts, leading to "ghost peaks" or a high baseline. Always use fresh, high-quality reagents and run a reagent blank to check for contamination.
Q6: What are the expected diagnostic ions for derivatized clenbuterol?
The mass spectrum of derivatized clenbuterol is dependent on the reagent used. For clenbuterol derivatized with a silylating agent like BSTFA + 1% TMCS, the resulting bis-TMS derivative will show characteristic ions. The precursor ion cluster around m/z 335-337 is often used for identification and quantification. Other significant fragment ions can include m/z 86, 243, 245, 262, and 264.
Q7: How can I improve my method's sensitivity and limit of detection (LOD) for clenbuterol?
Improving the signal-to-noise (S/N) ratio is key to enhancing sensitivity.
-
Reduce Noise : Follow the troubleshooting steps outlined above to minimize background noise from the system and sample matrix.
-
Enhance Signal :
-
Optimize Chromatography : Use a narrow-bore GC column (e.g., 0.25 mm I.D.) and optimize the oven temperature program to achieve sharper, taller peaks.
-
Use Selective MS Modes : Instead of a full scan, use Selected Ion Monitoring (SIM) mode to monitor only the characteristic ions of clenbuterol. This increases the dwell time on the ions of interest, significantly boosting sensitivity. For even greater specificity and lower detection limits, use a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode (GC-MS/MS).
-
The table below compares the LODs for clenbuterol achieved with different mass spectrometric techniques.
| Analytical Technique | Matrix | Limit of Detection (LOD) |
| GC-MS (SIM mode) | Human Urine | 2.0 ng/mL |
| GC-HRMS | Human Urine | 0.06 ng/mL |
| GC-MS/MS (MRM mode) | Human Urine | 0.03 ng/mL |
| GC-HRMS with IAC Cleanup | Human Hair | 0.8 ng/g |
Q8: Can you provide a general experimental protocol for clenbuterol analysis in urine?
The following is a generalized protocol based on established methods. Specific volumes and parameters should be optimized for your instrumentation and sample concentrations.
Caption: General experimental workflow for GC-MS analysis of clenbuterol in urine.
Detailed Steps:
-
Hydrolysis : To deconjugate clenbuterol metabolites, urine samples are often treated with β-glucuronidase enzyme.
-
Extraction : After hydrolysis, the sample is typically made alkaline, and clenbuterol is extracted into an organic solvent like methyl tert-butyl ether.
-
Evaporation : The organic layer is separated and evaporated to dryness under a gentle stream of nitrogen.
-
Derivatization : The dried residue is reconstituted in a derivatizing reagent (e.g., MSTFA) and heated to convert clenbuterol into its trimethylsilyl (TMS) derivative.
-
GC-MS Analysis : The derivatized sample is then injected into the GC-MS system for analysis, often using SIM or MRM mode for enhanced sensitivity.
References
Technical Support Center: Clenbuterol Extraction Using Solid-Phase Extraction (SPE) Cartridges
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Solid-Phase Extraction (SPE) cartridge for clenbuterol extraction. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of SPE cartridges for clenbuterol extraction?
A1: The selection of an SPE cartridge for clenbuterol extraction depends on the sample matrix and the desired selectivity. The most commonly used cartridges are:
-
Reversed-Phase (RP) Cartridges: These cartridges, such as C18 and C8, use non-polar sorbents.[1][2] They are effective for extracting moderately non-polar compounds like clenbuterol from polar matrices such as water or urine.[2] C18 cartridges, in particular, have demonstrated high recovery rates for clenbuterol, exceeding 90% in plasma samples.[1]
-
Ion-Exchange (IEX) Cartridges: These cartridges are suitable for charged analytes.[2] Since clenbuterol is a basic compound, a strong cation-exchange (SCX) resin can be used for its extraction from tissues.
-
Mixed-Mode SPE Cartridges: These cartridges combine reversed-phase and ion-exchange functionalities (e.g., C8/SCX), offering enhanced selectivity for complex samples.
-
Molecularly Imprinted Polymers (MIPs): MIPs are highly selective sorbents designed to bind a specific target analyte, such as clenbuterol. They offer excellent selectivity and high recovery rates, often exceeding 90%, even in complex matrices like liver tissue.
Q2: How do I choose the right SPE cartridge for my specific sample matrix?
A2: The choice of SPE cartridge is dictated by the physicochemical properties of clenbuterol and the nature of the sample matrix.
-
For aqueous samples (e.g., urine, water): Reversed-phase cartridges (C18, C8) or hydrophilic-lipophilic balanced (HLB) cartridges are generally a good starting point. Online SPE methods using C18 columns have also been successfully employed for urine analysis.
-
For biological fluids with high protein content (e.g., plasma, serum): Reversed-phase C18 cartridges have shown high recoveries after appropriate sample pre-treatment to remove proteins.
-
For complex tissue samples (e.g., liver, muscle, kidney): More selective methods are often required. Matrix solid-phase dispersion (MSPD) combined with C18 and MIP cartridges has been effective for liver samples. For swine tissue, a strong cation-exchange (SCX) column has been used for cleanup after an initial acid extraction.
Below is a decision-making workflow to guide your selection:
Q3: What are the typical recovery rates for clenbuterol with different SPE cartridges?
A3: Recovery rates can vary depending on the cartridge, matrix, and protocol. The following table summarizes reported recovery data:
| SPE Cartridge Type | Matrix | Reported Recovery | Citation |
| Octadecyl (C18) | Plasma | > 90% | |
| Oasis HLB | Plasma | > 70% | |
| Octyl (C8) | Plasma | < 62% | |
| Cyanopropyl | Plasma | < 62% | |
| Molecularly Imprinted Polymer (MIP) | Bovine Liver | > 90% | |
| Strong Cation-Exchange (SCX) | Swine Tissue | > 73.4% |
Troubleshooting Guide
Problem 1: Low Recovery of Clenbuterol
| Potential Cause | Troubleshooting Step |
| Improper Cartridge Conditioning: The sorbent is not properly activated. | Ensure the cartridge is conditioned with the recommended solvent (e.g., methanol) followed by an equilibration step with a solvent similar to the sample matrix. |
| Sample Breakthrough: The analyte does not bind to the sorbent during loading. | - Decrease the flow rate during sample loading.- Ensure the sample pH is appropriate for the chosen sorbent. For reversed-phase, a neutral pH is often suitable. For cation exchange, the pH should be such that clenbuterol is positively charged.- Dilute the sample with a weaker solvent to enhance retention. |
| Analyte Elutes During Washing: The wash solvent is too strong and removes the analyte along with interferences. | - Use a weaker wash solvent.- Decrease the volume of the wash solvent. |
| Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent. | - Increase the volume of the elution solvent.- Use a stronger elution solvent. For reversed-phase, this could be a higher percentage of organic solvent. For ion-exchange, this might involve changing the pH or ionic strength.- Consider using two separate, smaller volumes of elution solvent. |
| Cartridge Overload: The amount of sample or analyte exceeds the capacity of the sorbent. | - Reduce the sample volume.- Use a cartridge with a larger sorbent mass. The capacity of silica-based sorbents is typically around 5% of the sorbent weight. |
Problem 2: Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Pre-treatment: Variations in sample preparation affect the extraction efficiency. | Follow a standardized and consistent sample preparation protocol. Ensure analytes are fully dissolved. |
| Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution lead to variable results. | Use a vacuum manifold or automated system to maintain consistent flow rates. Avoid letting the cartridge dry out between steps unless specified in the protocol. |
| Cartridge Variability: Inconsistent packing or sorbent quality between cartridges. | Use high-quality SPE cartridges from a reputable manufacturer and from the same lot number for a batch of experiments. |
Problem 3: Impure Extracts (High Background Noise)
| Potential Cause | Troubleshooting Step |
| Insufficient Washing: Interferences are not adequately removed before elution. | - Optimize the wash step by using a stronger wash solvent that does not elute the analyte.- Increase the volume of the wash solvent. |
| Co-elution of Interferences: The elution solvent is non-selective and elutes both the analyte and interfering compounds. | - Use a more selective elution solvent.- Consider using a more selective SPE sorbent, such as a mixed-mode or molecularly imprinted polymer (MIP) cartridge. |
| Leachables from the Cartridge: Contaminants from the plastic housing or sorbent itself are present in the eluate. | Wash the cartridge with the elution solvent before the conditioning step to remove any potential leachables. |
Experimental Protocols
Protocol 1: Clenbuterol Extraction from Plasma using a C18 SPE Cartridge
This protocol is based on methodologies that have demonstrated high recovery rates for clenbuterol from plasma.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add a suitable internal standard.
-
Precipitate proteins by adding 2 mL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned C18 cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak solvent, such as 5% methanol in water, to remove polar interferences.
-
-
Elution:
-
Elute the clenbuterol from the cartridge with 3 mL of methanol into a clean collection tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
-
Protocol 2: Clenbuterol Extraction from Liver Tissue using MSPD and a MIP SPE Cartridge
This protocol is adapted from a method demonstrating high selectivity and recovery for clenbuterol in complex tissue matrices.
-
Sample Homogenization (MSPD):
-
Weigh 1 g of homogenized liver tissue into a mortar.
-
Add 2 g of C18 sorbent and grind the mixture until a uniform, free-flowing powder is obtained.
-
Pack this mixture into an empty SPE cartridge.
-
-
Tandem SPE Setup:
-
Place the MSPD cartridge on top of a clenbuterol-specific MIP SPE cartridge.
-
-
Elution from MSPD and Loading onto MIP:
-
Elute clenbuterol from the MSPD cartridge onto the MIP cartridge by passing 10 mL of acetonitrile containing 1% acetic acid.
-
-
MIP Cartridge Washing:
-
Wash the MIP cartridge with 5 mL of acetonitrile to remove non-specifically bound compounds.
-
-
Elution from MIP:
-
Elute the clenbuterol from the MIP cartridge with 5 mL of methanol containing 2% acetic acid.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for subsequent analysis.
-
Below is a diagram illustrating the general workflow for solid-phase extraction.
References
Technical Support Center: Clenbuterol GC-MS Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with clenbuterol derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
Common issues, their potential causes, and recommended solutions are summarized below. For optimal results, always ensure that all glassware, solvents, and reagents are anhydrous, as silylating agents are highly sensitive to moisture.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Derivative Peak | Incomplete derivatization reaction. | - Optimize reaction time and temperature (e.g., 60-90°C for 30-60 minutes).- Ensure the sample extract is completely dry before adding the derivatization reagent.- Use a catalyst, such as Trimethylchlorosilane (TMCS), with your silylating agent (e.g., BSTFA + 1% TMCS).[1] |
| Degradation of derivatization reagent. | - Use fresh derivatization reagents. Store them under inert gas and in a desiccator.- Prepare the derivatization mixture immediately before use.[2] | |
| Presence of water in the sample or reagents. | - Dry the sample extract thoroughly under a stream of nitrogen.- Use anhydrous solvents and reagents. | |
| Matrix interference. | - Employ a robust sample cleanup procedure, such as Solid-Phase Extraction (SPE), prior to derivatization.[3] | |
| Multiple Derivative Peaks | Formation of different silylated products (e.g., O-TMS and N,O-bis-TMS). | - Derivatization of clenbuterol with silylating agents can yield a major O-TMS product and a minor N,O-bis-TMS product.[4] This is a known phenomenon.- Optimize derivatization conditions (time, temperature, reagent ratio) to favor the formation of a single, stable derivative.- Select specific ions for the desired derivative in your MS method to ensure accurate quantification. |
| Side reactions or presence of impurities. | - Ensure the purity of your clenbuterol standard and reagents.- Clean the GC inlet and column to remove any potential sources of contamination. | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC system (inlet liner, column). | - Use a deactivated inlet liner.- Condition the GC column according to the manufacturer's instructions.- Trim the first few centimeters of the column if it has become contaminated. |
| Improper derivatization. | - Ensure the derivatization reaction has gone to completion. Incomplete derivatization can leave polar sites on the analyte, leading to tailing. | |
| Column overload. | - Dilute the sample or reduce the injection volume. | |
| Unstable Derivative / Poor Reproducibility | Hydrolysis of the TMS derivative. | - Analyze the derivatized samples as soon as possible.- If storage is necessary, keep the derivatized samples at low temperatures (e.g., -20°C) to minimize degradation.[5] One study found that TMS derivatives were stable for up to 72 hours at -20°C. |
| Inconsistent derivatization conditions. | - Precisely control the reaction time, temperature, and reagent volumes for all samples and standards. | |
| Low Ion Intensity in MS | Fragmentation of the TMS derivative in the ion source. | - Trimethylsilyl derivatives of clenbuterol can be prone to extensive fragmentation under Electron Ionization (EI) conditions, leading to a low abundance of the molecular ion.- Consider using a softer ionization technique if available.- An alternative is to use a derivatizing agent that forms a more stable derivative, such as chloromethyldimethylchlorosilane (CMDCS) to form a cyclic dimethylsilyl derivative, which has been reported to produce a stable molecular ion at m/z 346. |
Quantitative Method Performance Data
The following table summarizes performance data from various validated GC-MS methods for clenbuterol analysis, highlighting the limits of detection (LOD) and quantification (LOQ), and recovery rates.
| Derivatization Reagent | Matrix | LOD | LOQ | Recovery (%) | Reference |
| Trimethylboroxine | Plasma | 0.5 ng/mL | 1.5 ng/mL | 89 - 101 | |
| Trimethylboroxine | Urine | 0.2 ng/µL | 0.7 ng/µL | 91 - 95 | |
| N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) with NH₄I | Human Urine | 2 ng/mL (GC-MS), 0.03 ng/mL (GC-MS/MS) | - | 86 - 112 | |
| BSTFA + 1% TMCS | Meat | - | 0.1 µg/kg | 72.0 - 84.2 |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for clenbuterol analysis by GC-MS?
Clenbuterol is a polar molecule with low volatility due to the presence of hydroxyl and amine functional groups. These characteristics make it unsuitable for direct analysis by GC. Derivatization replaces the active hydrogens on these functional groups with less polar groups, such as a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, allowing it to be successfully analyzed by GC-MS.
Q2: Which derivatization reagent is best for clenbuterol?
The most commonly used and effective reagents are silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS). The choice between them can depend on the specific matrix and laboratory preference. BSTFA with 1% TMCS has been reported to be less laborious than MSTFA with 1% TMCS. For enhanced stability of the molecular ion, alternative reagents like chloromethyldimethylchlorosilane (CMDCS) or trimethylboroxine can be considered.
Q3: I am seeing two peaks for my derivatized clenbuterol standard. Is this normal?
Yes, it is not uncommon to observe more than one peak for derivatized clenbuterol. Silylation can occur at the hydroxyl group (O-TMS), which is the major product, and also at the amino group, leading to a bis-derivatized product (N,O-TMS). The ratio of these products can be influenced by the reaction conditions. For quantitative analysis, it is crucial to identify the main derivative peak and use it consistently for calibration.
Q4: How can I improve the stability of my clenbuterol derivative?
The stability of trimethylsilyl (TMS) derivatives can be a significant issue. To improve stability:
-
Work under anhydrous conditions: Moisture will rapidly hydrolyze the TMS derivative.
-
Analyze samples promptly: Inject the derivatized samples into the GC-MS as soon as possible after preparation.
-
Store properly: If immediate analysis is not possible, store the derivatized samples tightly capped at low temperatures (-20°C is recommended) to slow down degradation.
Q5: What are the key mass fragments to monitor for the clenbuterol-TMS derivative?
For the common TMS derivative of clenbuterol, characteristic ions are often observed at m/z ratios of 86 (the base peak), 243, 245, 262, 264, and 333. When using a cyclic dimethylsilyl derivative with CMDCS, the molecular ion can be observed at m/z 346. It is essential to confirm the fragmentation pattern in your own system using a certified reference standard.
Experimental Protocols
Below are detailed methodologies for common clenbuterol derivatization procedures.
Protocol 1: Derivatization with BSTFA + 1% TMCS
This protocol is adapted from methodologies commonly used for the analysis of clenbuterol in biological matrices.
1. Sample Preparation and Extraction: a. Homogenize the sample (e.g., tissue, urine). b. Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the clenbuterol from the matrix. c. Evaporate the final extract to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to remove all residual water and solvent.
2. Derivatization: a. To the dry residue, add 50 µL of a derivatization mixture of BSTFA + 1% TMCS. b. Tightly cap the vial and vortex for 30 seconds. c. Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.
3. Analysis: a. Cool the vial to room temperature. b. If necessary, the sample can be reconstituted in a suitable solvent like toluene or hexane. c. Inject 1-2 µL of the derivatized sample into the GC-MS.
Protocol 2: Derivatization with MSTFA
This protocol is based on procedures often employed in doping control analysis.
1. Sample Preparation and Extraction: a. Follow the same sample preparation and extraction steps as in Protocol 1 to obtain a dry residue.
2. Derivatization: a. To the dry residue, add 50 µL of MSTFA (optionally with a catalyst like ammonium iodide). b. Tightly cap the vial and vortex thoroughly. c. Heat the vial at 75°C for 90 minutes.
3. Analysis: a. Cool the vial to room temperature. b. Inject an aliquot of the derivatized sample directly into the GC-MS.
Visualizations
Experimental Workflow for Clenbuterol GC-MS Analysis
Caption: General workflow for clenbuterol analysis by GC-MS, from sample preparation to data analysis.
Troubleshooting Logic for Poor Derivatization
Caption: A decision tree for troubleshooting common causes of poor clenbuterol derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. Clenbuterol - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring linearity of calibration curve for clenbuterol quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure the linearity of their calibration curves for clenbuterol quantification.
Troubleshooting Guide: Non-Linear Calibration Curves
This guide addresses specific issues that can lead to a loss of linearity in your clenbuterol calibration curve.
Question: My calibration curve is flattening out at higher concentrations. What is the likely cause and how can I fix it?
Answer: This is a common issue, often indicative of detector saturation or column overload.
-
Detector Saturation: The detector has a limited dynamic range. At high analyte concentrations, its response may no longer be proportional to the amount of analyte present.
-
Solution: Reduce the injection volume or dilute the higher concentration standards. If using mass spectrometry, you may need to adjust detector settings, but be aware that this can affect sensitivity at lower concentrations.
-
-
Column Overload: The stationary phase of your chromatography column has a finite capacity. Injecting a sample that is too concentrated can lead to peak broadening and a non-linear response.[1]
-
Solution: Lower the concentration of your highest calibration standards to stay within the linear range of the column.[1]
-
-
Ion Suppression (LC-MS/MS): In mass spectrometry, high concentrations of the analyte or co-eluting matrix components can suppress the ionization of clenbuterol, leading to a decreased signal at higher concentrations.
-
Solution: Dilute your samples and standards. The use of an internal standard, such as a deuterated form of clenbuterol (e.g., clenbuterol-D9), is highly recommended to compensate for these effects.[2]
-
Question: My calibration curve is not linear across the entire range and shows a poor correlation coefficient (R² < 0.99). What should I investigate?
Answer: A poor correlation coefficient suggests inconsistent or inaccurate measurements across your calibration range. Several factors could be responsible.
-
Inaccurate Standard Preparation: Errors in pipetting, dilution, or the initial stock solution concentration will directly impact the accuracy of your calibration curve.
-
Solution: Prepare fresh standards using calibrated pipettes. It is good practice to prepare standards independently and not from serial dilutions of a single stock, as this can propagate errors.[3] Analyze the standards in a random order to minimize any systematic error related to injection sequence.[3]
-
-
Matrix Effects: Components in your sample matrix (e.g., urine, plasma, tissue extract) can interfere with the analysis, causing signal enhancement or suppression.
-
Solution: Use a matrix-matched calibration curve, where you spike blank matrix with known concentrations of clenbuterol standards. Alternatively, employ effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
-
Instrument Variability: Issues with the autosampler, pump, or detector can introduce variability.
-
Solution: Perform system suitability tests before running your calibration curve to ensure the instrument is performing correctly. Check for consistent peak areas and retention times with repeated injections of a single standard. The use of an internal standard can help correct for minor variations in instrument performance.
-
-
Inappropriate Calibration Range: The selected concentration range may not be linear for your specific method and instrument.
-
Solution: Narrow the calibration range. You may need to prepare separate calibration curves for different concentration ranges if your samples vary widely.
-
Workflow & Troubleshooting Logic
The following diagrams illustrate a typical workflow for clenbuterol quantification and a logical approach to troubleshooting non-linearity.
Caption: Experimental workflow for clenbuterol quantification.
Caption: Troubleshooting logic for non-linear calibration curves.
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for clenbuterol quantification?
The linear range for clenbuterol quantification can vary significantly depending on the analytical technique and the matrix. However, ranges from sub-ng/mL to hundreds of ng/mL are commonly reported. For high-sensitivity methods like UHPLC-MS/MS, linear ranges can be as low as 20-500 pg/mL in meat samples or 0.1-1.6 ng/g in liver. For analysis in biological fluids like urine or serum, ranges of 5-500 ng/mL are often used.
| Method | Matrix | Typical Linear Range | Correlation (R²) | Reference |
| UHPLC-MS/MS | Urine | 0.1 - 100 ng/mL | > 0.999 | |
| UHPLC-MS/MS | Beef Sausage | 20 - 500 pg/mL | 0.9998 | |
| LC-MS/MS | Bovine Liver | 0.1 - 1.6 ng/g | 0.9910 | |
| RP-HPLC | Bulk Drug | 25 - 75 µg/mL | > 0.99 | |
| SPME-LC-UV | Urine / Serum | 5 - 500 ng/mL | > 0.998 |
Q2: What is an acceptable correlation coefficient (R²) for a clenbuterol calibration curve?
For regulatory and validation purposes, a correlation coefficient (R²) of ≥ 0.99 is generally considered the minimum for a linear fit. Many validated methods report R² values greater than 0.995 or even 0.999.
Q3: Should I force the calibration curve through the origin (0,0)?
No, you should generally not force the origin. A non-zero intercept can be an important diagnostic tool. A significant positive intercept may indicate the presence of contamination or interference in the blank, while a negative intercept could suggest an error in the integration of low-concentration standards.
Q4: Is an internal standard necessary for clenbuterol quantification?
While not strictly required for every application, using a stable isotope-labeled internal standard (e.g., this compound) is highly recommended, especially for LC-MS/MS analysis. An internal standard is crucial for:
-
Correcting for variations in injection volume.
-
Compensating for matrix effects (ion suppression/enhancement).
-
Accounting for analyte loss during sample preparation.
Q5: Can I use a non-linear regression model for my calibration curve?
If your response is inherently non-linear (e.g., due to detector characteristics), a non-linear regression model, such as a quadratic fit (y = ax² + bx + c), can be used. However, you must validate this approach carefully. It is often preferable to identify the cause of the non-linearity and address it or narrow the calibration range to a linear portion. Using a weighted regression (e.g., 1/x or 1/x²) can also be beneficial, as it gives more weight to the lower concentration standards where the error is often smaller.
Example Experimental Protocol: Clenbuterol in Urine by UHPLC-MS/MS
This protocol provides a general methodology for establishing a linear calibration curve for clenbuterol quantification in urine.
1. Preparation of Standards and Reagents
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve clenbuterol hydrochloride in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a series of working standards.
-
Internal Standard (IS) Solution: Prepare a working solution of this compound (e.g., at 100 ng/mL).
-
Calibration Standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL): Spike blank human urine with appropriate volumes of the working standard solutions. Add a fixed volume of the IS solution to each standard.
2. Sample Preparation (Solid-Phase Extraction - SPE)
-
Dilution: Dilute 1 mL of each calibration standard (and any unknown samples) with a buffer (e.g., ammonium acetate).
-
SPE Conditioning: Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Loading: Load the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water and then methanol to remove interferences.
-
Elution: Elute the clenbuterol and internal standard with a suitable solvent (e.g., methanol containing a small percentage of formic acid or ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
3. UHPLC-MS/MS Analysis
-
Chromatographic Column: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM). Monitor at least two transitions for clenbuterol (e.g., m/z 277.1 → 203.0 and 277.1 → 168.0) and one for the internal standard.
4. Data Analysis
-
Integrate the peak areas for the clenbuterol and internal standard transitions.
-
Calculate the ratio of the clenbuterol peak area to the internal standard peak area.
-
Plot the peak area ratio (y-axis) against the known concentration of the calibration standards (x-axis).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
References
Technical Support Center: Achieving Low Limits of Detection for Clenbuterol in Urine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of clenbuterol in urine samples.
Frequently Asked Questions (FAQs)
Q1: What is a typical limit of detection (LOD) for clenbuterol in urine, and which analytical technique is most sensitive?
The limit of detection (LOD) for clenbuterol in urine can vary significantly depending on the analytical method and instrumentation used. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive technique, capable of achieving LODs in the low picogram per milliliter (pg/mL) range.[1][2] Gas chromatography-mass spectrometry (GC-MS) is also a common method, though it may have slightly higher detection limits.[3][4]
Q2: What are the most common sample preparation techniques for clenbuterol analysis in urine?
The most prevalent sample preparation techniques for extracting clenbuterol from urine are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[5] Online SPE coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (SPE-UHPLC-MS/MS) is a more automated and rapid approach that minimizes manual steps.
Q3: How can I minimize matrix effects in my urine analysis?
Matrix effects, where components of the urine interfere with the ionization of clenbuterol, can significantly impact accuracy and sensitivity. To mitigate these effects:
-
Use an isotopically labeled internal standard: Clenbuterol-d9 is commonly used to compensate for signal suppression or enhancement.
-
Optimize sample cleanup: Employing effective LLE or SPE protocols can remove many interfering substances.
-
Dilute the sample: A simple dilution of the urine sample can sometimes reduce the concentration of interfering matrix components.
-
Employ advanced chromatographic techniques: Methods like two-dimensional liquid chromatography can enhance separation from matrix components.
Q4: What are the critical parameters to optimize for LC-MS/MS analysis of clenbuterol?
For optimal LC-MS/MS performance, the following parameters should be carefully optimized:
-
Mass Spectrometry (MS) detection: This includes desolvation gas temperature and flow, capillary voltage, and fragmentor voltage.
-
Multiple Reaction Monitoring (MRM) transitions: Selecting specific and sensitive precursor-to-product ion transitions is crucial for both quantification and confirmation, helping to avoid false positives.
-
Chromatographic separation: The choice of the analytical column and mobile phase composition is vital for good peak shape and separation from interferences.
Troubleshooting Guides
Issue 1: High Limit of Detection (LOD) or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Suboptimal Sample Preparation | Review and optimize your LLE or SPE protocol. Ensure the pH of the urine sample is correctly adjusted for efficient extraction. Consider trying an alternative extraction method, such as online SPE. |
| Matrix Effects | Incorporate an isotopically labeled internal standard (e.g., this compound) to normalize the signal. Evaluate the impact of sample dilution on signal intensity. |
| Inefficient Ionization | Optimize MS parameters, including electrospray voltage, gas flows, and temperatures. Ensure the mobile phase composition is compatible with efficient ionization. |
| Incorrect MRM Transitions | Verify that you are using the most sensitive and specific MRM transitions for clenbuterol. |
Issue 2: Poor Peak Shape or Chromatographic Resolution
| Potential Cause | Troubleshooting Step |
| Inappropriate Analytical Column | Ensure the column chemistry (e.g., C18) is suitable for clenbuterol analysis. Check for column degradation or contamination. |
| Suboptimal Mobile Phase | Adjust the mobile phase composition, including the organic modifier and any additives, to improve peak shape. Ensure the mobile phase is properly degassed. |
| Sample Overload | Inject a smaller volume of the sample extract or dilute the extract further. |
| Contamination of the LC System | Flush the LC system and column with appropriate solvents to remove any potential contaminants. |
Issue 3: High Background Noise or Interferences
| Potential Cause | Troubleshooting Step |
| Inadequate Sample Cleanup | Improve the selectivity of your sample preparation method. For SPE, ensure proper conditioning, loading, washing, and elution steps are followed. For LLE, consider a back-extraction step. |
| Contaminated Solvents or Reagents | Use high-purity solvents and freshly prepared reagents. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler. Inject blank samples between experimental samples to check for carryover. |
| Non-Specific MRM Transitions | Select more specific MRM transitions to reduce the detection of interfering compounds. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for clenbuterol in urine achieved by various analytical methods.
| Analytical Method | Sample Preparation | LOD | LOQ | Reference |
| SPE-UHPLC-MS/MS | Online SPE | 0.0125 ng/mL | 0.1 ng/mL | |
| LC-MS/MS | Liquid-Liquid Extraction | 2 pg/mL | Not Reported | |
| HPLC-UV/Electrochemical | SPE | 0.5 ng/mL | Not Reported | |
| HPLC-UV | C8 Extraction Disks | ~10 ng/mL | Not Reported | |
| HPLC-UV | Molecularly Imprinted Polymer SPE | 0.5 ng/mL | Not Reported | |
| GC-MS (SIM) | Liquid-Liquid Extraction | 2 ng/mL | Not Reported | |
| GC-HRMS | Liquid-Liquid Extraction | 0.06 ng/mL | Not Reported | |
| GC-MS/MS | Liquid-Liquid Extraction | 0.03 ng/mL | Not Reported | |
| GC-MS | Liquid-Liquid Extraction | 0.2 ng/mL | 0.7 ng/mL |
Experimental Protocols
Protocol 1: Online SPE-UHPLC-MS/MS for Clenbuterol in Urine
This protocol is based on a method that provides rapid and sensitive analysis with minimal sample handling.
1. Sample Preparation:
-
Dilute urine samples (e.g., 4-fold) with ultrapure water.
-
Add an internal standard (this compound) to a final concentration of 10 ng/mL.
-
Vortex the sample and transfer it to an autosampler vial.
2. Online SPE-UHPLC-MS/MS System:
-
Utilize a dual-pump LC system with a switching valve to couple the extraction column to the analytical column.
3. Online SPE Conditions:
-
Extraction Column: Use a suitable SPE column (e.g., C18).
-
Loading and Washing: Load the diluted urine sample onto the extraction column. Wash with an aqueous mobile phase to remove interferences.
-
Elution: Switch the valve to back-flush the clenbuterol from the extraction column onto the analytical column using the analytical mobile phase.
4. UHPLC Conditions:
-
Analytical Column: A C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid).
-
Flow Rate: As recommended for the column dimensions.
-
Column Temperature: 40 °C.
5. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific transitions for clenbuterol (e.g., m/z 277.1 → 168.0 and 277.1 → 132.0) and the internal standard.
-
Optimization: Optimize desolvation gas temperature (~350 °C), desolvation gas flow (~13 L/min), capillary voltage (~2500 V), and fragmentor voltage (~90 V).
Protocol 2: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS
This protocol describes a classic LLE method for the extraction of clenbuterol from urine.
1. Sample Preparation:
-
To 2 mL of urine, add 400 µL of 1 M hydrochloric acid and 2 µL of this compound internal standard solution.
-
Add 4 mL of methyl tert-butyl ether, shake for 10 minutes, and centrifuge at 2500 rpm for 5 minutes.
-
Discard the organic layer.
-
To the remaining aqueous phase, add 0.2 mL of 5 M aqueous potassium hydroxide and 4 mL of methyl tert-butyl ether.
-
Shake for 10 minutes and centrifuge at 2500 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness at 40 °C under vacuum.
-
Reconstitute the residue in a suitable volume of mobile phase.
2. LC-MS/MS Analysis:
-
Inject the reconstituted solution into the LC-MS/MS system.
-
Use a C18 column and a mobile phase gradient suitable for clenbuterol separation.
-
Set the MS/MS parameters as described in Protocol 1, monitoring for specific MRM transitions.
Visualizations
Caption: General experimental workflow for clenbuterol analysis in urine.
Caption: Troubleshooting logic for high limit of detection issues.
References
- 1. int.laborundmore.com [int.laborundmore.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Detection of clenbuterol at trace levels in doping analysis using different gas chromatographic-mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
impact of mobile phase composition on clenbuterol analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the analysis of clenbuterol.
Frequently Asked Questions (FAQs)
Q1: What is the typical mobile phase composition for reversed-phase HPLC analysis of clenbuterol?
A typical mobile phase for reversed-phase High-Performance Liquid Chromatography (HPLC) analysis of clenbuterol consists of a mixture of an aqueous buffer and an organic modifier. Commonly used organic modifiers are acetonitrile or methanol. The aqueous phase is often a buffer solution, such as sodium perchlorate or phosphate buffer, to control the pH.[1][2] For instance, a mobile phase of 0.05 M sodium dihydrogen phosphate (pH 3.0) and acetonitrile in an 80:20 (v/v) ratio has been successfully used.[2]
Q2: How does the organic modifier concentration in the mobile phase affect the retention time of clenbuterol?
Increasing the concentration of the organic modifier (e.g., acetonitrile) in the mobile phase will generally decrease the retention time of clenbuterol in reversed-phase HPLC.[1][3] This is because a higher organic content makes the mobile phase more nonpolar, leading to a faster elution of the relatively nonpolar clenbuterol from the nonpolar stationary phase. Conversely, decreasing the organic modifier concentration will increase the retention time.
Q3: What is the impact of mobile phase pH on clenbuterol analysis?
The pH of the mobile phase can significantly influence the retention and peak shape of clenbuterol, which is a basic compound. In reversed-phase HPLC, adjusting the pH of the mobile phase can alter the ionization state of clenbuterol. For basic compounds like clenbuterol, using a mobile phase with a pH below its pKa will result in the compound being in its ionized form, which can lead to better peak shapes and controlled retention on a C18 column. For example, a mobile phase with a pH of 3.0 has been shown to produce a sharp peak for clenbuterol.
Q4: Can the choice of organic modifier (acetonitrile vs. methanol) affect the analysis?
Yes, the choice between acetonitrile and methanol as the organic modifier can impact the separation. Acetonitrile and methanol have different polarities and elution strengths, which can affect selectivity and resolution. In some cases, one solvent may provide better resolution of clenbuterol from other components in the sample matrix. The optimal choice often depends on the specific column and other chromatographic conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the aqueous component of the mobile phase. For clenbuterol, a lower pH (e.g., 3.0) can improve peak shape by ensuring the analyte is in a single ionic form. |
| Sample solvent is too different from the mobile phase. | Whenever possible, dissolve the sample in the mobile phase. | |
| Column contamination. | Flush the column with a strong solvent or consider using a guard column to protect the analytical column. | |
| Shifting Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a reliable gradient proportioning valve if running a gradient method. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes. | |
| Column aging. | Over time, the stationary phase can degrade. If retention times consistently decrease and peak shape deteriorates, it may be time to replace the column. | |
| Low Resolution/Poor Separation | Mobile phase composition is not optimized. | Adjust the ratio of the organic modifier to the aqueous buffer. A lower percentage of organic modifier will generally increase retention and may improve resolution. |
| Incorrect mobile phase pH. | Optimize the pH to improve the separation between clenbuterol and interfering peaks. | |
| Flow rate is too high. | A lower flow rate can sometimes improve resolution, although it will increase the analysis time. | |
| High Backpressure | Clogged frit or column. | Filter all mobile phases and samples before use. If backpressure is high, try back-flushing the column (if the manufacturer allows) or replacing the column frit. |
| Mobile phase viscosity. | Certain mobile phase compositions, especially at lower temperatures, can have high viscosity. Ensure the pressure is within the operating limits of the HPLC system and column. |
Quantitative Data Summary
Table 1: Effect of Acetonitrile Concentration on Chromatographic Parameters for Clenbuterol Enantiomers
| Acetonitrile (% v/v) | Resolution (Rs) | Separation Factor (α) |
| 16 | 3.78 | 1.53 |
Note: This data is for the separation of clenbuterol enantiomers using a specific chiral stationary phase. The optimal acetonitrile concentration may vary for other applications.
Table 2: Retention Times of Clenbuterol Under Different HPLC Conditions
| Mobile Phase Composition | Column | Retention Time (min) | Reference |
| 0.05 M NaH2PO4 (pH 3.0) / Acetonitrile (80/20, v/v) | Cosmosil 5C18-MS (150 mm x 2.0 mm, 5 µm) | 5.6 | |
| Acetonitrile / 0.3 M Sodium Perchlorate (16:84, v/v) | OJ-RH (chiral column) | R-(-)-clenbuterol: 18.64, S-(+)-clenbuterol: 24.94 | |
| 0.1% TFA in Water / Acetonitrile (60:40, v/v) | Agilent Zorbax Bonus-RP C18 (250 x 4.6 mm, 5µ) | 3.87 |
Experimental Protocols
Method 1: HPLC Analysis of Clenbuterol in Pork, Beef, and Hog Liver
-
Instrumentation: High-Performance Liquid Chromatograph
-
Column: Waters Cosmosil 5C18-MS (150 mm × 2.0 mm, 5 µm)
-
Mobile Phase: A mixture of 0.05 M sodium dihydrogen phosphate (adjusted to pH 3.0 with phosphoric acid) and acetonitrile (80:20, v/v).
-
Flow Rate: 0.2 mL/min
-
Detection: UV absorbance at 212 nm
-
Sample Preparation:
-
Homogenize 5 g of the sample.
-
Extract with 0.4 N perchloric acid.
-
Perform a liquid-liquid extraction with diethyl ether.
-
Back-extract the clenbuterol into 0.2 M sulfuric acid.
-
Inject the aqueous layer into the HPLC system.
-
Method 2: Enantioselective HPLC Analysis of Clenbuterol
-
Instrumentation: High-Performance Liquid Chromatograph
-
Column: OJ-RH (cellulose-based polysaccharide chiral stationary phase)
-
Mobile Phase: A mixture of acetonitrile and 0.3 M sodium perchlorate (16:84, v/v).
-
Flow Rate: 0.9 mL/min
-
Detection: UV absorbance at 247 nm
-
Sample Preparation (for plasma):
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol and water.
-
Load the plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute clenbuterol with an appropriate solvent.
-
Evaporate the eluent and reconstitute the residue in the mobile phase.
-
Visualizations
Caption: General experimental workflow for clenbuterol analysis.
Caption: Impact of mobile phase parameters on analytical outcomes.
References
Technical Support Center: Managing Instrument Contamination in Trace Clenbuterol Analysis
Welcome to the Technical Support Center for trace clenbuterol analysis. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage instrument contamination, ensuring the accuracy and reliability of your analytical results.
Troubleshooting Guides
This section provides solutions to common problems encountered during trace clenbuterol analysis.
Problem: I am seeing a clenbuterol peak in my blank injections.
This indicates carryover from a previous high-concentration sample or systemic contamination of your instrument. Follow these steps to diagnose and resolve the issue.
Step 1: Differentiate between Carryover and System Contamination.
-
Carryover: The peak area of the contaminant will decrease with each subsequent blank injection.
-
System Contamination: The peak area of the contaminant will remain relatively constant across multiple blank injections.
Step 2: Identify the Source of Contamination.
A systematic approach is crucial to pinpoint the source of the contamination. The following workflow can help isolate the contaminated component.
Experimental Workflow for Diagnosing Contamination
Caption: A logical workflow for diagnosing the source of clenbuterol contamination.
Step 3: Implement Targeted Cleaning Procedures.
Once the source is identified, follow the appropriate cleaning protocol below.
FAQs: Instrument Cleaning and Contamination Prevention
This section addresses frequently asked questions regarding cleaning protocols and preventative measures.
Q1: What are the most common sources of clenbuterol contamination in a laboratory?
A1: Common sources include:
-
Autosampler: The injection needle, rotor seal, and sample loop are frequent culprits of carryover.
-
LC System: Tubing, fittings, and valves can retain clenbuterol, especially if there are any dead volumes.
-
Chromatography Column: The column itself can be a significant source of carryover.
-
Mobile Phase: Contaminated solvents or additives can introduce a constant background of clenbuterol.
-
Glassware and Sample Preparation Tools: Improperly cleaned vials, pipette tips, and other labware can introduce contamination.
Q2: What is a standard procedure to assess clenbuterol carryover?
A2: A common method is to inject a blank sample immediately following the highest concentration standard of your calibration curve. The response in the blank should be minimal. Regulatory guidelines often state that the carryover peak should not be more than 20% of the lower limit of quantification (LLOQ).
Q3: What are effective cleaning solutions for removing clenbuterol from an LC-MS/MS system?
A3: Clenbuterol is a basic compound. Therefore, acidic wash solutions are generally effective at neutralizing and removing it. A combination of organic and aqueous washes is recommended.
Recommended Wash Solvents for Clenbuterol Contamination
| Solvent Composition | Purpose |
| 90:10 Water:Acetonitrile with 0.1% Formic Acid | Initial flush to remove polar components and protonate clenbuterol. |
| 100% Methanol | To remove moderately polar residues. |
| 100% Acetonitrile | To remove non-polar residues. |
| 75:25 Acetonitrile:Isopropanol | A stronger organic wash for persistent non-polar contaminants. |
Q4: How can I prevent clenbuterol contamination in the first place?
A4: Proactive prevention is key:
-
Dedicated Consumables: If possible, use dedicated columns, tubing, and vials for high-concentration clenbuterol samples.
-
Optimized Wash Methods: Incorporate a robust needle and injection port wash step in your analytical method, using a strong, appropriate solvent.
-
Blank Injections: Strategically place blank injections in your sample sequence, especially after high-concentration samples.
-
Proper Lab Hygiene: Regularly clean lab surfaces and equipment. Use fresh solvents and dispose of waste properly.
Experimental Protocols
This section provides detailed methodologies for key procedures related to managing clenbuterol contamination.
Protocol 1: Assessing Instrument Carryover for Clenbuterol
Objective: To quantify the amount of clenbuterol carryover in the LC-MS/MS system.
Materials:
-
Clenbuterol standard at the upper limit of quantification (ULOQ).
-
Blank matrix (e.g., drug-free urine, plasma, or mobile phase).
-
LC-MS/MS system.
Procedure:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions of your analytical method.
-
Inject the ULOQ clenbuterol standard.
-
Immediately following the ULOQ injection, inject a blank matrix sample using the same analytical method.
-
If a peak is observed in the blank injection at the retention time of clenbuterol, integrate the peak area.
-
Calculate the percent carryover using the following formula:
% Carryover = (Peak Area in Blank / Peak Area of LLOQ) * 100
Acceptance Criteria: The carryover in the blank sample following the high concentration standard should not be greater than 20% of the lower limit of quantification (LLOQ).
Protocol 2: General Cleaning Procedure for an LC System Contaminated with Clenbuterol
Objective: To remove clenbuterol residues from the liquid chromatography system.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade isopropanol
-
Formic acid (or other suitable acid)
Procedure:
-
Disconnect the column and any guard columns. Connect a union in their place.
-
Flush with 90:10 Water:Acetonitrile with 0.1% Formic Acid: Pump at a low flow rate (e.g., 0.2 mL/min) for 30 minutes. This acidic wash helps to protonate and solubilize the basic clenbuterol molecule.
-
Flush with 100% Methanol: Pump for 30 minutes to remove a broad range of contaminants.
-
Flush with 100% Acetonitrile: Pump for 30 minutes.
-
Flush with 75:25 Acetonitrile:Isopropanol: For persistent contamination, this stronger organic wash can be effective. Pump for 30-60 minutes.
-
Re-equilibrate the system: Flush with the initial mobile phase conditions of your analytical method until the baseline is stable.
-
Reconnect the column and equilibrate until a stable baseline is achieved before running samples.
Workflow for LC System Cleaning
Caption: A step-by-step workflow for cleaning a clenbuterol-contaminated LC system.
Quantitative Data Summary
The effectiveness of cleaning procedures can be evaluated by measuring the reduction in background signal or carryover. While specific quantitative data for clenbuterol is often proprietary to individual laboratories, the following table provides a general expectation of carryover levels for well-maintained LC-MS/MS systems.
Expected Carryover Levels in Trace Analysis
| System Component | Typical Carryover Contribution | Achievable Carryover with Optimized Cleaning |
| Autosampler Needle | High | < 0.01% |
| Injection Valve Rotor Seal | Medium to High | < 0.005% |
| Column | Medium | < 0.05% |
| Total System | Variable | < 0.1% |
Note: These values are illustrative and can vary significantly based on the analyte, matrix, and specific instrumentation.
By implementing these troubleshooting guides, FAQs, and protocols, you can effectively manage and mitigate instrument contamination in your trace clenbuterol analysis, leading to more accurate and reliable data.
Clenbuterol Confirmatory Analysis Technical Support Center
Welcome to the technical support center for clenbuterol confirmatory analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation
Question: I'm observing low recovery of clenbuterol from my samples after solid-phase extraction (SPE). What are the possible causes and solutions?
Answer: Low recovery during SPE can stem from several factors. Here's a troubleshooting guide:
-
Inadequate Cartridge Conditioning/Equilibration: Ensure the SPE cartridge is properly conditioned with the recommended solvent (e.g., methanol) and then equilibrated with the loading buffer. Skipping or rushing this step can lead to poor retention of clenbuterol.
-
Incorrect pH of Loading Solution: The pH of your sample should be optimized for clenbuterol retention. For cation-exchange SPE, a mildly acidic medium is often used to ensure clenbuterol is protonated.[1]
-
Sample Overload: Exceeding the binding capacity of the SPE sorbent will cause the analyte to elute during the loading phase. Consider reducing the sample volume or using a higher capacity cartridge.
-
Inappropriate Wash Solvents: The wash solvent should be strong enough to remove interferences but weak enough to not elute clenbuterol. If you suspect analyte loss during this step, try a less polar organic solvent or decrease the organic percentage in the wash solution.
-
Inefficient Elution: Clenbuterol may be too strongly retained on the sorbent. Ensure your elution solvent is strong enough to disrupt the interaction. For example, using a methanolic solution with a small percentage of a volatile base like ammonium hydroxide can improve elution from a cation-exchange sorbent.
Question: My baseline is noisy, and I'm seeing many interfering peaks in my chromatogram. How can I improve my sample clean-up?
Answer: A noisy baseline and interfering peaks are often due to matrix effects, where co-extracted compounds interfere with the detection of the analyte. Here are some strategies to enhance selectivity:
-
Optimize SPE: Employ a more selective SPE sorbent. Molecularly Imprinted Polymers (MIPs) can offer higher selectivity for clenbuterol compared to standard C18 or cation-exchange sorbents.
-
Liquid-Liquid Extraction (LLE): LLE can be an effective clean-up step before or after SPE.[2] A multi-step LLE with solvents of varying polarity can remove a broad range of interferences.
-
Two-Dimensional LC (2D-LC): An online SPE setup, which is a form of 2D-LC, can significantly improve clean-up by transferring the analyte from the first dimension (extraction column) to the second dimension (analytical column) while diverting the unretained matrix components to waste.[2][3]
Question: What are the common sample preparation techniques for different matrices?
Answer: The choice of sample preparation depends on the complexity of the matrix.
| Matrix | Common Preparation Techniques |
| Urine | Dilution, enzymatic hydrolysis (with β-glucuronidase), followed by SPE or LLE. |
| Hair | Pulverization, incubation in an acidic medium, followed by SPE. |
| Animal Tissue (e.g., Liver, Muscle) | Homogenization, extraction with a buffer or organic solvent, followed by SPE or LLE. |
| Feed | Grinding, extraction with an appropriate solvent, followed by clean-up using SPE. |
Chromatography & Mass Spectrometry (LC-MS/MS & GC-MS)
Question: I am getting false positive results in my LC-MS/MS analysis. How can I increase the specificity of my method?
Answer: False positives can arise from isobaric interferences. To enhance specificity:
-
Select More Specific Ion Transitions: While the transitions m/z 277.1 → 203.0 and 277.1 → 259.1 are commonly used, endogenous substances in the matrix can sometimes produce these same transitions. Consider using more specific transitions like m/z 277.1 → 132.0 and 277.1 → 168.0, which have been shown to reduce false positives.
-
Optimize Collision Energy: Fine-tuning the collision energy for each transition can help to maximize the signal of the target analyte while minimizing the signal from interfering compounds.
-
Improve Chromatographic Separation: Ensure baseline separation of clenbuterol from any known interferences. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.
Question: My GC-MS analysis of clenbuterol is showing poor sensitivity and peak shape. What could be the issue?
Answer: Clenbuterol is a polar and non-volatile compound, making it unsuitable for direct GC-MS analysis. Derivatization is necessary to improve its volatility and chromatographic behavior.
-
Inefficient Derivatization: Ensure the derivatization reaction goes to completion. Common derivatizing agents for clenbuterol include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of trimethylchlorosilane (TMCS) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) derivative. Incomplete derivatization will result in poor peak shape and low response.
-
Derivative Instability: Some derivatives can be sensitive to moisture. Ensure your sample extracts are completely dry before adding the derivatizing agent and use an inert solvent.
-
Injector Temperature: An injector temperature that is too low can lead to poor volatilization of the derivative, while a temperature that is too high can cause degradation. Optimize the injector temperature for your specific derivative.
Question: What are the recommended confirmatory ions for clenbuterol in GC-MS and LC-MS/MS?
Answer: The selection of precursor and product ions is critical for confirmatory analysis.
LC-MS/MS (Positive ESI)
| Precursor Ion (m/z) | Product Ions (m/z) | Notes |
| 277.1 | 203.0, 259.1 | Commonly used but can be prone to interferences. |
| 277.1 | 132.0, 168.0, 140.0 | More specific transitions that can help reduce false positives. |
GC-MS (after TMS derivatization)
| Precursor Ion (m/z) | Product Ions (m/z) | Notes |
| 335 (M-15) | 86, 227, 300 | The ion at m/z 86 is often the base peak but is not very specific. Using multiple, more specific ions is crucial for confirmation. |
Experimental Protocols
Protocol 1: Clenbuterol Analysis in Urine by LC-MS/MS
This protocol is a generalized procedure based on common practices.
-
Sample Pre-treatment:
-
To 2 mL of urine, add an internal standard (e.g., clenbuterol-d9).
-
Add 1 mL of 0.8 M phosphate buffer (pH 7.0) and vortex.
-
For enhanced clean-up, an optional LLE step can be included by washing the sample with a non-polar solvent like n-hexane to remove lipids.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute clenbuterol with 3 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor at least two specific transitions for confirmation (e.g., 277.1 → 132.0 and 277.1 → 168.0).
-
Protocol 2: Clenbuterol Analysis in Hair by GC-MS
This protocol is a generalized procedure based on established methods.
-
Sample Preparation:
-
Wash hair samples with dichloromethane to remove external contamination.
-
Dry the hair and pulverize it using a ball mill.
-
Weigh 100 mg of pulverized hair into a glass tube.
-
Add an internal standard (e.g., metoprolol).
-
Add 1 mL of 0.1 M HCl and incubate at 60°C for 1 hour to extract clenbuterol.
-
Centrifuge and collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Perform SPE as described in Protocol 1, adjusting the pH of the extract to be suitable for loading.
-
-
Derivatization:
-
Evaporate the eluate from SPE to dryness.
-
Add 50 µL of a derivatizing agent (e.g., 1% TMCS in BSTFA) and 50 µL of ethyl acetate.
-
Heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Column: A non-polar column such as a DB-5ms or equivalent.
-
Injector: Splitless injection.
-
Oven Program: A temperature gradient from around 100°C to 300°C.
-
Ionization: Electron Ionization (EI).
-
MS Mode: Selected Ion Monitoring (SIM) of characteristic ions of the clenbuterol derivative.
-
Visualizations
Caption: LC-MS/MS workflow for clenbuterol analysis.
Caption: GC-MS workflow for clenbuterol analysis in hair.
Caption: Troubleshooting logic for clenbuterol analysis.
References
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Clenbuterol Analysis Using Clenbuterol-d9
For researchers, scientists, and drug development professionals, the accurate quantification of clenbuterol is critical for applications ranging from doping control in sports to ensuring food safety. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Clenbuterol-d9 as an internal standard with alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist in method selection and implementation.
This compound, a deuterated analog of clenbuterol, is widely used as an internal standard in quantitative analysis to improve the accuracy and precision of the measurement by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3]
Performance Comparison of Analytical Methods for Clenbuterol
The LC-MS/MS method with this compound internal standard demonstrates superior sensitivity and specificity compared to other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The following tables summarize the key validation parameters for these methods.
| Validation Parameter | LC-MS/MS with this compound | GC-MS | ELISA |
| Limit of Detection (LOD) | 0.0125 - 4 pg/mL[4][5] | 0.03 - 2 ng/mL | ~0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.1 ng/mL - 13 pg/mL | 0.7 ng/mL - 5 ng/mL | Not typically reported |
| Linearity (Range) | 0.06 - 8.0 ng/mL | 5 - 100 ng/mL | Correlation-based |
| Precision (%RSD) | < 9.3% (Intra-day), < 15% (Inter-assay) | < 15% | < 2.5% |
| Accuracy/Recovery (%) | 93.1 - 98.7% | 86 - 112% | 72.0 - 84.2% |
| Specificity | High | Moderate to High | Prone to cross-reactivity |
| Throughput | High | Moderate (requires derivatization) | High |
Table 1: Comparison of Key Validation Parameters for Different Clenbuterol Analytical Methods.
Detailed Experimental Protocols
LC-MS/MS Method with this compound
This method is the gold standard for the confirmatory analysis of clenbuterol due to its high sensitivity and specificity.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To a 2 mL serum sample, add 2 mL of 0.1 M sodium phosphate buffer (pH 6.0).
-
Add a known amount of this compound internal standard solution.
-
Condition a solid-phase extraction column (e.g., C18) with methanol and water.
-
Load the sample onto the SPE column.
-
Wash the column with water and 1 M acetic acid to remove interferences.
-
Elute clenbuterol and the internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., Phenomenex Gemini NX C18).
-
Mobile Phase: A gradient of ammonium acetate buffer and methanol is commonly used.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clenbuterol: m/z 277.1 → 203.0 and 277.1 → 259.1 are commonly used for quantification and confirmation. Other transitions like 277.1 → 132.0 and 277.1 → 168.0 can enhance specificity.
-
This compound: m/z 286.1 → 203.9.
-
-
Optimization: Parameters such as desolvation gas temperature, desolvation gas flow, capillary voltage, and fragmentor voltage should be optimized for maximum signal intensity.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a reliable technique for clenbuterol analysis, though it typically requires a derivatization step.
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Urine samples are often hydrolyzed with β-glucuronidase to release conjugated clenbuterol.
-
The sample is then extracted with an organic solvent like methyl tert-butyl ether.
-
The organic extract is dried under a stream of nitrogen.
2. Derivatization:
-
The dried residue is derivatized with a reagent such as N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) to make the analyte volatile for GC analysis.
3. GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
Separation is achieved on a suitable capillary column.
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for screening or full scan mode for confirmation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the LC-MS/MS method and the logical relationship of its validation.
Figure 1: Experimental workflow for LC-MS/MS analysis of clenbuterol.
Figure 2: Key parameters for the validation of an analytical method.
References
- 1. This compound analytical standard 184006-60-8 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Traceable Reference Standard for Residue Analysis (CAS 129138-58-5) [witega.de]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Clenbuterol Analysis: GC-MS vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of clenbuterol is critical. This guide provides an objective comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for clenbuterol analysis, supported by experimental data and detailed protocols.
Clenbuterol, a potent β2-adrenergic agonist, is illicitly used as a growth promoter in livestock and as a performance-enhancing drug in athletes. Its detection at trace levels requires highly sensitive and specific analytical methods. While both GC-MS and LC-MS/MS are approved by regulatory bodies like the World Anti-Doping Agency (WADA) for this purpose, they differ significantly in their workflow, performance, and applicability.[1][2][3]
Performance Comparison at a Glance
A summary of the key quantitative performance parameters for GC-MS and LC-MS/MS in the analysis of clenbuterol is presented below. These values, compiled from various studies, highlight the superior sensitivity generally achieved with LC-MS/MS.
| Performance Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.02 ng/mL - 2 ng/mL[4][5] | 2 pg/mL - 0.0125 ng/mL |
| Limit of Quantification (LOQ) | 0.7 ng/mL - 1.5 ng/mL | 15 ng/kg - 0.1 ng/mL |
| Recovery | 86% - 112% | 63% - 95.5% |
| Linear Range | 0.06 - 8.0 ng/mL | 0.5 - 100 ng/mL |
| Precision (RSD%) | < 15% | < 4.2% (Intraday), < 9.3% (Interday) |
The Analytical Workflow: A Visual Comparison
The following diagram illustrates the key stages in the analysis of clenbuterol using GC-MS and LC-MS/MS, from sample preparation to data acquisition.
In-Depth Look at the Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS): The Traditional Approach
GC-MS has long been a reliable method for clenbuterol analysis. A key characteristic of this technique is the necessity of a derivatization step to increase the volatility and thermal stability of the clenbuterol molecule, making it suitable for gas chromatography.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Hydrolysis: Urine samples are often subjected to enzymatic hydrolysis (e.g., using β-glucuronidase) to release conjugated clenbuterol.
-
Extraction: This is typically performed using liquid-liquid extraction (LLE) with organic solvents like a mixture of diethylether and tert-butanol, or solid-phase extraction (SPE) for cleaner extracts.
-
Derivatization: The extracted and dried residue is derivatized, for instance, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium iodide catalyst or trimethylboroxine, to form a volatile trimethylsilyl (TMS) derivative. This step is crucial for successful GC analysis but can be time-consuming.
-
-
Instrumentation and Analysis:
-
Gas Chromatograph: A capillary column (e.g., HP-1MS) is used for separation. The oven temperature is programmed with an initial hold followed by a gradient to achieve optimal separation.
-
Mass Spectrometer: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity, targeting characteristic ions of the derivatized clenbuterol. Common ions monitored for the bis-TMS derivative include m/z 335, 337, 300, and 227.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard
LC-MS/MS has emerged as the preferred method for clenbuterol analysis due to its high sensitivity, specificity, and throughput, largely because it eliminates the need for the derivatization step.
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Extraction: Similar to GC-MS, sample preparation often involves LLE or SPE. A common approach for meat and liver samples includes an acid extraction followed by cleanup using C18 and strong cation-exchange (SCX) SPE cartridges. For urine, a simple dilution and centrifugation might be sufficient for some methods.
-
-
Instrumentation and Analysis:
-
Liquid Chromatograph: Reversed-phase chromatography is typically employed using a C18 column. The mobile phase usually consists of a gradient of an aqueous solution (e.g., with formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.
-
Tandem Mass Spectrometer: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for clenbuterol. Commonly used transitions include m/z 277.1 → 203.0 and 277.1 → 259.1. More recent methods utilize additional transitions like 277.1 → 132.0 and 277.1 → 168.0 to enhance specificity and reduce false positives.
-
Concluding Remarks
The choice between GC-MS and LC-MS/MS for clenbuterol analysis depends on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. While GC-MS remains a robust and reliable technique, its requirement for a time-consuming derivatization step is a significant drawback.
LC-MS/MS offers superior sensitivity, higher throughput by avoiding derivatization, and excellent specificity through MRM analysis. For high-throughput screening and confirmation of clenbuterol at very low concentrations, as required in anti-doping and food safety applications, LC-MS/MS is generally the more advantageous and widely adopted method. The development of advanced LC-MS/MS methods continues to push the boundaries of detection, ensuring the integrity of food production and fair play in sports.
References
The Analytical Edge: Why Clenbuterol-d9 is the Gold Standard for Clenbuterol Quantification
A Comparative Guide to Internal Standards in Clenbuterol Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of clenbuterol, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Clenbuterol-d9 against other internal standards, supported by experimental data, to underscore its superior performance in mass spectrometry-based assays.
The Critical Role of Internal Standards
In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting variations in sample preparation and instrumental analysis. An ideal internal standard should mimic the analyte's chemical and physical properties, co-elute with it, and not be present in the biological matrix being analyzed. Deuterated analogs of the analyte, such as this compound, are widely considered the most suitable internal standards due to their near-identical chemical behavior and distinct mass-to-charge ratio (m/z).
Performance Comparison: this compound vs. Other Internal Standards
The efficacy of an internal standard is primarily evaluated based on its ability to compensate for matrix effects and its recovery during sample preparation. The following tables summarize the performance of this compound in comparison to other deuterated and non-deuterated internal standards reported in various studies.
Table 1: Performance Metrics of this compound as an Internal Standard
| Parameter | Matrix | Recovery (%) | Matrix Effect (%) | Method | Reference |
| Recovery | Urine | 100.18 - 112.28 | < 12.5 | SPE-UHPLC-MS/MS | [1] |
| Recovery | Beef Sausages | 95.70 - 100.40 | Not specified | UHPLC-MS/MS | [2] |
| Linearity (r²) | Urine | 0.9999 | Not applicable | SPE-UHPLC-MS/MS | [1] |
| Linearity (R²) | Urine | 0.992 | Not applicable | GC-MS/MS | [3] |
| Accuracy | Urine | 93.1 - 98.7 | Not applicable | SPE-UHPLC-MS/MS | [1] |
| Precision (RSD%) | Urine | 1.26 - 8.99 | Not applicable | SPE-UHPLC-MS/MS |
Table 2: Performance of an Alternative Deuterated Internal Standard: Clenbuterol-d6
| Parameter | Matrix | Analyte Recovery (%) | Method | Reference |
| Recovery | Bovine Retina | 94 | ESI/LC/MS/MS | N/A |
Table 3: Comparison with a Non-Isotopically Labeled Internal Standard: Penbutolol
| Parameter | Matrix | Analyte Recovery (%) | Method | Reference |
| Recovery | Urine | > 90 | GC-MS | N/A |
The data clearly indicates that this compound consistently provides excellent recovery rates and effectively minimizes matrix effects, leading to high accuracy and precision in the quantification of clenbuterol. While other internal standards like Clenbuterol-d6 and Penbutolol have been used, the stable isotope-labeled this compound is the most structurally and chemically analogous internal standard to clenbuterol, making it the superior choice for compensating for analytical variability.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following are representative experimental protocols for the analysis of clenbuterol using this compound as an internal standard.
Protocol 1: Online Solid-Phase Extraction Coupled with UHPLC-MS/MS for Clenbuterol in Urine
This method is characterized by its minimal manual sample preparation steps, leading to high throughput and reproducibility.
-
Sample Preparation:
-
Dilute urine samples.
-
Add this compound internal standard solution.
-
Directly inject the sample into the online SPE-UHPLC-MS/MS system.
-
-
Online SPE-UHPLC-MS/MS Conditions:
-
SPE Column: To be specified by the referenced study.
-
Analytical Column: To be specified by the referenced study.
-
Mobile Phase: To be specified by the referenced study.
-
Mass Spectrometry: Tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for clenbuterol and this compound are monitored.
-
Protocol 2: UHPLC-MS/MS for Clenbuterol in Beef Sausages
This protocol is suitable for the analysis of clenbuterol in complex food matrices.
-
Sample Preparation:
-
Homogenize beef sausage samples.
-
Spike with this compound internal standard.
-
Perform extraction (details to be specified by the referenced study).
-
Inject the extract into the UHPLC-MS/MS system.
-
-
UHPLC-MS/MS Conditions:
-
Analytical Column: To be specified by the referenced study.
-
Mobile Phase: Isocratic or gradient elution with specified solvents.
-
Mass Spectrometry: ESI+ with MRM detection.
-
MRM Transitions: Optimized for clenbuterol and this compound.
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams, generated using Graphviz, depict the experimental workflows.
Conclusion
Based on the available experimental data, this compound stands out as the most reliable and effective internal standard for the quantification of clenbuterol in various biological matrices. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures robust compensation for matrix effects and procedural losses, resulting in superior accuracy, precision, and linearity. For researchers striving for the highest quality data in clenbuterol analysis, the use of this compound is strongly recommended.
References
A Researcher's Guide to Inter-Laboratory Comparison of Clenbuterol Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of clenbuterol is paramount. This guide provides a comprehensive comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs. We delve into the performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA) across various biological matrices.
Clenbuterol's Mechanism of Action: A Look at the Signaling Pathway
Clenbuterol exerts its effects by acting as a beta-2 adrenergic agonist.[1][2] Upon binding to beta-2 adrenergic receptors, it initiates a signaling cascade that leads to various physiological responses.[1][2] This pathway involves the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[1] Subsequently, cAMP activates protein kinase A (PKA), a key enzyme that mediates many of the cellular effects of clenbuterol, including smooth muscle relaxation and anabolic effects in skeletal muscle.
References
The Gold Standard: Deuterated Standards in Clenbuterol Analysis Deliver Superior Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of clenbuterol, the use of a deuterated internal standard is a critical component for achieving the highest levels of accuracy and precision. This guide provides a comprehensive comparison of analytical methodologies, underscoring the benefits of incorporating a deuterated standard, supported by experimental data and detailed protocols.
The illicit use of clenbuterol as a growth-promoting agent in livestock and as a performance-enhancing substance in sports necessitates highly reliable and sensitive analytical methods for its detection and quantification in various biological matrices.[1][2] The use of an isotopically labeled internal standard, such as deuterated clenbuterol (e.g., clenbuterol-d9), has become the benchmark in mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to compensate for matrix effects and variations in sample preparation and instrument response.[3][4][5]
Unparalleled Performance with Deuterated Standards: A Data-Driven Comparison
The inclusion of a deuterated internal standard significantly enhances the accuracy and precision of clenbuterol analysis. Accuracy, often expressed as recovery percentage, indicates how close the measured value is to the true value, while precision, typically represented by the relative standard deviation (%RSD) or coefficient of variation (%CV), reflects the reproducibility of the measurement.
| Analytical Method | Matrix | Internal Standard | Accuracy (% Recovery) | Precision (%RSD) / CV (%) | Limit of Quantification (LOQ) | Reference |
| SPE–UHPLC–MS/MS | Human Urine | This compound | 93.1% to 98.7% | 1.26% to 8.99% | 0.1 ng/mL | |
| LC-MS/MS | Horse Serum | This compound | Not explicitly stated, but method deemed reliable | Not explicitly stated, but method deemed reliable | 10 pg/mL | |
| UPLC-MS/MS | Beef | This compound | Not explicitly stated, but method deemed reliable | Not explicitly stated, but method deemed reliable | Linear range: 0.1–1.6 ng/g | |
| ESI/LC/MS/MS | Bovine Retina | d6-Clenbuterol | 94% | 9.4% | 2.5 ng/g | |
| GC-MS/MS | Human Urine | Not specified | 92.0% to 112.3% | < 15% | 0.06 ng/mL | |
| HPLC | Plasma | Not specified | Within-run: 0.20% - 3.06% error; Between-run: 0.36% - 2.27% error | Within-run: 1.59% - 2.88%; Between-run: 2.31% - 3.40% | 0.5 µg/ml | |
| ELISA | Meat | Not specified | 72.0% to 84.2% | < 2.5% | 0.1 µg/kg |
As evidenced in the table, methods employing a deuterated internal standard, particularly LC-MS/MS, consistently demonstrate high accuracy and precision. For instance, an SPE–UHPLC–MS/MS method for clenbuterol in human urine using this compound achieved remarkable accuracy (93.1% to 98.7%) and precision (1.26% to 8.99%). In contrast, while alternative methods like ELISA are useful for screening, they may exhibit lower recovery rates.
Experimental Workflows: A Closer Look
The general workflow for clenbuterol analysis using a deuterated standard coupled with mass spectrometry involves sample preparation, chromatographic separation, and mass spectrometric detection.
This diagram illustrates the key stages, from the initial spiking of the sample with the deuterated internal standard to the final data analysis. The use of the internal standard at the beginning of the process is crucial as it experiences the same sample processing and analytical variations as the target analyte, clenbuterol.
Detailed Experimental Protocols
LC-MS/MS Method for Clenbuterol in Human Urine
This protocol is based on a validated SPE–UHPLC–MS/MS method.
1. Sample Preparation:
-
To 1 mL of urine sample, add the deuterated internal standard (this compound).
-
Perform online Solid-Phase Extraction (SPE) for sample cleanup and concentration.
2. Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid to improve ionization.
-
Flow Rate: Appropriate for the column dimensions.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both clenbuterol and its deuterated internal standard. For example, for clenbuterol, a common transition is m/z 277.08→202.95, and for this compound, it is m/z 286.1→203.9.
4. Quantification:
-
The concentration of clenbuterol is determined by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing it to a calibration curve prepared with known concentrations of clenbuterol and a constant concentration of the internal standard.
Comparison with Alternative Methodologies
While LC-MS/MS and GC-MS with deuterated standards are considered the gold standard, other methods are also employed for clenbuterol analysis.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is less sensitive and specific than mass spectrometry-based methods. While it can be used, it is more susceptible to interference from other compounds in the matrix.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method. It is generally less accurate and precise than chromatographic methods and is prone to cross-reactivity, leading to false-positive results. Confirmation by a more specific method like LC-MS/MS is typically required.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clenbuterol in the horse: confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Navigating Clenbuterol Detection: A Comparative Guide to Analytical Instrumentation
For researchers, scientists, and drug development professionals, the accurate detection and quantification of clenbuterol is paramount. This guide provides an objective comparison of common analytical instruments used for clenbuterol assays, supported by experimental data to inform methodology and instrument selection.
Clenbuterol, a potent β2-adrenergic agonist, is subject to strict regulation in both therapeutic and athletic contexts. Its detection at trace levels requires sensitive and reliable analytical methods. This guide explores the cross-validation of clenbuterol assays between different instruments, focusing on performance, and providing detailed experimental protocols.
Performance Comparison of Analytical Instruments
The choice of analytical instrumentation is critical for achieving the desired sensitivity, specificity, and throughput in clenbuterol analysis. The following table summarizes the performance of commonly used platforms: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Comparison of Clenbuterol Assay Performance Across Different Instruments
| Parameter | GC-MS (SIM) | GC-HRMS | GC-MS/MS | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 2 ng/mL (urine)[1][2][3] | 0.06 ng/mL (urine)[1][2] | 0.03 ng/mL (urine) | 2 pg/mL (urine), 0.11 µg/kg (liver) | 1.2 - 11.1 ng/mL (urine) |
| Limit of Quantitation (LOQ) | 0.7 ng/µL (urine), 1.5 ng/mL (plasma) | Not specified | Not specified | 0.1 ng/mL (urine), 0.21 µg/kg (liver) | Not specified |
| Linear Range | 5 - 200 ng/mL | Not specified | 0.06 - 8.0 ng/mL | 0.1 - 50 ng/mL | Not specified |
| Recovery (%) | 91 - 95% (urine), 89 - 101% (plasma) | Not specified | 86 - 112% | ~95% | 72.0 - 84.2% (meat) |
| Precision (RSD) | High reliability and reproducibility | Not specified | < 15% (intra- and inter-assay) | 1.26% - 8.99% | < 2.5% (meat samples) |
| Specificity | Good, but potential for matrix interference | High | High | High | Potential for cross-reactivity |
| Throughput | Moderate | Moderate | Moderate | High | High |
| Derivatization Required | Yes | Yes | Yes | No | No |
| Primary Use | Screening and confirmation | Confirmation | Highly sensitive and specific confirmation | Screening and confirmation | Screening |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for common analytical techniques used in clenbuterol analysis.
Sample Preparation (Urine)
-
Hydrolysis: Urine samples are hydrolyzed with β-glucuronidase to release conjugated clenbuterol.
-
Extraction: The hydrolyzed sample is extracted with an organic solvent such as methyl tert-butyl ether.
-
Drying: The organic extract is dried under a stream of nitrogen.
-
Derivatization (for GC-based methods): The dried residue is derivatized using a reagent like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) with an ammonium iodide catalyst.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Mode: Selected Ion Monitoring (SIM) is often used for screening.
-
Application: Suitable as a screening tool, but may be subject to matrix interference at low concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrument: High-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 column is commonly used for separation.
-
Mobile Phase: A typical mobile phase consists of an ammonium acetate buffer and methanol.
-
Ionization: Electrospray ionization (ESI) in positive mode is frequently employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
Advantages: This method offers high sensitivity and specificity without the need for a derivatization step, making it suitable for high-throughput analysis.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A competitive immunoassay utilizing antibodies specific to clenbuterol.
-
Application: Primarily used for rapid screening of a large number of samples.
-
Consideration: Positive results from ELISA should be confirmed by a more specific method like GC-MS or LC-MS/MS due to the potential for cross-reactivity with structurally similar compounds.
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context of clenbuterol, the following diagrams are provided.
As a β2-adrenergic receptor agonist, clenbuterol initiates a signaling cascade that leads to various physiological effects, including bronchodilation and anabolic activity. The activation of the β2-adrenergic receptor by clenbuterol stimulates the Gs protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP-responsive element-binding protein (CREB). Phosphorylated CREB (p-CREB) acts as a transcription factor, modulating the expression of genes involved in metabolism.
References
Navigating the Labyrinth of Clenbuterol Analysis: A Guide to Proficiency Testing in Anti-Doping Laboratories
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of clenbuterol analysis is paramount. This guide provides a comprehensive comparison of analytical methodologies and delves into the framework of proficiency testing for anti-doping laboratories, offering a clear overview of the standards and challenges in detecting this potent β2-agonist.
Clenbuterol, a substance known for its therapeutic use in respiratory conditions, is also illicitly used as a performance-enhancing drug in sports due to its anabolic properties. Consequently, its detection in athletes' samples is a critical task for anti-doping laboratories worldwide. The World Anti-Doping Agency (WADA) orchestrates a rigorous accreditation and monitoring program for these laboratories, in which proficiency testing (PT), also known as the External Quality Assessment Scheme (EQAS), plays a pivotal role.
Participation in WADA's EQAS is a mandatory requirement for all accredited laboratories, ensuring a harmonized approach to sample analysis and interpretation of results. While specific performance data of individual laboratories in these PT schemes is not publicly disclosed to maintain confidentiality, this guide provides a comparative overview of the analytical methods employed, their performance characteristics, and the stringent standards set by WADA.
Comparing the Arsenal: Analytical Techniques for Clenbuterol Detection
The primary analytical challenge in clenbuterol testing lies in detecting minute concentrations in complex biological matrices like urine. Several sophisticated techniques are employed, each with its own set of strengths and limitations. The choice of method can significantly impact the limit of detection (LOD), specificity, and reliability of the results.
A study comparing different mass spectrometric techniques revealed significant variations in their detection capabilities. Gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode is often used as a screening tool. However, for confirmation of clenbuterol at concentrations below 2 ng/mL, more sensitive methods like gas chromatography-high resolution mass spectrometry (GC-HRMS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are necessary.[1] The GC-MS/MS method, in particular, has been demonstrated to be highly sensitive, specific, and reliable for clenbuterol detection in doping analysis.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique widely used in anti-doping laboratories.
Table 1: Comparison of Analytical Methods for Clenbuterol Detection in Urine
| Analytical Method | Typical Limit of Detection (LOD) | Key Advantages | Key Limitations |
| GC-MS (SIM) | 2 ng/mL[1] | Good for screening | Limited sensitivity for trace amounts |
| GC-HRMS | 0.06 ng/mL[1] | High mass accuracy and specificity | Higher instrumentation cost |
| GC-MS/MS | 0.03 ng/mL[1] | Excellent sensitivity and specificity | Requires derivatization |
| LC-MS/MS | pg/mL range | High sensitivity and specificity, no derivatization needed | Potential for matrix effects |
WADA's Framework for Ensuring Laboratory Proficiency
WADA establishes the "Minimum Required Performance Levels" (MRPL) that all accredited laboratories must be able to achieve in their routine analyses. For clenbuterol, the MRPL was historically set at 2 ng/mL. However, with advancements in analytical instrumentation, laboratories are now capable of detecting clenbuterol at much lower concentrations.
This enhanced sensitivity has brought to light the issue of potential clenbuterol contamination in meat in certain regions of the world. To address this, WADA has introduced a "Minimum Reporting Level" (MRL) of 5 ng/mL for clenbuterol. Findings below this level may be investigated as atypical findings (ATFs) rather than immediate adverse analytical findings (AAFs), allowing for a thorough investigation to differentiate between intentional doping and inadvertent ingestion through contaminated food.
Experimental Protocols: A Glimpse into the Laboratory Workflow
The analysis of clenbuterol in urine samples typically involves several key steps, from sample preparation to instrumental analysis. While specific protocols may vary between laboratories, a general workflow can be outlined.
Sample Preparation
-
Enzymatic Hydrolysis: Urine samples are often treated with β-glucuronidase to hydrolyze conjugated clenbuterol, increasing the concentration of the free, detectable form of the substance.
-
Liquid-Liquid Extraction (LLE): The hydrolyzed urine is then subjected to LLE, a common technique to isolate clenbuterol from the complex urine matrix. This often involves using an organic solvent like methyl tert-butyl ether.
-
Derivatization (for GC-based methods): For analysis by GC-MS, GC-HRMS, or GC-MS/MS, the extracted clenbuterol is typically derivatized to improve its volatility and chromatographic properties. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Instrumental Analysis
The prepared sample is then injected into the chosen analytical instrument (GC-MS, LC-MS/MS, etc.) for separation and detection. The instrument is calibrated using certified reference materials to ensure the accuracy of the quantitative results.
Below is a diagram illustrating a typical workflow for clenbuterol analysis in an anti-doping laboratory.
Caption: A typical workflow for clenbuterol analysis in anti-doping laboratories.
The Challenge of Interpretation: Doping vs. Contamination
The ability of modern analytical techniques to detect clenbuterol at ultra-trace levels has introduced a significant challenge: distinguishing between intentional administration for performance enhancement and the inadvertent ingestion of low levels of clenbuterol through contaminated meat. WADA and the anti-doping community are actively researching methods to address this issue.
One promising area of research involves the enantiomeric separation of clenbuterol. Pharmaceutical clenbuterol is a racemic mixture of two enantiomers (R and S forms). Research has shown that the ratio of these enantiomers can differ in meat from treated animals compared to the pharmaceutical product. Analyzing the enantiomeric ratio in a positive urine sample could therefore provide crucial information about the likely source of the clenbuterol.
Conclusion
Proficiency in clenbuterol analysis is a cornerstone of effective anti-doping programs. Through its mandatory External Quality Assessment Scheme, WADA ensures that accredited laboratories adhere to the highest standards of analytical performance. While direct comparisons of individual laboratory performance in these schemes are not publicly available, this guide has provided a comprehensive overview of the state-of-the-art analytical methods, the regulatory framework, and the ongoing challenges in clenbuterol detection. For researchers and scientists, understanding these complexities is crucial for developing more robust and reliable analytical strategies and for contributing to the global effort to ensure fair play in sports.
References
The Analytical Edge: A Cost-Effectiveness Analysis of Clenbuterol-d9 in Quantitative Research
In the precise world of analytical chemistry, particularly in drug development and toxicology, the choice of a suitable internal standard is critical for achieving accurate and reliable quantification. For researchers studying the beta-2 adrenergic agonist Clenbuterol, the use of its deuterated analog, Clenbuterol-d9, as an internal standard in mass spectrometry-based assays is a common practice. This guide provides an objective comparison of the cost-effectiveness of using this compound against its non-deuterated form and other stable isotope-labeled alternatives, supported by experimental data and detailed methodologies.
Cost vs. Performance: A Comparative Overview
The primary function of an internal standard is to mimic the analyte throughout sample preparation and analysis, correcting for variations in extraction, matrix effects, and instrument response. Stable isotope-labeled (SIL) compounds are the gold standard for this purpose. The choice between a deuterated standard like this compound and other alternatives often comes down to a balance of cost and required analytical rigor.
Deuterated standards are generally more affordable and readily available than their ¹³C-labeled counterparts.[1][2] However, the initial cost of the standard is not the only factor in overall cost-effectiveness. The use of a reliable SIL internal standard, such as this compound, can significantly reduce method development time, troubleshooting, and the need for repeat analyses, potentially offsetting a higher initial purchase price.[1][3] Investing in a high-quality internal standard enhances data reliability, which is paramount in regulated environments and crucial for the long-term success of a research project.[3]
Table 1: Cost Comparison of Clenbuterol Analytical Standards
| Compound | Supplier Example | Purity | Quantity | Price (USD) | Price per mg (USD) |
| This compound hydrochloride | Sigma-Aldrich | Analytical Standard | 10 mg | $937.50 | $93.75 |
| AbMole | ≥98.0% | 5 mg | $448.00 | $89.60 | |
| Cayman Chemical | ≥99% deuterated | 5 mg | $697.00 | $139.40 | |
| Clenbuterol hydrochloride | Sigma-Aldrich | ≥95% (TLC) | 10 mg | $48.20 | $4.82 |
| 50 mg | $159.00 | $3.18 | |||
| ¹³C-labeled Clenbuterol | N/A | N/A | N/A | Generally higher than deuterated standards | N/A |
Note: Prices are subject to change and may vary between suppliers. The prices listed are for research-grade analytical standards.
Performance Metrics: The Experimental Evidence
The superior analytical performance of this compound as an internal standard is well-documented in scientific literature. Its key advantage lies in its ability to co-elute with the non-labeled Clenbuterol, ensuring that it experiences the same matrix effects and ionization suppression or enhancement, leading to more accurate quantification.
Table 2: Performance Data of Analytical Methods Using this compound Internal Standard
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Key Findings & Reference |
| GC-MS/MS | Human Urine | 0.03 ng/mL | 0.06 ng/mL | 0.06 - 8.0 ng/mL | Highly sensitive and specific for doping analysis. |
| UPLC-MS/MS | Beef | - | 0.1 ng/mL | 0.1 - 1.6 ng/g | Effective for monitoring clenbuterol residues in food products. |
| LC-MS/MS | Horse Serum | 4 pg/mL | 10 pg/mL | - | Reliable for pharmacokinetic studies and regulatory control. |
| SPE-UHPLC-MS/MS | Human Urine | 0.0125 ng/mL | 0.1 ng/mL | - | High accuracy and precision with minimal sample preparation. |
While deuterated standards are highly effective, researchers should be aware of potential pitfalls. In some cases, deuterium atoms can undergo back-exchange with protons, leading to a loss of the isotopic label and inaccurate results. Additionally, a significant chromatographic shift between the deuterated standard and the analyte can sometimes occur, which may compromise the correction for matrix effects. However, for Clenbuterol, the use of a highly deuterated form like this compound (with a mass shift of M+9) minimizes the risk of isotopic interference with the natural isotopic distribution of the unlabeled analyte, which is crucial given Clenbuterol's two chlorine atoms.
Experimental Protocols
The following are summaries of typical experimental protocols for the analysis of Clenbuterol using this compound as an internal standard.
Protocol 1: Clenbuterol Analysis in Human Urine by GC-MS/MS
This method is adapted from a study on doping analysis.
-
Sample Preparation:
-
To 2 mL of urine, add a fixed quantity of this compound hydrochloride as the internal standard.
-
Hydrolyze the sample with β-glucuronidase to deconjugate Clenbuterol metabolites.
-
Perform liquid-liquid extraction with methyl tert-butyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) with NH₄I to form the trimethylsilyl (TMS) derivative of Clenbuterol.
-
-
GC-MS/MS Analysis:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Injection Mode: Splitless.
-
Column: HP-5MS (or equivalent) capillary column.
-
Carrier Gas: Helium.
-
Temperature Program: Optimized for the separation of the Clenbuterol-TMS derivative.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity. Monitor specific precursor-to-product ion transitions for both Clenbuterol and this compound.
-
Protocol 2: Clenbuterol Analysis in Beef by UPLC-MS/MS
This method is based on a procedure for detecting Clenbuterol residues in meat.
-
Sample Preparation:
-
Homogenize 5 g of beef tissue.
-
Spike the homogenate with a known amount of this compound internal standard.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
-
UPLC-MS/MS Analysis:
-
Liquid Chromatograph: Waters Acquity UPLC system or equivalent.
-
Column: Acquity UPLC HSS T3 column.
-
Mobile Phase: A gradient of formic acid in water and methanol.
-
Mass Spectrometer: XEVO-TQS triple quadrupole mass spectrometer or similar.
-
Ionization Mode: Positive-ion electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Clenbuterol: m/z 277.08 → 202.95
-
This compound: m/z 286.1 → 203.9
-
-
Visualizing the Analytical Workflow
The use of an internal standard is a cornerstone of quantitative bioanalysis. The following diagram illustrates the typical workflow.
Conclusion
The evaluation of this compound's cost-effectiveness extends beyond its purchase price. While the initial investment for a deuterated standard is higher than for its non-deuterated counterpart, the enhanced accuracy, precision, and robustness it brings to analytical methods offer significant long-term value. By minimizing matrix effects and correcting for procedural variability, this compound ensures high-quality, reproducible data. For research, clinical, and forensic applications where data integrity is non-negotiable, the use of this compound as an internal standard is a scientifically sound and ultimately cost-effective strategy. While higher-cost alternatives like ¹³C-labeled standards may offer superior isotopic stability in some scenarios, deuterated standards like this compound provide a well-balanced combination of performance and affordability for most quantitative applications.
References
Navigating the Matrix: A Comparative Guide to SPE Sorbents for Clenbuterol Analysis
For researchers, scientists, and drug development professionals engaged in the critical analysis of clenbuterol, the choice of Solid-Phase Extraction (SPE) sorbent is a pivotal decision that directly impacts the accuracy, sensitivity, and efficiency of their results. This guide provides an objective comparison of various SPE sorbents, supported by experimental data, to aid in the selection of the most appropriate material for your analytical needs.
Clenbuterol, a potent β2-adrenergic agonist, is subject to strict regulatory limits due to its potential for abuse in sports and livestock production. Consequently, robust and reliable analytical methods for its detection are paramount. Solid-Phase Extraction is a cornerstone of sample preparation in clenbuterol analysis, effectively isolating the analyte from complex matrices such as urine, plasma, and tissue. The selection of the sorbent material is a critical parameter in the optimization of SPE methods. This guide explores the performance of several commonly employed and novel SPE sorbents for clenbuterol analysis.
Performance Data of SPE Sorbents for Clenbuterol Analysis
The following table summarizes the quantitative performance of different SPE sorbents for clenbuterol analysis based on published studies. It is important to note that direct comparison can be challenging due to variations in matrices, analytical instrumentation, and specific experimental conditions across different studies.
| SPE Sorbent Type | Matrix | Recovery (%) | Limit of Quantification (LOQ) | Key Findings & Methodological Highlights |
| Reversed-Phase (C18) | Bovine Liver | 86 - 96% | Not Specified | Mean recovery was comparable among three C18 sorbents in an intra-assay study.[1] End-capped MSPD grade C18 showed the lowest variation in recovery.[1] |
| Reversed-Phase (C18) | Human Plasma | > 90% | Not Specified | High recoveries were achieved for both clenbuterol enantiomers and the internal standard, effectively removing endogenous interferences.[2] In contrast, cyanopropyl and octyl (C8) SPE columns had unacceptable recoveries of less than 62%.[2] |
| Mixed-Mode (C8 + QAX) | Serum | 90 - 98% | 25 ng/mL | This sorbent, combining reversed-phase and strong anion-exchange functionalities, was effective in removing matrix interferences like amino acids and inorganic ions.[3] |
| Molecularly Imprinted Polymer (MIP) | Bovine Urine | 91.4 - 105.3% | 1.25 ng/mL | A selective magnetic dispersive solid-phase sorbent based on a molecularly imprinted polymer demonstrated high recovery and selectivity for clenbuterol. |
| Molecularly Imprinted Polymer (MIP) with MSPD | Bovine Liver | > 90% | < 0.1 µg/kg | Combining Matrix Solid-Phase Dispersion (MSPD) with MISPE resulted in high analyte recovery and a clean eluate. |
| Polymeric Reversed-Phase (Oasis HLB) | Human Plasma | > 70% | Not Specified | Showed acceptable recoveries, though lower than the C18 sorbent in the same study. |
| Divinylbenzene Polymer with Hydrophilic Layer (Dionex SolEx) | Meat | ~75% | 1 µg/L | Selected for its excellent retention properties for clenbuterol and other β-agonists in an on-line SPE-HPLC system. |
| Mixed-Mode Monolithic Sorbent | Cattle and Swine Urine | 100% | 6.25 ng/mL (HPLC-UV), 0.65 ng/mL (UHPLC-MS) | A novel monolithic sorbent in a pipette tip format achieved high extraction efficiency within 5 minutes with low solvent consumption. |
| Online-SPE (unspecified sorbent) | Human Urine | 100.18 - 112.28% | 0.1 ng/mL | A fully automated online SPE-UHPLC-MS/MS method provided high accuracy and precision with minimal sample handling. |
Experimental Workflows and Methodologies
The successful application of any SPE sorbent is intrinsically linked to the experimental protocol. Below are representative workflows and detailed methodologies for clenbuterol analysis using different SPE sorbents.
General Experimental Workflow for Clenbuterol Analysis using SPE
The following diagram illustrates a typical workflow for the analysis of clenbuterol in biological samples using Solid-Phase Extraction.
Detailed Experimental Protocols
1. Reversed-Phase (C18) SPE for Clenbuterol in Human Plasma
-
Sample Pretreatment: Details on sample pretreatment were not extensively provided in the abstract.
-
SPE Sorbent: Octadecyl (C18) SPE column.
-
SPE Procedure:
-
Conditioning: Specific solvents and volumes not detailed in the abstract.
-
Sample Loading: Plasma sample is loaded onto the conditioned column.
-
Washing: The column is washed to remove endogenous interferences.
-
Elution: Clenbuterol is eluted from the column.
-
-
Analysis: The eluate is analyzed by HPLC.
2. Mixed-Mode (C8 + QAX) SPE for Anabolic Steroids (including β-agonists) in Serum
-
Sample Pretreatment: To 200 µL of serum, add 100 µL of 0.1 N HCl and an appropriate amount of internal standard.
-
SPE Sorbent: C8 + QAX (Clean-Up® Quaternary Amine) SPE column.
-
SPE Procedure:
-
Conditioning: Precondition the SPE column with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Apply the pretreated sample to the SPE column.
-
Washing: Wash the SPE column with 1 mL of 60:40 deionized water:methanol.
-
Drying: Dry the column for 5 minutes under full vacuum or pressure.
-
Elution: Elute the anabolic steroids with 3 mL of methanol at a flow rate of 1-2 mL/min.
-
-
Post-Elution: Evaporate the eluate to dryness at < 50°C and reconstitute the sample in 100 µL of mobile phase.
-
Analysis: Analyze by LC-MS/MS.
3. Molecularly Imprinted Polymer (MIP) with Matrix Solid-Phase Dispersion (MSPD) for Clenbuterol in Bovine Liver
-
Sample Pretreatment (MSPD):
-
Grind liver samples in a mortar with C18 sorbent.
-
Pack the homogenized mixture into an SPE cartridge.
-
-
SPE Sorbent: Molecularly Imprinted SPE (MISPE) cartridge placed below the MSPD cartridge.
-
SPE Procedure:
-
Elution from MSPD and Loading onto MISPE: Elute clenbuterol from the MSPD cartridge onto the MISPE cartridge using acetonitrile containing 1% acetic acid.
-
Elution from MISPE: Elute the analyte from the MISPE cartridge using acidified methanol.
-
-
Post-Elution: Evaporate the clear eluate, redissolve the residue, and analyze.
-
Analysis: Analyze by HPLC with electrochemical detection (ECD) or ion trap mass spectrometry (LC/IT-MS).
4. Online SPE-UHPLC-MS/MS for Clenbuterol in Human Urine
-
Sample Pretreatment: Minimal manual steps, involving only dilution of the urine sample and the addition of an internal standard.
-
SPE Sorbent: The specific sorbent for the online SPE was not detailed in the abstract.
-
SPE Procedure: A fully automated two-dimensional separation method based on online solid-phase extraction coupled with ultra-high performance liquid chromatography–tandem mass spectrometry (SPE–UHPLC–MS/MS).
-
Analysis: The system automatically performs the extraction, separation, and detection.
Conclusion
The selection of an SPE sorbent for clenbuterol analysis is a multifaceted decision that depends on the sample matrix, required sensitivity, available instrumentation, and desired throughput.
-
Reversed-phase sorbents like C18 remain a reliable and widely used option, demonstrating high recoveries in various matrices.
-
Mixed-mode sorbents offer enhanced selectivity by combining different retention mechanisms, which can be particularly advantageous for complex matrices like serum by effectively removing interferences.
-
Molecularly Imprinted Polymers (MIPs) provide the highest selectivity due to their tailored binding sites for the target analyte, leading to excellent recoveries and clean extracts, especially when combined with techniques like MSPD.
-
Polymeric sorbents offer good retention for a broad range of analytes and can be a suitable alternative to silica-based sorbents.
-
Automated online SPE systems represent the forefront of efficiency, minimizing sample handling and improving reproducibility, making them ideal for high-throughput laboratories.
Researchers should carefully consider the trade-offs between selectivity, capacity, cost, and the level of automation when choosing an SPE sorbent for clenbuterol analysis. The experimental protocols provided in this guide serve as a starting point for method development and optimization, and it is recommended to validate the chosen method for the specific application to ensure reliable and accurate results.
References
Clenbuterol-d9: A Comparative Guide for Meeting WADA Minimum Required Performance Limits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Clenbuterol-d9 as an internal standard for the quantitative analysis of Clenbuterol in anti-doping contexts, specifically in relation to the World Anti-Doping Agency (WADA) Minimum Required Performance Limits (MRPLs). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry, offering superior accuracy and precision. This guide presents supporting experimental data, detailed analytical protocols, and visual workflows to aid researchers in developing and validating robust analytical methods.
The Critical Role of Internal Standards in Anti-Doping Analysis
In the analysis of prohibited substances, achieving high accuracy and precision is paramount. Internal standards are essential for correcting analytical variability that can occur during sample preparation, chromatographic separation, and mass spectrometric detection. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are chemically and physically almost identical to the analyte, making them the preferred choice for minimizing analytical error.
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard directly impacts the reliability of quantitative results. While structural analogs can be used, they may not adequately compensate for matrix effects and variations in extraction recovery. The data below, derived from validated analytical methods, demonstrates the performance of this compound in key analytical parameters.
Table 1: Performance Characteristics of an LC-MS/MS Method for Clenbuterol using this compound Internal Standard [1][2]
| Parameter | Performance Metric | Notes |
| Limit of Quantification (LOQ) | 0.1 ng/mL | Meets WADA's previous MRPL of 2 ng/mL and allows for sensitive detection relevant to the current 5 ng/mL minimum reporting level for atypical findings. |
| Linearity (r²) | 0.9999 | Excellent linearity over the tested calibration range (0.1 to 50 ng/mL). |
| Recovery | 100.18% to 112.28% | High and consistent recovery across different concentrations. |
| Matrix Effect | < 12.5% | The use of this compound effectively compensates for matrix-induced signal suppression or enhancement. |
| Intra-day Precision (%RSD) | 1.26% to 8.99% | High precision within a single analytical run. |
| Inter-day Precision (%RSD) | 1.26% to 8.99% | High reproducibility across different analytical runs. |
| Accuracy (%RE) | 93.1% to 98.7% | High degree of trueness of the measured concentrations. |
In contrast, methods employing a structural analog as an internal standard, such as 17α-Methyltestosterone for initial screening, may not offer the same level of correction for matrix effects and extraction variability due to differences in physicochemical properties compared to Clenbuterol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on a validated LC-MS/MS method for the determination of Clenbuterol in human urine.
Screening and Confirmation Sample Preparation
A two-tiered approach is often employed in WADA-accredited laboratories, with an initial screening procedure followed by a more rigorous confirmation procedure for any presumptive positive findings.
Screening Procedure Sample Preparation:
-
Pipette 2 mL of urine into a glass tube.
-
Add 1 mL of 0.8 M phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase from E. coli and 20 µL of a structural analog internal standard solution (e.g., 17α-methyltestosterone at 10 µg/mL).
-
Incubate the mixture at 55°C for 1 hour to hydrolyze Clenbuterol glucuronide conjugates.
-
After cooling, perform liquid-liquid extraction (LLE) with an appropriate organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue for LC-MS/MS analysis.
Confirmation Procedure Sample Preparation:
-
Pipette 2 mL of urine into a glass tube.
-
Add 20 µL of this compound internal standard solution (1 ng/mL).
-
Add 1 mL of 6 M HCl and heat at 100°C for 30 minutes for acid hydrolysis.
-
Cool the sample and neutralize with 1 mL of 6 M KOH.
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
Table 2: LC-MS/MS Instrumental Conditions [1][2]
| Parameter | Condition |
| LC System | Agilent 1290 Infinity or equivalent |
| MS System | Agilent 6410 Triple Quadrupole or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of Clenbuterol from endogenous interferences |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions (Clenbuterol) | m/z 277.1 → 203.1 (quantifier), 277.1 → 168.1 (qualifier) |
| MS/MS Transitions (this compound) | m/z 286.1 → 209.1 (quantifier) |
Mandatory Visualizations
Analytical Workflow for Clenbuterol Analysis in a WADA-Accredited Laboratory
The following diagram illustrates the typical workflow for the analysis of Clenbuterol in a WADA-accredited laboratory, from sample receipt to the final report.
Logical Relationship for Internal Standard Selection
This diagram outlines the decision-making process for selecting an appropriate internal standard for quantitative bioanalysis.
References
The Gold Standard for Clenbuterol Bioanalysis: A Comparative Guide to the Performance of Clenbuterol-d9
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Clenbuterol, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of Clenbuterol-d9 across various biological matrices, supported by experimental data and detailed methodologies. We will explore why deuterated analogs, like this compound, are considered the gold standard and how they overcome the challenges inherent in complex biological samples.
Clenbuterol, a potent β2-adrenergic agonist, is subject to rigorous monitoring in both clinical and forensic settings due to its therapeutic applications and potential for misuse. The accurate quantification of Clenbuterol in biological matrices such as plasma, urine, and hair is crucial for pharmacokinetic studies, doping control, and food safety. The use of a stable isotope-labeled internal standard, such as this compound, is widely adopted in mass spectrometry-based methods to compensate for variations during sample preparation and analysis.
Superior Performance of this compound as an Internal Standard
Stable isotope-labeled (SIL) internal standards are considered the ideal choice for quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest. This ensures they behave similarly during extraction, derivatization, and ionization, effectively correcting for matrix effects and procedural losses. This compound, with nine deuterium atoms, provides a sufficient mass shift to be distinguished from the unlabeled Clenbuterol by the mass spectrometer while maintaining the same chromatographic retention time and extraction efficiency.
Alternatives, such as structural analogs, may have different extraction recoveries and ionization efficiencies, leading to less accurate quantification. While other deuterated forms of Clenbuterol exist (e.g., Clenbuterol-d6), this compound is commonly used and commercially available.
Performance Across Biological Matrices: A Data-Driven Comparison
The efficacy of this compound as an internal standard is demonstrated by its consistent performance across a range of challenging biological matrices. The following tables summarize key performance metrics from various studies.
Table 1: Performance of this compound in Urine and Plasma
| Biological Matrix | Analytical Method | Recovery (%) | Limit of Quantification (LOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Citation(s) |
| Human Urine | SPE-UHPLC-MS/MS | 100.18 - 112.28 | 0.1 | 0.0125 | [1][2] |
| Human Urine | GC-MS/MS | 86 - 112 | 0.06 | 0.03 | [3] |
| Bovine Urine | LC-MS/MS | >98 | 0.10 | 0.05 | [4] |
| Rat Plasma | GC-MS | 89 - 101 | 1.5 | 0.5 | [5] |
| Rat Urine | GC-MS | 91 - 95 | 0.7 | 0.2 |
Table 2: Performance of this compound in Hair
| Biological Matrix | Analytical Method | Recovery (%) | Limit of Quantification (LOQ) (pg/mg) | Limit of Detection (LOD) (pg/mg) | Citation(s) |
| Cattle Hair | LC-MS/MS | 88.6 - 116.9 | Not Reported | Not Reported | |
| Human Hair | LC-MS/MS | Not Reported | 0.09 | 0.02 |
Experimental Protocols: Methodologies for Accurate Quantification
The successful use of this compound is intrinsically linked to robust experimental protocols. Below are detailed methodologies for the extraction and analysis of Clenbuterol from urine and hair, representative of common laboratory practices.
Experimental Workflow for Clenbuterol Analysis
Caption: General experimental workflow for the quantification of Clenbuterol using this compound.
Protocol 1: Extraction of Clenbuterol from Urine using Online SPE-UHPLC-MS/MS
This method minimizes manual sample preparation steps, enhancing throughput and reproducibility.
-
Sample Preparation :
-
Dilute urine samples (1:3) with ultrapure water.
-
Add this compound internal standard to a final concentration of 10 ng/mL.
-
Centrifuge the samples at 4000 rpm for 5 minutes.
-
Transfer the supernatant for analysis.
-
-
Online Solid-Phase Extraction (SPE) :
-
An automated online SPE system is used with an appropriate SPE cartridge.
-
The sample is loaded onto the SPE column, which is then washed to remove interferences.
-
The retained Clenbuterol and this compound are eluted from the SPE column directly onto the analytical UHPLC column.
-
-
UHPLC-MS/MS Analysis :
-
Chromatographic Separation : Use a C18 analytical column with a gradient elution of mobile phases such as formic acid in water and methanol.
-
Mass Spectrometry : Employ a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for both Clenbuterol and this compound.
-
Protocol 2: Extraction of Clenbuterol from Hair using Alkaline Hydrolysis and LC-MS/MS
Hair analysis provides a longer detection window for Clenbuterol exposure.
-
Sample Preparation :
-
Wash hair samples with methanol/water to remove external contamination.
-
Weigh the dried hair sample (e.g., 20-50 mg).
-
Add a known amount of this compound internal standard (e.g., 100 pg).
-
Perform alkaline hydrolysis by adding 1.5 mL of 0.5N KOH and incubating at 80°C for 8 hours.
-
-
Solid-Phase Extraction (SPE) :
-
Centrifuge the hydrolysate and purify the supernatant using a suitable SPE cartridge (e.g., mixed-mode cation exchange).
-
Condition the SPE cartridge with methanol and water.
-
Load the sample and wash the cartridge to remove matrix components.
-
Elute Clenbuterol and this compound with an appropriate solvent (e.g., methanol/water with an acid or base modifier).
-
-
LC-MS/MS Analysis :
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Analyze using an LC-MS/MS system as described in the urine protocol, with optimized chromatographic and mass spectrometric parameters for hair extracts.
-
Signaling Pathway of Clenbuterol
To provide a broader context for researchers, the following diagram illustrates the mechanism of action of Clenbuterol as a β2-adrenergic agonist.
References
Assessing the Isotopic Contribution of Clenbuterol-d9 to the Analyte Signal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of Clenbuterol using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. Clenbuterol-d9, a deuterated analog of Clenbuterol, is widely employed for this purpose. However, a critical aspect to consider is the potential for isotopic contribution, or "cross-talk," from the internal standard to the analyte signal, and vice versa. This guide provides a comparative assessment of this compound as an internal standard, focusing on its isotopic purity and potential for signal interference. We will also explore an alternative, Carbon-13 labeled Clenbuterol, and present experimental data to support the comparison.
Understanding Isotopic Contribution
Isotope Dilution Mass Spectrometry (IDMS) operates on the principle that a known amount of an isotopically labeled version of the analyte (the internal standard) is added to a sample.[1] This standard is chemically identical to the analyte and should behave similarly during sample preparation and analysis, thus correcting for variations in extraction recovery, matrix effects, and instrument response. However, no isotopically labeled standard is 100% pure. Commercially available this compound, for instance, typically has an isotopic purity of ≥97.0% or 99 atom % D. This means that a small percentage of the internal standard may not contain all nine deuterium atoms, potentially leading to a signal at the mass-to-charge ratio (m/z) of the unlabeled Clenbuterol.
Furthermore, natural isotopes of the elements present in the Clenbuterol molecule (primarily Carbon-13) will result in a small percentage of the analyte having a mass that overlaps with the deuterated internal standard. This bidirectional interference, if not accounted for, can lead to inaccuracies in quantification, particularly at low analyte concentrations.
Experimental Assessment of Isotopic Contribution
Comparison with an Alternative Internal Standard: ¹³C-Labeled Clenbuterol
To mitigate the potential issues associated with deuterated standards, such as chromatographic shifts and isotopic instability, Carbon-13 (¹³C) labeled internal standards are often considered a superior alternative. A study comparing the performance of this compound with an in-house synthesized ¹³C₁-Clenbuterol for the analysis of Clenbuterol in bovine and human urine by gas chromatography-mass spectrometry (GC-MS) provides valuable insights.[1]
Experimental Protocol: Comparative Analysis by GC-MS
This study utilized an isotope dilution mass spectrometry (IDMS) method. The sample preparation involved extraction with dichloromethane, followed by derivatization to make the analytes suitable for GC-MS analysis. The quantification was performed using two different isotopically labeled internal standards in separate experiments.[1]
Table 1: Comparison of Internal Standards for Clenbuterol Analysis by GC-MS [1]
| Parameter | This compound | ¹³C₁-Clenbuterol |
| Internal Standard Type | Deuterated | Carbon-13 Labeled |
| Labeling | 9 Deuterium atoms | 1 Carbon-13 atom |
| Quantification Approach | Calibration curve | Isotope Pattern Deconvolution (IPD) |
| Reproducibility (RSD) | < 1% | < 1% |
| Agreement with Certified Values | Good | Good |
The results of this comparative study demonstrated that both this compound and ¹³C₁-Clenbuterol provided good accuracy and reproducibility for the quantification of Clenbuterol. The use of ¹³C₁-Clenbuterol with Isotope Pattern Deconvolution offered the advantage of not requiring a calibration curve for each batch of analysis.
Standard LC-MS/MS Protocol for Clenbuterol Analysis
For researchers utilizing this compound, a typical LC-MS/MS method for the analysis of Clenbuterol in biological matrices is outlined below.
Sample Preparation (Urine)
-
To 2 mL of urine, add an appropriate amount of this compound internal standard solution.
-
Perform an enzymatic hydrolysis step to release conjugated Clenbuterol.
-
Adjust the pH of the sample and perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard.
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Typical MRM Transitions:
-
Clenbuterol: The precursor ion is typically m/z 277.1. Common product ions for quantification and confirmation include m/z 203.1, 259.1, 168.0, and 132.0.
-
This compound: The precursor ion is m/z 286.1. A common product ion is m/z 204.1.
-
Table 2: Common MRM Transitions for Clenbuterol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Clenbuterol | 277.1 | 203.1 | 259.1 |
| This compound | 286.1 | 204.1 | - |
Logical Workflow for Assessing Isotopic Contribution
The following diagram illustrates the logical workflow for evaluating the potential isotopic contribution of an internal standard to the analyte signal.
Caption: A flowchart outlining the experimental steps to quantify the bidirectional isotopic cross-talk between an analyte and its isotopically labeled internal standard.
Signaling Pathway of Clenbuterol
Clenbuterol exerts its effects by acting as a β2-adrenergic receptor agonist. The binding of Clenbuterol to these receptors initiates a signaling cascade.
Caption: A simplified diagram of the signaling pathway initiated by the binding of Clenbuterol to the β2-adrenergic receptor.
Conclusion
This compound is a widely accepted and effective internal standard for the quantitative analysis of Clenbuterol by LC-MS/MS. While the potential for isotopic contribution to the analyte signal exists, its impact can be minimized by using a high-purity internal standard and carefully validating the analytical method. For applications requiring the highest level of accuracy, especially at very low concentrations, the use of a ¹³C-labeled internal standard, such as ¹³C₁-Clenbuterol, may offer advantages by reducing the likelihood of chromatographic shifts and isotopic exchange. Researchers should carefully consider the specific requirements of their assay when selecting an internal standard and are encouraged to perform their own assessment of isotopic cross-contribution to ensure the highest quality of their quantitative data.
References
A Comparative Guide to Derivatization Agents for Clenbuterol GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The sensitive and reliable quantification of clenbuterol by Gas Chromatography-Mass Spectrometry (GC-MS) is a critical requirement in fields ranging from anti-doping control to food safety monitoring. Due to clenbuterol's polar nature, derivatization is an essential step to enhance its volatility and thermal stability, thereby improving its chromatographic behavior and detection. This guide provides an objective comparison of common derivatization agents for clenbuterol analysis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific applications.
Comparison of Performance
The choice of derivatization agent significantly impacts the performance of a GC-MS method for clenbuterol analysis. The following table summarizes quantitative data from various studies, highlighting key performance metrics for different agents. It is important to note that these values are reported from different studies and may not be directly comparable due to variations in instrumentation, matrix, and experimental conditions.
| Derivatization Agent/Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Linearity (R²) | Key Advantages & Disadvantages |
| Trimethylboroxine | Plasma | 0.5[1] | 1.5[1] | 89 - 101[1] | 0.997 - 1.000[1] | Advantages: Simple, sensitive, efficient, and cost-effective method.[1] Disadvantages: Less commonly cited in recent literature compared to silylation methods. |
| Urine | 0.2 | 0.7 | 91 - 95 | 0.997 - 1.000 | ||
| MSTFA with NH₄I & Dithioerythritol | Human Urine | 2 (by GC-MS SIM) | Not Reported | 86 - 112 | 0.06 to 8.0 ng/mL linear range | Advantages: Can achieve very low detection limits, especially with advanced MS techniques (0.03 ng/mL by GC-MS/MS). Disadvantages: TMS derivatives can be prone to extensive fragmentation in the ion source. |
| BSTFA + 1% TMCS | Animal Urine & Liver | 0.022 (Decision Limit, CCα) | Not Reported | ~70 | Not Reported | Advantages: Considered less laborious than MSTFA + 1% TMCS. The addition of a catalyst (TMCS) is more effective than the agent alone. Disadvantages: Like other TMS derivatives, can result in a low-abundance molecular ion and a base peak at a low m/z, which may not be ideal for confirmation. |
| CMDCS with Diethylamine | Urine, Liver, Hair, Retina | Not Reported | Not Reported | Not Reported | Not Reported | Advantages: Forms a stable cyclic dimethylsilyl derivative with an easily detected molecular ion (M+) at m/z 346, which is advantageous for confirmation. Disadvantages: Lacks readily available, published validation data (LOD, LOQ, etc.). |
Experimental Workflows and Logical Relationships
The general workflow for clenbuterol analysis by GC-MS involves several key stages, from sample preparation to data analysis. The derivatization step is a critical juncture that dictates the chemical properties of the analyte before it enters the GC system.
The derivatization reaction itself can be visualized as a key transformation step. The choice of agent leads to different clenbuterol derivatives with distinct properties.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are methodologies cited for the key derivatization agents discussed.
Protocol 1: Derivatization with Trimethylboroxine
This method is noted for its simplicity and efficiency.
-
Sample Preparation: After extraction and evaporation of the organic solvent, the dry residue is ready for derivatization.
-
Derivatization: Reconstitute the dried extract in a solution of trimethylboroxine in an appropriate organic solvent (e.g., pyridine).
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a short period (e.g., 10-20 minutes).
-
Analysis: After cooling, an aliquot of the reaction mixture is directly injected into the GC-MS.
Protocol 2: Silylation with MSTFA, Ammonium Iodide, and Dithioerythritol
This protocol is used to form N,O-bis-trimethylsilyl (TMS) derivatives and has been shown to provide high sensitivity.
-
Sample Preparation: The dried residue of the extracted sample is placed in a reaction vial.
-
Derivatization Reagent: Prepare a derivatization mixture of MSTFA, ammonium iodide (as a catalyst), and dithioerythritol (to prevent degradation) in a ratio of 1000:2:3 (v:w:w).
-
Derivatization: Add 50 µL of the derivatization reagent to the dry residue.
-
Reaction Conditions: Seal the vial and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 3: Silylation with BSTFA + 1% TMCS
This is a widely used silylation method for a variety of analytes, including clenbuterol.
-
Sample Preparation: Ensure the sample extract is completely dry in a GC vial.
-
Derivatization: Add 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) to the dried sample residue.
-
Reaction Conditions: Tightly cap the vial and heat at 80°C for 60 minutes.
-
Final Preparation: After the reaction, evaporate the solution to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final residue in 50 µL of toluene for injection into the GC-MS.
Protocol 4: Cyclic Dimethylsilyl Derivatization with CMDCS and Diethylamine
This method is reported to produce a more stable derivative, which is beneficial for mass spectral analysis.
-
Reagent Preparation (perform in a stoppered tube):
-
Mix 0.320 mL of chloromethyldimethylchlorosilane (CMDCS), 0.2 mL of diethylamine, and 4 mL of n-hexane.
-
Mix gently. A white precipitate will form.
-
Centrifuge at approximately 1900 x g to pellet the precipitate. The supernatant is the derivatizing agent.
-
-
Derivatization:
-
Add 0.1 mL of the supernatant to the dry sample extract.
-
Stopper the vial and heat at 60°C for 40 minutes.
-
-
Final Preparation:
-
Cool the vial to room temperature.
-
Evaporate the remaining solvent under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of toluene.
-
If a white residue remains, centrifuge the vial and use the supernatant for GC-MS analysis.
-
Conclusion
The selection of a derivatization agent for clenbuterol GC-MS analysis involves a trade-off between sensitivity, ease of use, and the quality of the resulting mass spectrum for confirmation purposes.
-
Silylating agents like MSTFA and BSTFA, especially with catalysts, are powerful and can achieve very low limits of detection. However, the resulting TMS derivatives may undergo significant fragmentation, which can complicate confirmation based on the molecular ion.
-
Trimethylboroxine offers a simple, sensitive, and cost-effective alternative, with good recovery and linearity reported.
-
Cyclic derivatization with CMDCS presents a compelling advantage by forming a stable derivative with a prominent molecular ion, which is highly desirable for unequivocal identification. However, published quantitative validation data for this method is less common.
Researchers should consider the specific goals of their analysis. For high-throughput screening where the lowest possible detection limits are paramount, a catalyzed MSTFA method may be optimal. For confirmatory analyses where a stable molecular ion is critical for meeting regulatory identification criteria, the cyclic derivatization with CMDCS warrants strong consideration. The trimethylboroxine method stands as a reliable and efficient option for general quantitative applications. Validation of the chosen method in the specific laboratory context and for the matrix of interest is always recommended.
References
Safety Operating Guide
Proper Disposal of Clenbuterol-d9: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Clenbuterol-d9, a deuterated analog of Clenbuterol. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations. This compound is classified as a toxic solid and requires careful management to mitigate risks to personnel and the environment.
Hazard Identification and Immediate Safety Measures
This compound is categorized as a toxic substance. It may be harmful if inhaled, is toxic if swallowed, and may cause irritation to the skin, eyes, and respiratory tract. The chemical, physical, and toxicological properties of this material have not been fully investigated. Therefore, stringent adherence to safety protocols is mandatory.
In case of exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention[1].
-
Skin Contact: Wash the affected area thoroughly with soap and water. Consult a physician if symptoms appear.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison center or doctor immediately.
It is crucial to show the Safety Data Sheet (SDS) to the attending medical professional.
Personal Protective Equipment (PPE) and Handling
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is essential. All handling should be conducted in a laboratory fume hood or a well-ventilated area with local exhaust ventilation to avoid the formation and inhalation of dust and aerosols.
Required PPE:
-
Respiratory Protection: Wear appropriate respiratory protection.
-
Gloves: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses or a face shield.
-
Protective Clothing: Wear a lab coat or other suitable protective clothing.
Spill Management
In the event of a spill, the area should be evacuated. Spills should be contained to prevent further spread. For cleanup, use an electrically protected vacuum cleaner or wet-brushing to collect the material. The collected waste must be placed in a suitable, labeled container for disposal according to local regulations. After the bulk material is removed, the area should be cleaned. Some sources recommend cleaning with a sodium hypochlorite solution. Do not let the product enter drains.
Disposal Procedures
The disposal of this compound must comply with all federal, state, and local regulations. It is classified under UN2811 as a toxic solid, organic, n.o.s. (this compound) with a transport hazard class of 6.1 and packing group III.
Key Disposal Don'ts:
-
Do not dispose of in sanitary sewers, storm sewers, or landfills.
-
Do not dispose of together with household garbage.
-
Do not empty into drains.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., PPE, cleaning materials) in a designated, properly labeled, and sealed container.
-
Hazardous Waste Designation: This material must be treated as hazardous waste.
-
Professional Disposal: Arrange for disposal through a licensed hazardous or special waste collection point. Subcontract the disposal to a waste disposer authorized by the relevant authorities.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product. Ensure packaging is completely empty before disposal.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| UN Number | UN2811 | |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (this compound) | |
| Transport Hazard Class | 6.1 | |
| Packing Group | III |
Disposal Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling Clenbuterol-d9
Essential safety protocols and personal protective equipment (PPE) for the handling and disposal of Clenbuterol-d9 are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals.
This compound, a deuterated form of Clenbuterol, is classified as a toxic substance that is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling procedures.
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Receiving & Unpacking | Chemotherapy gloves (ASTM D6978 compliant)[3][4] | Safety glasses with side shields or goggles | Elastomeric half-mask with multi-gas cartridge and P100 filter if packaging is compromised[4] | Lab coat |
| Weighing & Aliquoting (in a containment primary engineering control) | Double-gloving with chemotherapy gloves | Safety glasses with side shields or goggles | Not generally required if performed in a certified C-PEC | Disposable gown, long-sleeved with back closure |
| Compounding/Solution Preparation (in a containment primary engineering control) | Double-gloving with chemotherapy gloves | Safety glasses with side shields or goggles | Not generally required if performed in a certified C-PEC | Disposable gown, long-sleeved with back closure |
| Administering to Animals | Chemotherapy gloves | Safety glasses with side shields or goggles | N95 respirator or higher, based on risk assessment | Disposable gown |
| Spill Cleanup | Double-gloving with chemotherapy gloves | Chemical splash goggles and face shield | Powered Air-Purifying Respirator (PAPR) with appropriate cartridges | Impermeable gown or coveralls, shoe covers |
| Waste Disposal | Chemotherapy gloves | Safety glasses with side shields or goggles | As required by the specific disposal procedure | Lab coat or disposable gown |
Note: Always consult your institution's specific safety guidelines and the substance's Safety Data Sheet (SDS) before handling.
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Don appropriate PPE, including chemotherapy gloves, before unpacking.
-
If the primary container is compromised, handle it within a chemical fume hood or other containment device.
-
Store this compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area. The recommended storage temperature is typically 2-8°C.
Handling and Preparation:
-
All handling of solid this compound that may generate dust, such as weighing, must be conducted in a certified chemical fume hood, a glove box, or a similar containment primary engineering control (C-PEC) to avoid dust formation and inhalation.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
Spill Management:
-
Evacuate the immediate area of the spill.
-
Don the appropriate PPE for spill cleanup.
-
For small spills of solid material, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area according to your institution's approved procedures.
Disposal:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound in the regular trash or down the drain.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
